molecular formula C27H36O6 B1250557 Xyloketal A

Xyloketal A

Número de catálogo: B1250557
Peso molecular: 456.6 g/mol
Clave InChI: HFZTVRRNBDAJIS-PERNPGNGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xyloketal A is a natural ketal compound isolated from the marine mangrove fungus Xylaria sp. (strain no. 2508) found in the South China Sea . It belongs to a class of novel secondary metabolites known for their unique molecular architectures, featuring a symmetric, bowl-shaped conformation with a central benzene ring fused to bicyclic acetal moieties . This marine compound is part of a family of xyloketals (A-J) that have attracted significant research interest due to their diverse biological activities and potential as lead compounds in drug discovery . While specific mechanistic studies are more extensive for its analogue Xyloketal B, the xyloketal family is recognized for properties such as antioxidant activity and acetylcholinesterase inhibition, suggesting research value for neurological disorders . This compound is provided as a high-purity compound to support scientific investigation into its structure-activity relationships, synthetic pathways, and full spectrum of biological potential. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H36O6

Peso molecular

456.6 g/mol

Nombre IUPAC

(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene

InChI

InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1

Clave InChI

HFZTVRRNBDAJIS-PERNPGNGSA-N

SMILES isomérico

C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C

SMILES canónico

CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C

Sinónimos

xyloketal A

Origen del producto

United States

Foundational & Exploratory

Xyloketal A: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xyloketal A is a novel marine-derived natural product, first isolated from the mangrove fungus Xylaria sp. (strain no. 2508) off the South China Sea coast.[1][2] Its discovery in 2001 revealed a unique C3-symmetric ketal structure, setting it apart from its analogues, Xyloketals B-E, which were isolated concurrently.[1][2] The primary biological activity identified for this compound is the inhibition of acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[1][2] While much of the subsequent research on the xyloketal family has focused on the more potent analogue, Xyloketal B, this guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, including detailed experimental protocols and an exploration of potential signaling pathways based on the broader xyloketal family.

Discovery and Origin

This compound was first reported in 2001 by Lin et al. in the Journal of Organic Chemistry.[1][2] It was isolated from the fermentation broth of the mangrove fungus Xylaria sp. (strain no. 2508), which was collected from the seeds of an angiosperm tree in the South China Sea.[1][2][3] This discovery highlighted the potential of marine-derived fungi as a source of novel bioactive compounds.[4] The structure of this compound, along with its analogues, was elucidated through spectroscopic methods and X-ray diffraction experiments.[1][2]

Fungal Strain and Fermentation

The producing organism, Xylaria sp. (strain no. 2508), is a member of the Ascomycota.[3] The fungus was cultured in a liquid medium to produce the secondary metabolites, including this compound. While the original publication provides a general overview, a detailed fermentation and extraction protocol has been reconstructed from various sources describing the cultivation of Xylaria species.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. The ethyl acetate extract of the fermentation broth is subjected to column chromatography on silica gel, with a gradient elution from petroleum ether to ethyl acetate.[5] This process yields several fractions, from which this compound and its analogues can be purified.

Physicochemical Properties and Structure

This compound is a ketal compound with a unique C3 symmetry.[1][2] Its molecular formula is C27H36O6.[6] The detailed structure was determined using spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, and confirmed by X-ray crystallography.[1][2]

PropertyValueReference
Molecular FormulaC27H36O6[6]
Molecular Weight456.6 g/mol [6]
AppearanceColorless solid[2]
SymmetryC3[1][2]

Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine, a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Quantitative Data

In the initial discovery paper, this compound was shown to significantly inhibit acetylcholinesterase.[5]

CompoundConcentrationInhibition of Acetylcholinesterasep-valueReference
This compound1.5 x 10-4 mol/LSignificant Inhibition<0.01[5]

Note: A specific IC50 value for this compound's inhibition of acetylcholinesterase was not provided in the original publication.

Experimental Protocols

Fungal Fermentation and Isolation of this compound (Reconstructed Protocol)

This protocol is a composite based on general methods for the cultivation of Xylaria sp. and the isolation of xyloketals.[7]

1. Fungal Culture and Fermentation:

  • Strain Maintenance: The Xylaria sp. (strain no. 2508) is maintained on a suitable agar medium, such as potato dextrose agar (PDA).

  • Seed Culture: Agar plugs containing the fungal mycelia are transferred to Erlenmeyer flasks containing a liquid seed medium (e.g., potato dextrose broth). The flasks are incubated on a rotary shaker for 3-5 days to generate a sufficient biomass for inoculation.

  • Production Culture: The seed culture is then used to inoculate larger fermentation vessels containing the production medium. The fermentation is carried out for an extended period (e.g., 14-30 days) under controlled conditions of temperature and agitation.

2. Extraction of Crude Metabolites:

  • The fermentation broth is separated from the mycelial mass by filtration or centrifugation.

  • The broth is then extracted multiple times with an organic solvent, typically ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification of this compound:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution is employed, starting with a nonpolar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard and widely used protocol for measuring acetylcholinesterase activity.[6][8]

1. Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.

2. Reagents:

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • DTNB solution (Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

3. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: Contains buffer, DTNB, and ATCI, but no enzyme.

    • Control (100% activity): Contains buffer, DTNB, AChE, and the solvent used to dissolve the test compound.

    • Test Sample: Contains buffer, DTNB, AChE, and the test compound (this compound) at various concentrations.

  • Pre-incubation: Add buffer, DTNB, and either the solvent control or the test compound solution to the appropriate wells. Then, add the AChE solution to the control and test wells. Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

  • Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are not available, research on the broader xyloketal family, particularly Xyloketal B, has elucidated several mechanisms of action. These findings suggest potential pathways through which this compound might also exert biological effects, although this requires experimental verification.

The xyloketal family of compounds has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][9][10] These activities are often mediated through the modulation of key signaling pathways.

Antioxidant and Cytoprotective Pathways

Studies on Xyloketal B have shown that it can protect cells from oxidative stress by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[10] It has also been shown to modulate the PI3K/Akt and ERK signaling pathways, which are upstream of Nrf2.[10]

G Xyloketal_A This compound (Hypothesized) PI3K_Akt PI3K/Akt Pathway Xyloketal_A->PI3K_Akt ERK ERK Pathway Xyloketal_A->ERK Nrf2 Nrf2 PI3K_Akt->Nrf2 ERK->Nrf2 ARE ARE Nrf2->ARE translocation HO1 HO-1 ARE->HO1 upregulation Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Cytoprotection Cytoprotection HO1->Cytoprotection

Caption: Hypothesized antioxidant pathway for this compound.

Anti-inflammatory Pathways

The anti-inflammatory effects of xyloketals are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway.[10] This pathway is a key regulator of the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, xyloketals can reduce the production of these inflammatory mediators.

G Xyloketal_A This compound (Hypothesized) NFkB_Pathway NF-κB Pathway Xyloketal_A->NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines upregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory pathway for this compound.

Conclusion and Future Directions

This compound represents a unique chemical scaffold with demonstrated bioactivity as an acetylcholinesterase inhibitor. While its discovery paved the way for the investigation of the broader xyloketal family, further research is warranted to fully characterize the biological profile of this compound itself. Future studies should focus on determining its IC50 value for acetylcholinesterase inhibition, exploring its potential effects on other neurological targets, and investigating its activity in the antioxidant and anti-inflammatory pathways that have been identified for its analogues. Such research will be crucial in determining the full therapeutic potential of this novel marine-derived compound.

References

Xyloketal A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Xyloketal A from the Fungus Xylaria sp.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a unique, C3-symmetric secondary metabolite isolated from the mangrove-associated fungus Xylaria sp. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and known biological activities. Detailed methodologies for the fermentation of Xylaria sp., as well as the extraction, purification, and characterization of this compound, are presented. Furthermore, this guide outlines the experimental protocol for assessing its most prominent biological activity: acetylcholinesterase inhibition. While research into the specific signaling pathways modulated by this compound is still in its nascent stages, potential avenues for investigation are discussed based on the known activities of its structural analog, Xyloketal B. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of this fascinating natural product.

Introduction

The genus Xylaria, belonging to the family Xylariaceae, is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi are widely distributed in both terrestrial and marine environments and are known for their role in decomposing organic matter.[1][3] Among the myriad of compounds produced by Xylaria species, the xyloketals represent a significant class of natural products with a range of potent biological activities.[3][4]

This compound was first isolated, along with its analogs, from the mangrove fungus Xylaria sp. (strain no. 2508) collected from the South China Sea. It possesses a distinctive and intriguing C3-symmetric, bowl-shaped conformation in its solid state, a feature that sets it apart from many other natural products.[3] Initial bioassays revealed its potential as an inhibitor of acetylcholinesterase, an enzyme critically involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[3][5]

Physicochemical Properties of this compound

This compound is a colorless, block-like crystalline compound.[3] Its molecular formula has been established as C₂₇H₃₆O₆, with a molecular weight of 456.6 g/mol .[3][5]

PropertyValueReference
Molecular FormulaC₂₇H₃₆O₆[3][5]
Molecular Weight456.6 g/mol [3][5]
AppearanceColorless blocks[3]
Melting Point164–166 °C[3]
SymmetryC₃[3]

Biological Activity

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE).[3][5] In initial screenings, this compound demonstrated significant inhibitory activity against this enzyme at a concentration of 1.5 × 10⁻⁵ mol/L (p < 0.01).[3]

Biological ActivityTargetQuantitative DataReference
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibited at 1.5 × 10⁻⁵ mol/L (p < 0.01)[3]

Experimental Protocols

Fungal Fermentation and Extraction of Xyloketals

A detailed protocol for the cultivation of Xylaria sp. and the subsequent extraction of xyloketals is outlined below. This process is foundational for obtaining the necessary biomass for compound isolation.

Fermentation_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction start Starter Culture (Cornmeal Seawater Agar) liquid_culture Liquid Culture (Glucose, Peptone, Yeast Extract, NaCl) start->liquid_culture Inoculation fermentor Large-Scale Fermentation (GYT Medium) liquid_culture->fermentor Transfer filtration Filtration (Muslin Cloth) fermentor->filtration concentration Concentration filtration->concentration extraction Solvent Extraction (Ethyl Acetate) concentration->extraction

Figure 1: Workflow for the fermentation of Xylaria sp. and extraction of xyloketals.

Protocol:

  • Starter Culture: Xylaria sp. is maintained on a cornmeal seawater agar. Plugs of the mycelia are used for inoculation.[4]

  • Liquid Culture: The mycelial plugs are aseptically transferred to an Erlenmeyer flask containing a liquid medium (e.g., 10 g/L glucose, 2 g/L peptone, 1 g/L yeast extract, 30 g/L NaCl). The flask is incubated at 30 °C on a rotary shaker for 5-7 days.[4]

  • Large-Scale Fermentation: The mycelia from the liquid culture are transferred to a large-scale fermentor containing GYT (Glycerol, Yeast extract, Tryptone) medium and incubated at 30 °C for approximately 80 hours.[3]

  • Filtration and Concentration: The fermentation broth is filtered through muslin cloth, and the filtrate is concentrated.[3]

  • Solvent Extraction: The concentrated filtrate is then subjected to solvent extraction using ethyl acetate to obtain the crude extract containing xyloketals.[3][4]

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

Protocol:

  • Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column.[3][4]

  • Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. This compound is typically eluted with a mixture of 8% ethyl acetate in petroleum ether.[3]

  • Crystallization: The fractions containing this compound are collected, concentrated, and the compound is purified by crystallization to yield colorless blocks.[3]

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the overall carbon-hydrogen framework.[3][4]

  • Mass Spectrometry (MS): Techniques such as FABMS or ESI-MS are used to determine the molecular weight and elemental composition.[3][4]

  • X-ray Diffraction: Single-crystal X-ray diffraction is employed to confirm the three-dimensional structure and stereochemistry of the molecule.[3]

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for assessing the acetylcholinesterase inhibitory activity of this compound, based on the commonly used Ellman's method.

AChE_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis reagents Prepare Reagents: AChE, DTNB, Acetylthiocholine Iodide, Buffer, this compound solutions mix Mix AChE, DTNB, and this compound (or control) incubate Pre-incubate mix->incubate start_reaction Add Acetylthiocholine Iodide to start reaction incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 Xyloketal_B_Signaling cluster_upstream Upstream Kinases cluster_transcription Transcription Factors cluster_downstream Downstream Effects Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Xyloketal_B->PI3K_Akt MAPK_ERK MAPK/ERK Xyloketal_B->MAPK_ERK Apoptosis Bcl-2/Bax Ratio (Anti-apoptotic) Xyloketal_B->Apoptosis TLR4 TLR4 Xyloketal_B->TLR4 Inhibition Nrf2 Nrf2 PI3K_Akt->Nrf2 Activation MAPK_ERK->Nrf2 Activation HO1 HO-1 Expression (Antioxidant Response) Nrf2->HO1 NFkB NF-κB Inflammation Inflammatory Cytokines (Reduced Expression) NFkB->Inflammation TLR4->NFkB Activation

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Xyloketal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xyloketal A, a unique C3-symmetric natural product isolated from the mangrove fungus Xylaria sp.[1][2] this compound has garnered significant interest due to its remarkable molecular architecture and potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor.[2][3] This document details its complex chemical structure, absolute stereochemistry, relevant quantitative data, and key experimental protocols for its synthesis and isolation.

Chemical Structure and Core Scaffold

This compound is a polycyclic natural product with the molecular formula C₂₇H₃₆O₆ and a molecular weight of approximately 456.6 g/mol .[1] Its structure is highly distinctive, possessing a C3-symmetric axis.[4] This intricate architecture is built upon a central phloroglucinol (1,3,5-trihydroxybenzene) core, which has undergone a triple electrophilic aromatic substitution and subsequent intramolecular cyclization with three dihydrofuran units.[5] The resulting molecule features three fused bicyclic acetal moieties, creating a unique bowl-shaped conformation in the solid state, which is thought to be stabilized by anomeric effects.[4]

The IUPAC name for (-)-Xyloketal A is (4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0²,¹⁰.0⁴,⁸.0¹¹,¹⁹.0¹³,¹⁷.0²²,²⁶]heptacosa-1,10,19-triene.[1]

Stereochemistry and Absolute Configuration

The complex three-dimensional structure of this compound contains nine stereogenic centers. The absolute configuration of the naturally occurring enantiomer, (-)-Xyloketal A, has been determined through a combination of spectroscopic methods and total synthesis.[5][6] The stereochemistry at the key stereogenic centers has been established as 2R, 5R, 6R for each of the three heterocyclic portions of the molecule.[2]

The initial determination of its absolute stereochemistry was accomplished by analyzing its Circular Dichroism (CD) spectrum.[2][6] This assignment was later unequivocally confirmed through the first total synthesis of (-)-Xyloketal A, which utilized a chiral nonracemic precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, to ensure the correct stereochemical outcome.[5][7]

Quantitative Data

The following tables summarize key quantitative data reported for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₇H₃₆O₆[1]
Molecular Weight456.6 g/mol [1]
Exact Mass456.251189 g/mol [8]

Table 2: Spectroscopic Data

TechniqueData HighlightsReference
¹³C NMR A complete list of ¹³C NMR shifts is available in spectral databases.[8]
FTIR Infrared spectrum is available for reference.[8]
MS (GC) Mass spectrum is available for reference.[8]

Note: Detailed peak lists for NMR, FTIR, and MS can be accessed through chemical databases such as SpectraBase.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and isolation of this compound.

4.1. Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-Xyloketal A was achieved in a remarkably efficient one-step process.[5][7] This method involves a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution coupled with three bicyclic acetal formation reactions.[7]

  • Reactants:

    • Phloroglucinol (1,3,5-trihydroxybenzene)

    • (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (promoter/catalyst)

  • Procedure Outline:

    • Phloroglucinol and the chiral alcohol precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, are combined in an appropriate solvent.

    • The reaction is initiated by the addition of boron trifluoride diethyl etherate under controlled temperature conditions.

    • The reaction mixture is stirred for a specified period to allow for the cascade of three electrophilic aromatic substitutions and three subsequent acetal formations.

    • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

  • Significance: This highly direct and diastereoselective synthesis provides significant insight into the potential biogenesis of xyloketals and confirms the absolute stereochemistry of the natural product.[5][9]

4.2. Isolation from Natural Source

This compound is a secondary metabolite produced by the mangrove fungus Xylaria sp.[2]

  • Source: Fungus Xylaria sp. (No. 2508), isolated from the South China Sea coast.[1][2]

  • Procedure Outline:

    • Cultivation: The fungus is cultured in a suitable medium under static conditions to promote the production of secondary metabolites.

    • Extraction: The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

    • Chromatography: The crude extract is subjected to repeated column chromatography (e.g., silica gel) using a gradient elution system (e.g., petroleum ether to ethyl acetate) to separate the various metabolites.[2]

    • Purification: Fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

    • Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods (NMR, MS) and X-ray diffraction experiments.[2]

Visualizations: Synthesis and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and processes related to this compound.

G cluster_reactants Starting Materials cluster_process Reaction Cascade Phloroglucinol Phloroglucinol EAS Triple Electrophilic Aromatic Substitution Phloroglucinol->EAS Dihydrofuran (4R)-3-hydroxymethyl- 2,4-dimethyl-4,5-dihydrofuran Dihydrofuran->EAS Catalyst BF₃·OEt₂ Catalyst->EAS promotes Acetal Triple Bicyclic Acetal Formation EAS->Acetal intermediate Product (-)-Xyloketal A Acetal->Product

Caption: Synthetic pathway of (-)-Xyloketal A.

G Start Fungal Culture (Xylaria sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Analysis Structural Elucidation (NMR, MS, X-ray) Purification->Analysis Final Pure this compound Purification->Final

Caption: Isolation workflow for this compound.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE binds to Receptor Postsynaptic Receptor ACh->Receptor activates Products Choline + Acetic Acid (Inactive) AChE->Products hydrolyzes ACh into XyloketalA This compound (Inhibitor) XyloketalA->AChE inhibits

Caption: Mechanism of AChE inhibition by this compound.

References

Spectroscopic Profile of Xyloketal A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Xyloketal A, a novel polyketide with a unique C3-symmetric cage-like structure, first isolated from the mangrove fungus Xylaria sp. (no. 2508) from the South China Sea. This document is intended to serve as a detailed reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of this compound

This compound possesses a molecular formula of C₂₇H₃₆O₆ as determined by high-resolution mass spectrometry.[1] Its intricate three-dimensional structure has been elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound were recorded in CDCl₃. The proton (¹H) and carbon-¹³ (¹³C) NMR data are summarized in Tables 1 and 2, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4, 13, 223.82m
5, 14, 232.05m
5, 14, 231.86m
7, 16, 252.76dd14.5, 4.5
7, 16, 252.50dd14.5, 9.8
4-Me, 13-Me, 22-Me1.18d6.1
8-Me, 17-Me, 26-Me1.45s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
1, 10, 19148.9
2, 11, 20118.8
3, 12, 21124.8
4, 13, 2272.9
5, 14, 2336.4
6, 15, 24106.5
7, 16, 2532.5
8, 17, 2677.8
4-Me, 13-Me, 22-Me17.0
8-Me, 17-Me, 26-Me25.1
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound [1]

TechniqueIonObserved m/zCalculated m/z
HR-FAB-MS[M+H]⁺457.2601457.2590
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Interpretation
2970, 2929, 2871C-H stretching
1618, 1456C=C aromatic stretching
1379C-H bending
1200C-O stretching
1088, 1045, 1022C-O stretching (Ketal)

Experimental Protocols

The following experimental procedures were utilized for the spectroscopic analysis of this compound.[1]

General Experimental Procedures

Optical rotations were measured on a J-20C polarimeter. IR spectra were recorded on a Perkin-Elmer FT-IR 1760X spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a Bruker AV-500 spectrometer with TMS as an internal standard. Mass spectra were recorded on a VG ZAB-HS mass spectrometer.

Isolation of this compound

This compound was isolated from the ethyl acetate extract of the culture of the mangrove fungus Xylaria sp. (no. 2508). The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. This compound was obtained from the fraction eluted with 8% ethyl acetate in petroleum ether as a colorless block crystal.

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in ppm relative to TMS.

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass of the [M+H]⁺ ion.

  • Infrared Spectroscopy: The IR spectrum was recorded from a KBr pellet.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fungus_Culture Xylaria sp. Culture Extraction Ethyl Acetate Extraction Fungus_Culture->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Pure_Compound This compound (Pure) Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry (HR-FAB-MS) Pure_Compound->MS Molecular Formula IR Infrared Spectroscopy (FT-IR) Pure_Compound->IR Functional Groups Structure_Determination Structure Determination of this compound NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of the Xyloketal Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the Xyloketal family of natural compounds. While the primary request was for information on Xyloketal A, the majority of in-depth mechanistic research available in the public domain has been conducted on its close analog, Xyloketal B. Therefore, this document provides a comprehensive overview of the well-documented mechanisms of Xyloketal B as a representative of the potential bioactivities of the Xyloketal family, alongside the specific known actions of this compound.

Introduction

The Xyloketals are a class of marine-derived natural products isolated from the mangrove fungus Xylaria sp.[1][2] This family of compounds, including Xyloketals A through J, has garnered significant scientific interest due to their diverse and potent biological activities.[1][2] Among these, this compound and Xyloketal B are the most prominently studied.[1][3] They exhibit a range of therapeutic potentials, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] This guide provides a detailed technical overview of the molecular mechanisms of action of the Xyloketal family, with a primary focus on the extensively researched Xyloketal B.

This compound: Direct Bioactivities

Research has identified specific molecular targets for this compound, distinguishing its bioactivity profile.

1. Acetylcholinesterase Inhibition:

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][5] This inhibitory action suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels.

2. Blockade of Store-Operated Calcium Entry (SOCE):

This compound demonstrates strong blocking activity of store-operated calcium entry (SOCE).[6] SOCE is a critical cellular process for replenishing intracellular calcium stores and is involved in a multitude of signaling pathways.[7][8] By inhibiting SOCE, this compound can modulate calcium-dependent signaling, which may contribute to its therapeutic effects in conditions characterized by calcium dysregulation.[6][9]

Xyloketal B: A Comprehensive Mechanistic Profile

Xyloketal B has been the subject of extensive research, providing a detailed blueprint for the potential mechanisms of the Xyloketal family. Its actions are multifaceted, primarily revolving around antioxidant, anti-inflammatory, and anti-apoptotic pathways.

1. Antioxidant and Cytoprotective Mechanisms:

Xyloketal B confers significant protection against oxidative stress through the induction of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[10][11] This is primarily achieved through the activation of the PI3K/Akt/Nrf2 signaling pathway.

  • PI3K/Akt/Nrf2 Signaling Pathway: Xyloketal B promotes the phosphorylation of Akt and Erk1/2.[10][11] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the transcription of HO-1.[1][10] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[10]

PI3K_Akt_Nrf2_Pathway Xyloketal_B Xyloketal B PI3K PI3K Xyloketal_B->PI3K Erk1_2 Erk1/2 Xyloketal_B->Erk1_2 Akt Akt PI3K->Akt phosphorylates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) Akt->Nrf2_Keap1 leads to dissociation Erk1_2->Nrf2_Keap1 leads to dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein expresses Cytoprotection Cytoprotection & Antioxidant Effects HO1_protein->Cytoprotection

PI3K/Akt/Nrf2 Signaling Pathway for HO-1 Induction by Xyloketal B.

2. Anti-inflammatory Mechanisms:

Xyloketal B mitigates inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[10] Ischemic conditions can activate TLR4, leading to the activation of nuclear factor-κB (NF-κB) and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] Xyloketal B has been shown to downregulate the expression of TLR4 and inhibit the activation of NF-κB, thereby reducing the inflammatory cascade.[4][10]

TLR4_NFkB_Pathway Xyloketal_B Xyloketal B TLR4 TLR4 Xyloketal_B->TLR4 inhibits NFkB_Activation NF-κB Activation Xyloketal_B->NFkB_Activation inhibits Ischemic_Stress Ischemic Stress Ischemic_Stress->TLR4 TLR4->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation Apoptotic_Pathway Xyloketal_B Xyloketal B Bax Bax Xyloketal_B->Bax downregulates Bcl2 Bcl-2 Xyloketal_B->Bcl2 upregulates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ischemia) Apoptotic_Stimuli->Bax activates Mitochondria Mitochondria Bax->Mitochondria promotes pore formation Bcl2->Mitochondria inhibits pore formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Western_Blot_Workflow start Start: Cell/Tissue Lysis protein_extraction Protein Extraction & Quantification start->protein_extraction sds_page SDS-PAGE (Protein Separation) protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection & Imaging secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Xyloketal A

This guide provides a comprehensive overview of the biological activities of this compound, a marine-derived natural product. The information presented herein is intended to support further research and drug development efforts by summarizing key activities, providing experimental context, and outlining associated molecular pathways. While research on the broader family of xyloketals is ongoing, this document focuses specifically on the reported biological actions of this compound.

Overview of this compound

This compound is a unique ketal compound with C3 symmetry, isolated from the mangrove fungus Xylaria sp. found in the South China Sea.[1] Along with its analogues, this compound has garnered interest in the scientific community for its potential therapeutic applications. Notably, it has been identified as a promising lead compound for the management of neurological conditions.[2]

Key Biological Activities of this compound

Current research has identified two primary biological activities for this compound: inhibition of acetylcholinesterase and modulation of intracellular calcium levels.

Acetylcholinesterase Inhibition

This compound has been demonstrated to be a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve impulse. Inhibition of this enzyme leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4] The demonstrated AChE inhibitory activity positions this compound as a significant candidate for further investigation in the context of neurodegenerative disorders.[2]

Inhibition of Store-Operated Ca²+ Entry

Preliminary evidence suggests that this compound may also be involved in the inhibition of store-operated Ca²+ entry (SOCE). SOCE is a crucial mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) following their depletion, which is essential for maintaining calcium homeostasis and regulating a multitude of cellular processes.[5][6] The dysregulation of SOCE has been implicated in various pathologies. While direct and detailed studies on this compound's effect on SOCE are not extensively available, its potential to modulate this pathway warrants further investigation.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssayTarget Organism/SystemConcentration for Effectp-valueReference
Acetylcholinesterase InhibitionNot SpecifiedNot Specified1.5 x 10⁻⁵ mol/L<0.01[1]

Experimental Protocols

Detailed experimental protocols for the screening of this compound are not extensively published. However, based on standard methodologies for the identified biological activities, the following general protocols can be described.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[7]

Principle: The assay measures the activity of acetylcholinesterase by quantifying the amount of thiocholine released from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

General Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and a solution of acetylcholinesterase enzyme. The test compound, this compound, should be dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

    • Add the acetylcholinesterase enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve.

Store-Operated Ca²+ Entry (SOCE) Assay

SOCE is typically measured by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The intracellular calcium stores (primarily the endoplasmic reticulum) are depleted in a calcium-free medium using an agent like thapsigargin, which inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Calcium is then reintroduced into the extracellular medium, and the subsequent rise in intracellular calcium due to SOCE is measured by the change in fluorescence of the indicator dye. An inhibitor of SOCE will reduce or block this rise in fluorescence.

General Protocol:

  • Cell Preparation: Culture the desired cell line (e.g., pulmonary arterial smooth muscle cells) on coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Experimental Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

  • Assay Procedure:

    • Initially, perfuse the cells with a standard calcium-containing solution to establish a baseline [Ca²⁺]i.

    • Switch to a calcium-free solution containing a SERCA inhibitor (e.g., thapsigargin) to deplete the intracellular calcium stores. This will cause a transient increase in [Ca²⁺]i due to leakage from the stores.

    • Pre-incubate the cells with this compound at various concentrations in the calcium-free medium.

    • Reintroduce a calcium-containing solution. The influx of calcium through store-operated channels will cause a sustained increase in [Ca²⁺]i.

  • Data Analysis: The change in fluorescence intensity or ratio is used to calculate the intracellular calcium concentration. The magnitude of the SOCE is determined by the increase in [Ca²⁺]i upon the reintroduction of extracellular calcium. The inhibitory effect of this compound is quantified by comparing the SOCE in its presence to that of a control.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition at the Cholinergic Synapse

This compound's inhibition of acetylcholinesterase directly impacts cholinergic neurotransmission. By preventing the breakdown of acetylcholine, it increases the concentration and residence time of the neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic acetylcholine receptors.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synth->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Released->AChR Binds to Choline_Metabolite Choline + Acetate AChE->Choline_Metabolite Breaks down into XyloketalA This compound XyloketalA->AChE Inhibits Choline_Metabolite->Choline Reuptake Signal Postsynaptic Signal AChR->Signal

Acetylcholinesterase Inhibition by this compound.
Putative Inhibition of Store-Operated Ca²+ Entry

The mechanism of SOCE involves the STIM proteins in the ER membrane sensing low Ca²⁺ levels and subsequently activating Orai channels in the plasma membrane to allow Ca²⁺ influx. This compound is hypothesized to inhibit this process, potentially by interacting with the Orai channels or the STIM-Orai coupling.

G cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane ER_Ca Low [Ca²⁺] STIM1 STIM1 ER_Ca->STIM1 Sensed by Orai1 Orai1 Channel STIM1->Orai1 Translocates & Activates Ca_in Ca²⁺ Influx Orai1->Ca_in XyloketalA This compound XyloketalA->Orai1 Inhibits? Extracellular Extracellular Ca²⁺ Extracellular->Orai1

Hypothesized Inhibition of Store-Operated Ca²+ Entry.

Broader Context: The Xyloketal Family

It is important to note that much of the research on the xyloketal family has focused on Xyloketal B. This analogue has demonstrated a wider range of biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[8][9] The mechanisms of Xyloketal B involve the upregulation of heme oxygenase-1 (HO-1) via the Nrf2 pathway and modulation of the Bcl-2/Bax ratio to protect against apoptosis.[10] While these activities have not yet been reported for this compound, the extensive findings for Xyloketal B provide a valuable framework for future investigations into the broader therapeutic potential of the xyloketal class of compounds.

References

Xyloketal A: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketal A, a marine-derived natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound and its closely related analogue, Xyloketal B. Due to a greater abundance of published research on Xyloketal B, this document will extensively cover its mechanisms of action while presenting the currently available information for this compound. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Part 1: this compound

Primary Therapeutic Target: Acetylcholinesterase (AChE)

The most prominently identified therapeutic target for this compound is acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease, where cholinergic deficits are a well-established hallmark of the pathology.[2][3]

Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the acetylcholinesterase inhibitory activity of this compound.

Part 2: Xyloketal B - A Multi-Target Therapeutic Candidate

Xyloketal B has been the subject of more extensive research, revealing a range of biological activities that suggest its potential in treating conditions involving oxidative stress, inflammation, and apoptosis, particularly in the context of neurodegenerative diseases.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies on Xyloketal B.

Biological ActivityModel SystemConcentration/DosageKey Quantitative Results
Neuroprotection Oxygen-Glucose Deprivation (OGD) in PC12 cells20 µMSignificantly reduced OGD-induced apoptosis and morphological damage.[6]
Neuroprotection Neonatal Hypoxic-Ischemic (HI) Brain Injury in Mice5 mg/kg (i.p.)Markedly reduced infarct volume in the ipsilateral hemisphere.[7]
Anti-inflammation Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats50 mg/kgSignificantly decreased mRNA levels of TNF-α, IL-1β, IL-6, and IFN-γ.[8]
Antioxidant Activity Phorbol Myristate Acetate (PMA)-induced Zebrafish EmbryosConcentration-dependentDecreased NADPH oxidase activity.[6]
Anti-apoptotic Activity Oxygen-Glucose Deprivation (OGD) in NeuronsNot specifiedIncreased the Bcl-2/Bax ratio, indicative of apoptosis inhibition.[6]
Signaling Pathways and Mechanisms of Action

Xyloketal B exerts its therapeutic effects by modulating several key signaling pathways.

Xyloketal B has been shown to mitigate inflammatory and oxidative stress through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

cluster_0 Inflammatory Signaling cluster_1 Antioxidant Response Ischemia Ischemic Insult TLR4 TLR4 Ischemia->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines PI3K_Akt PI3K/Akt Nrf2 Nrf2 PI3K_Akt->Nrf2 ERK1_2 ERK1/2 ERK1_2->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 XyloketalB Xyloketal B XyloketalB->TLR4 inhibits XyloketalB->PI3K_Akt activates XyloketalB->ERK1_2 activates

Figure 1: Xyloketal B's dual action on inflammatory and antioxidant pathways.

A crucial mechanism of Xyloketal B's cytoprotective effect is its ability to modulate the intrinsic apoptosis pathway by regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

XyloketalB Xyloketal B Bcl2 Bcl-2 (Anti-apoptotic) XyloketalB->Bcl2 upregulates Bax Bax (Pro-apoptotic) XyloketalB->Bax downregulates Bcl2->Bax inhibits Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion permeabilizes Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Modulation of the Bcl-2/Bax apoptotic pathway by Xyloketal B.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining AChE activity and inhibition.

Workflow:

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A1 Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound A2 Add Buffer, DTNB, AChE, and Test Compound to well A1->A2 A3 Incubate (e.g., 15 min at 37°C) A2->A3 B1 Initiate reaction with ATCI A3->B1 B2 Measure absorbance at 412 nm over time B1->B2 C1 Calculate reaction rates B2->C1 C2 Determine % Inhibition C1->C2 C3 Calculate IC50 value C2->C3

Figure 3: Workflow for the acetylcholinesterase inhibition assay.

Detailed Steps:

  • Reagent Preparation : Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Mixture : In a 96-well plate, combine the buffer, DTNB, and AChE solution. Add the test compound at various concentrations.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation : Start the reaction by adding the ATCI substrate.

  • Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis : Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.[9][10][11]

Conclusion and Future Directions

This compound and B represent promising classes of marine-derived compounds with significant therapeutic potential. While this compound is primarily recognized for its acetylcholinesterase inhibitory activity, suggesting its utility in neurodegenerative disorders like Alzheimer's disease, further quantitative and mechanistic studies are imperative.

Xyloketal B has demonstrated a broader, multi-target profile, effectively modulating key pathways involved in inflammation, oxidative stress, and apoptosis. These findings strongly support its further investigation as a potential treatment for ischemic stroke and other complex diseases.

For drug development professionals, the distinct yet related profiles of this compound and B offer opportunities for lead optimization and the development of novel therapeutics targeting a range of pathologies. Future research should aim to delineate the specific molecular interactions of these compounds with their targets and to conduct comprehensive preclinical and clinical evaluations.

References

An In-depth Technical Guide to Xyloketal A Analogues and Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketals are a class of natural products first isolated from the mangrove fungus Xylaria sp. found in the South China Sea.[1][2][3] These compounds, particularly Xyloketal A and its analogues, have garnered significant attention within the scientific community due to their diverse and potent biological activities.[4][5] Possessing a unique and complex chemical architecture, xyloketals have demonstrated promising therapeutic potential in a range of disease models, including those for neurodegenerative disorders and cardiovascular diseases.[6][7] Their mechanisms of action often involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.[8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound analogues and derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Core Structures

The foundational structure of xyloketals features a complex polycyclic system. This compound is characterized by its C3-symmetric molecular structure.[4] The diverse analogues, including Xyloketals B, C, D, and G, arise from variations in this core structure.[10] The synthesis of these analogues often involves the strategic use of key building blocks such as 3-hydroxymethyl-2-methyl-4,5-dihydrofuran.[10]

Quantitative Biological Activity

The biological efficacy of Xyloketal analogues and derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data, providing a basis for structure-activity relationship (SAR) studies and the selection of lead compounds for further development.

Table 1: Cardioprotective Activity of Xyloketal B Derivatives
CompoundAssayModelEC50 (µM)Reference
Xyloketal B (31)H₂O₂-induced cell injuryHUVECs15.97[11]
Derivative 23H₂O₂-induced cell injuryHUVECs5.10[11]
Derivative 24H₂O₂-induced cell injuryHUVECs3.59[11]

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: Neuroprotective Activity of Xyloketal Derivatives
CompoundAssayModelActivityReference
1 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
8 C. elegans Longevity-Extending AssayC. elegansSignificantly extended survival rates[5]
9 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
15 C. elegans Longevity-Extending AssayC. elegansSignificantly extended survival rates[5]
16 C. elegans Longevity-Extending AssayC. elegansSignificantly extended survival rates[5]
23 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
24 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
36 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
39 Zebrafish Respiratory Burst AssayZebrafishStrongly attenuated ROS generation at 50 µM[5]
1 MPP+-induced NeurotoxicityC. elegansHigh neuroprotective activity[5]
8 MPP+-induced NeurotoxicityC. elegansHigh neuroprotective activity[5]

Note: For the neuroprotective activities, specific IC50 or EC50 values were not provided in the primary literature, but the compounds were identified as having significant protective effects.

Signaling Pathways and Mechanisms of Action

Xyloketal analogues exert their biological effects through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of cellular antioxidant responses. Xyloketal B has been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[1] This, in turn, contributes to the antioxidant and anti-apoptotic effects of Xyloketal B.[1] The activation of this pathway is mediated, at least in part, through the PI3K/Akt and ERK signaling cascades.[1]

Nrf2_HO1_Pathway Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Xyloketal_B->PI3K_Akt ERK ERK Xyloketal_B->ERK Nrf2_Keap1 Nrf2-Keap1 (cytosolic complex) PI3K_Akt->Nrf2_Keap1 phosphorylates ERK->Nrf2_Keap1 phosphorylates Nrf2_n Nrf2 (nuclear) Nrf2_Keap1->Nrf2_n Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Antioxidant_Response Antioxidant & Anti-apoptotic Effects HO1->Antioxidant_Response

Nrf2/HO-1 Signaling Pathway Activation by Xyloketal B.
PPARα/PGC1α Signaling Pathway

The Peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator PGC1α are master regulators of lipid metabolism and cellular energy homeostasis. Xyloketal B has been shown to activate this pathway, which may contribute to its beneficial effects in metabolic disorders.

PPARa_PGC1a_Pathway Xyloketal_B Xyloketal B PPARa PPARα Xyloketal_B->PPARa activates PGC1a PGC1α Xyloketal_B->PGC1a upregulates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PGC1a->PPARa_RXR coactivates RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to Target_Genes Target Gene Expression PPRE->Target_Genes induces Metabolic_Effects Increased Fatty Acid Oxidation & other metabolic effects Target_Genes->Metabolic_Effects

PPARα/PGC1α Signaling Pathway Activation by Xyloketal B.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound analogues and derivatives.

Synthesis of Xyloketal Analogues

A general and efficient method for the synthesis of demethyl analogues of Xyloketals A, B, C, D, and G involves a boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution reaction.[10]

Synthesis_Workflow Start Starting Materials: - 3-hydroxymethyl-2-methyl-4,5-dihydrofuran - Phenol derivative Reaction Reaction: - Boron trifluoride diethyl etherate (BF₃·OEt₂) - Anhydrous magnesium sulfate (MgSO₄) - Dichloromethane (CH₂Cl₂) - -78 °C to room temperature Start->Reaction Workup Work-up: - Quench with saturated NaHCO₃ - Extraction with ethyl acetate - Drying over Na₂SO₄ Reaction->Workup Purification Purification: - Flash column chromatography (e.g., silica gel, ethyl acetate/hexanes) Workup->Purification Product Xyloketal Analogue Purification->Product

General Workflow for the Synthesis of Xyloketal Analogues.

Detailed Protocol:

  • Reaction Setup: To a solution of the corresponding phenol in dichloromethane (CH₂Cl₂) at -78 °C, add anhydrous magnesium sulfate (MgSO₄) and boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Addition of Dihydrofuran: Add a solution of 3-hydroxymethyl-2-methyl-4,5-dihydrofuran in CH₂Cl₂ dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (e.g., 20 minutes), then warm to room temperature and stir for an additional period (e.g., 18 hours).

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Xyloketal analogue.

H₂O₂-Induced HUVEC Injury Assay

This assay is used to evaluate the cytoprotective effects of compounds against oxidative stress in human umbilical vein endothelial cells (HUVECs).[11]

Protocol:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of approximately 8 x 10³ cells per well and culture for 24 hours.[12]

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., 1 µM and 10 µM) for a specified duration (e.g., 30 minutes).[11]

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-600 µM) and incubate for a further period (e.g., 16-24 hours).[11][12]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13]

    • Add a solubilization solution (e.g., 100 µL of DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value of the test compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent used for the DPPH solution.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells, followed by the addition of the DPPH working solution. Include a control with the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein expression levels of Nrf2 and HO-1.

Protocol:

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound analogues and derivatives represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics for neurodegenerative and cardiovascular diseases. Their multifaceted mechanisms of action, primarily centered on the modulation of key signaling pathways involved in cellular stress and inflammation, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of the intricate molecular mechanisms underlying the therapeutic effects of these fascinating natural products. Continued research in this area holds the promise of translating the therapeutic potential of xyloketals into clinical applications.

References

In Silico ADME Properties of Xyloketal A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xyloketal A is a naturally occurring compound first isolated from the mangrove fungus Xylaria sp.[1] As with many novel natural products, understanding its potential as a therapeutic agent requires a thorough evaluation of its pharmacokinetic profile. In the early stages of drug discovery and development, in silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable. These computational approaches offer a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to identify potential liabilities and guide further experimental work.

This technical guide provides a detailed overview of the in silico ADME properties of this compound. The data presented herein is a compilation of information from publicly available databases and predictions generated using established computational models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The following table summarizes the computed physicochemical properties of this compound, obtained from the PubChem database (CID 10994129).[1]

PropertyValueUnitData Source
Molecular FormulaC27H36O6PubChem[1]
Molecular Weight456.6 g/mol PubChem[1]
XLogP33.6PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area (TPSA)55.4ŲPubChem
Heavy Atom Count33PubChem
Complexity913PubChem

Pharmacokinetic Predictions (ADME)

The ADME profile of a drug candidate determines its bioavailability and residence time in the body. The following sections detail the predicted ADME properties of this compound.

Absorption

The absorption of a drug, particularly after oral administration, is a critical factor for its efficacy. Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are presented below.

ParameterPrediction
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes

These predictions are based on the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model, which relies on lipophilicity (WLOGP) and polarity (TPSA).[2][3]

Metabolism

The metabolic stability of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The predicted inhibition of major CYP isoforms by this compound is summarized in the following table.

CYP IsoformPrediction
CYP1A2Inhibitor
CYP2C19Non-inhibitor
CYP2C9Inhibitor
CYP2D6Non-inhibitor
CYP3A4Inhibitor

Note: These are predictions and require experimental validation.

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. One of the most widely used guidelines is Lipinski's Rule of Five.

Lipinski's Rule of Five

This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight ≤ 500 g/mol

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

The table below evaluates this compound against these criteria.

RuleValueConformance
Molecular Weight ( g/mol )456.6Yes
LogP3.6Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors6Yes
Violations 0 Yes

This compound does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability.

Computational Methodology

The in silico ADME and physicochemical properties presented in this guide were predicted using the SwissADME web tool.[4][5][6] This platform utilizes a variety of established models to estimate the pharmacokinetic properties of small molecules.

Prediction of Physicochemical Properties

The physicochemical properties such as molecular weight, LogP, and TPSA were calculated based on the chemical structure of this compound. The LogP value, a measure of lipophilicity, is a consensus prediction from five different methods.

Prediction of Pharmacokinetics
  • Gastrointestinal Absorption and BBB Permeation: These were predicted using the BOILED-Egg model.[2][3] This model is a graphical method that plots the predicted lipophilicity (WLOGP) against the polarity (TPSA) of a molecule. Compounds falling within the "white" of the egg are predicted to have high GI absorption, while those in the "yolk" are predicted to permeate the blood-brain barrier.[3][7]

  • Metabolism: The potential for this compound to inhibit major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) was predicted using support vector machine (SVM) models.[8]

Prediction of Drug-Likeness

The evaluation against Lipinski's Rule of Five was performed by comparing the calculated physicochemical properties of this compound to the defined thresholds.

Visualizations

The following diagrams illustrate key aspects of the in silico ADME prediction process and the relationships between the physicochemical properties and the predicted pharmacokinetic outcomes.

In_Silico_ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction (e.g., SwissADME) cluster_output Output & Analysis mol_structure Molecular Structure of this compound physchem Physicochemical Properties mol_structure->physchem Computational Models pk Pharmacokinetics (ADME) mol_structure->pk Computational Models drug_likeness Drug-Likeness mol_structure->drug_likeness Computational Models data_tables Quantitative Data Tables physchem->data_tables pk->data_tables visualizations Diagrams & Plots pk->visualizations drug_likeness->data_tables profile ADME Profile of this compound data_tables->profile visualizations->profile

Caption: Workflow for in silico ADME prediction of this compound.

BOILED_Egg_Model cluster_egg BOILED-Egg Model High GI Absorption High GI Absorption WLOGP Lipophilicity (WLOGP) High BBB Permeation High BBB Permeation This compound TPSA Polarity (TPSA)

Caption: Conceptual diagram of the BOILED-Egg model for this compound.

Conclusion

The in silico analysis of this compound suggests a promising ADME profile for a potential drug candidate. It exhibits physicochemical properties that are favorable for oral bioavailability, with no violations of Lipinski's Rule of Five. Predictions indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further investigation, as this could indicate a potential for drug-drug interactions. The data and models presented in this technical guide provide a solid foundation for guiding future preclinical studies to experimentally validate these in silico findings.

References

Xyloketal A: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xyloketal A is a unique, C3-symmetric marine natural product isolated from the mangrove fungus Xylaria sp.[1][2] While its structural novelty has garnered significant interest, the body of research on its specific biological activities and mechanisms of action is nascent compared to its more extensively studied analogue, Xyloketal B. This technical guide provides a comprehensive review of the existing literature on this compound, including its synthesis and known biological effects. Due to the limited data available directly on this compound, this review also judiciously extrapolates potential biological activities and signaling pathway involvement based on the substantial research conducted on Xyloketal B, a structurally related and potent bioactive molecule from the same fungal source.[3][4] All extrapolated information is clearly delineated to distinguish it from data specific to this compound. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of the xyloketal family of compounds.

Introduction

The marine environment is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, the xyloketals, isolated from the mangrove fungus Xylaria sp., have emerged as a promising class of natural products with a wide array of pharmacological properties.[3][5] this compound, the first in this series to be identified, possesses a unique and sterically complex C3-symmetric structure.[1] Initial studies have highlighted its potential as an inhibitor of acetylcholine esterase and a modulator of calcium channels, suggesting its relevance in the context of neurodegenerative and cardiovascular diseases.[1][6][7]

This review synthesizes the current knowledge on this compound, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValueReference
Molecular FormulaC₂₇H₃₆O₆[2]
Molecular Weight456.6 g/mol [2]
AppearanceColorless crystals
IUPAC Name(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0²,¹⁰.0⁴,⁸.0¹¹,¹⁹.0¹³,¹⁷.0²²,²⁶]heptacosa-1,10,19-triene[2]
Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-Xyloketal A was accomplished in a remarkably efficient one-step process from phloroglucinol (1,3,5-trihydroxybenzene) and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. This synthesis features a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution reaction coupled with three bicyclic acetal formations.

  • Reactants: Phloroglucinol, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran.

  • Reagents and Conditions: A mixture of a two-fold excess (per phenolic reaction site of phloroglucinol) of the alcohol and phloroglucinol (1 equivalent) in ether at -78 °C is stirred with boron trifluoride diethyl etherate (1 equivalent) and anhydrous magnesium sulfate.

  • Reaction Time: 20 minutes.

  • Yield: The reaction leads to the isolation of a chromatographically inseparable mixture of this compound and 2,6-epi-xyloketal A in 79% yield with a diastereomeric ratio of 4:1.

  • Purification: An analytically pure sample of synthetic (-)-Xyloketal A can be obtained by crystallization from petroleum ether.

Biological Activities and Mechanism of Action

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

CompoundTargetIC₅₀Assay MethodReference
This compoundAcetylcholinesteraseData not specified in available literatureEllman's method (presumed)[1]

Note: While the inhibitory activity is reported, specific IC₅₀ values for this compound are not provided in the currently available literature.

L-type Calcium Channel Blocking Activity

This compound has been shown to exhibit strong blocking activity on store-operated calcium entry (SOCE) in primary distal pulmonary arterial smooth muscle cells.[7] This suggests a role in modulating intracellular calcium levels, which is crucial for a variety of cellular processes, including muscle contraction and neurotransmission.

CompoundTargetEffectCell LineAssay MethodReference
This compoundStore-operated Ca²⁺ entry (SOCE)Strong blocking activityMouse primary distal pulmonary arterial smooth muscle cells (PASMCs)Fura-2 calcium imaging[7]

Extrapolated Biological Activities from Xyloketal B Studies

Disclaimer: The following sections detail the biological activities and mechanisms of action of Xyloketal B. Due to the structural similarity between this compound and B, it is plausible that this compound may exhibit similar properties. However, the following activities have not been experimentally verified for this compound and should be considered as potential areas for future investigation.

Antioxidant Activity (Inferred from Xyloketal B)

Xyloketal B is a potent antioxidant.[3] It has been shown to scavenge free radicals directly and to induce the expression of endogenous antioxidant enzymes.[8]

CompoundActivityIC₅₀ / EC₅₀AssayReference
Xyloketal BDPPH radical scavengingNot specifiedDPPH assay[9]
Xyloketal BProtection against H₂O₂-induced HUVEC injuryEC₅₀ = 15.97 μMMTT assay[10][11]
  • Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of the test compound (e.g., Xyloketal B) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

Neuroprotective Effects (Inferred from Xyloketal B)

Xyloketal B has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury, including ischemic stroke and neonatal hypoxic-ischemic brain injury.[3][9] Its neuroprotective mechanisms are multifaceted, involving anti-apoptotic and anti-inflammatory actions.[9]

CompoundModelEffectKey FindingsReference
Xyloketal BOxygen-glucose deprivation (OGD) in PC12 cellsReduced cell injuryNeuroprotective[9]
Xyloketal BNeonatal hypoxic-ischemic brain injury in miceReduced infarct volumeNeuroprotective[9]
Anti-inflammatory Activity (Inferred from Xyloketal B)

Xyloketal B mitigates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.[9] This is achieved, in part, by downregulating the TLR4/NF-κB signaling pathway.[9]

CompoundModelEffectMechanismReference
Xyloketal BIschemic stroke modelReduced levels of TNF-α, IL-1β, IL-6, and IFN-γDownregulation of TLR4 and NF-κB expression[9]

Signaling Pathways (Primarily Based on Xyloketal B Research)

The following signaling pathway diagrams are based on the established mechanisms of action for Xyloketal B. While these pathways are likely relevant for this compound, direct experimental confirmation is required.

PI3K/Akt/Nrf2 Signaling Pathway in Antioxidant Response (Inferred)

Xyloketal B induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the PI3K/Akt/Nrf2 signaling pathway.[8]

PI3K_Akt_Nrf2_Pathway Xyloketal_B Xyloketal B PI3K PI3K Xyloketal_B->PI3K Akt Akt PI3K->Akt phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 phosphorylates Keap1, releases Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 Expression ARE->HO1 Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response TLR4_NFkB_Pathway Xyloketal_B Xyloketal B TLR4 TLR4 Xyloketal_B->TLR4 LPS LPS/ Ischemic Insult LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines translocates to nucleus, promotes transcription MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (e.g., 24h) Seed_Cells->Incubate_1 Add_Compound Add this compound (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (e.g., 1h) Add_Compound->Incubate_2 Add_Stressor Add Stressor (e.g., H₂O₂ or OGD) Incubate_2->Add_Stressor Incubate_3 Incubate (e.g., 24h) Add_Stressor->Incubate_3 Add_MTT Add MTT Reagent Incubate_3->Add_MTT Incubate_4 Incubate (e.g., 4h) Add_MTT->Incubate_4 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, EC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Xyloketal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xyloketal A is a novel secondary metabolite first isolated from the mangrove fungus Xylaria sp. (strain no. 2508)[1]. It possesses a unique C3 symmetry ketal structure and has demonstrated biological activity, including the inhibition of acetylcholinesterase[1][2]. This document provides a detailed protocol for the isolation and purification of this compound, compiled from published literature and established chromatographic techniques. The protocol is intended to serve as a comprehensive guide for researchers aiming to obtain this compound for further study and drug development applications. Additionally, a putative signaling pathway modulated by closely related xyloketals is presented to highlight its potential therapeutic mechanisms.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites[3]. The genus Xylaria, found in both terrestrial and marine environments, is known for producing a wide array of bioactive compounds[3]. In 2001, a research group led by Yongcheng Lin reported the discovery of a series of unique compounds, termed xyloketals, from the fermentation broth of Xylaria sp. no. 2508, isolated from the South China Sea[1]. Among these, this compound stands out due to its unusual C3 symmetrical structure[1][4]. Preliminary bioassays have shown that this compound inhibits acetylcholinesterase, suggesting its potential for development in the treatment of neurological disorders[1][2]. This application note provides a detailed methodology for the isolation and purification of this compound from fungal culture.

Experimental Protocols

This protocol outlines the necessary steps from fungal fermentation to the purification of this compound.

Part 1: Fungal Fermentation and Extraction
  • Fungal Culture: The marine fungus Xylaria sp. (strain no. 2508) is cultured in a suitable liquid medium. A typical medium would consist of glucose, peptone, yeast extract, and seawater. The culture is incubated under static conditions at 28°C for 30-40 days to allow for sufficient production of secondary metabolites.

  • Extraction:

    • Following incubation, the entire fermentation broth (including mycelia) is harvested.

    • The broth is subjected to solvent extraction using an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction of semi-polar compounds like this compound.

    • The ethyl acetate fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Part 2: Chromatographic Purification of this compound

The purification of this compound from the crude extract is achieved through column chromatography on silica gel[1].

  • Preparation of the Column:

    • A glass column (e.g., 5 cm diameter, 50 cm length) is packed with silica gel (100-200 mesh) using a slurry method with petroleum ether.

    • The crude extract is adsorbed onto a small amount of silica gel and dried before being carefully loaded onto the top of the prepared column.

  • Gradient Elution:

    • The separation is performed using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent[1]. A typical gradient would be from 100% petroleum ether to 100% ethyl acetate.

    • The elution profile is as follows:

      • Petroleum Ether (100%)

      • Petroleum Ether : Ethyl Acetate (90:10)

      • Petroleum Ether : Ethyl Acetate (70:30)

      • Petroleum Ether : Ethyl Acetate (50:50)

      • Petroleum Ether : Ethyl Acetate (30:70)

      • Ethyl Acetate (100%)

    • Fractions of a fixed volume (e.g., 250 mL) are collected sequentially.

  • Fraction Analysis and Final Purification:

    • Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions containing the compound of interest are pooled and concentrated.

    • If necessary, a final purification step using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column can be employed to achieve high purity.

Data Presentation

The following table summarizes the expected quantitative data from a representative isolation and purification of this compound from a 10L fungal culture. (Note: These are illustrative values and may vary depending on fermentation yield and purification efficiency).

Purification StepInputOutputYield (%)Purity (%)
Fermentation 10 L Culture Broth---
Ethyl Acetate Extraction 10 L Culture Broth15 g Crude Extract0.15% (w/v)~5%
Silica Gel Chromatography (Fraction Pooling) 15 g Crude Extract500 mg Enriched Fraction3.3%~60%
HPLC Purification 500 mg Enriched Fraction50 mg this compound10%>98%

Visualizations

Experimental Workflow

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Fungus Xylaria sp. (No. 2508) Fermentation Liquid Fermentation (30-40 days) Fungus->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Gradient_Elution Gradient Elution (Petroleum Ether to Ethyl Acetate) Silica_Column->Gradient_Elution Fraction_Collection Fraction Collection and TLC Analysis Gradient_Elution->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling HPLC Optional HPLC Purification Pooling->HPLC Pure_Xyloketal_A Pure this compound HPLC->Pure_Xyloketal_A

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway Modulated by Xyloketals

While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related Xyloketal B have elucidated its neuroprotective and antioxidant mechanisms. The following diagram illustrates a potential pathway based on the known activity of Xyloketal B.

G Xyloketal Xyloketal B Nrf2 Nrf2 Xyloketal->Nrf2 Activates Bcl2_Bax Increased Bcl-2/Bax Ratio Xyloketal->Bcl2_Bax Promotes ARE ARE Nrf2->ARE Translocates and Binds HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Mitochondria Mitochondrial Integrity Bcl2_Bax->Mitochondria Maintains Apoptosis Reduced Apoptosis Mitochondria->Apoptosis

Caption: Putative signaling pathway for Xyloketal B's cytoprotective effects.

References

Application Notes and Protocols for the Total Synthesis of Xyloketal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis methods for Xyloketal A, a C3-symmetric and biologically active natural product. The primary focus is on the first total synthesis, with supplementary information on related synthetic strategies.

Introduction

This compound is a structurally unique natural product isolated from the mangrove fungus Xylaria sp. It possesses a remarkable C3-symmetric molecular architecture featuring three bicyclic acetal moieties.[1][2] This complex structure has made it an attractive target for total synthesis. The first total synthesis of (-)-Xyloketal A was accomplished in a remarkably direct, one-step process from phloroglucinol and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran.[1][3][4] This key transformation involves a highly diastereoselective boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution, coupled with three bicyclic acetal formation reactions.[1][3][4]

Synthetic Strategies

The most prominent and efficient strategy for the total synthesis of (-)-Xyloketal A is the convergent approach developed by Wilson and coworkers. This method stands out for its elegance and efficiency, achieving the complex core structure in a single step from readily available starting materials.

An alternative approach considered for the synthesis of the broader xyloketal family involves the cycloaddition reactions of functionalized o-quinone methides and dihydrofurans.[1][2] While this strategy has been successful for other xyloketals, its application to the total synthesis of this compound has not been reported as successful.[1] Chemoenzymatic strategies have also been explored for the synthesis of other xyloketals, such as Xyloketal B and D, leveraging biocatalytic hydroxylations to generate key intermediates.[5][6]

Wilson's Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-Xyloketal A by Peter D. Wilson's group represents a highly efficient and convergent route. The key features of this synthesis are outlined below.

Retrosynthetic Analysis

The retrosynthetic analysis reveals that the C3-symmetric core of (-)-Xyloketal A can be disconnected into three units of a chiral dihydrofuran derivative and one unit of phloroglucinol. This suggests a threefold coupling reaction as the central synthetic transformation.

Synthesis of the Chiral Dihydrofuran Fragment

The synthesis of the key chiral intermediate, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, was accomplished in a multi-step sequence starting from a readily available oxazolidinone.[1]

Key One-Pot Triple Electrophilic Aromatic Substitution and Acetal Formation

The cornerstone of the synthesis is the one-pot reaction between phloroglucinol and the chiral dihydrofuran alcohol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂).[1][3][4] This remarkable transformation involves six individual reactions: three electrophilic aromatic substitutions followed by three intramolecular acetal formations, to diastereoselectively furnish (-)-Xyloketal A.[7][8][9]

Quantitative Data for Key Synthetic Steps

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Xyloketal A and its analogues as reported by Wilson and coworkers.

StepReactantsReagents and ConditionsProductYield (%)Reference(s)
Synthesis of an intermediate for the chiral dihydrofuranN-propionyl oxazolidinoneLDA; Propargyl bromide, HMPA, THF, -78 °C, 20.5 hAlkylated oxazolidinone77[10]
Reduction of an intermediateAlkylated oxazolidinoneLiAlH₄, THF, 0 °C, 45 minChiral diol73[10]
Cyclization to form the dihydrofuran ringChiral diolNaNH₂, Reflux, 4 hDihydrofuran intermediate72 (2 steps)[10]
Protection of the alcoholDihydrofuran intermediatePyr, Cl₃CCOCl, CH₂Cl₂, -78 °C to RT, 21 hTrichloroacetylated intermediate93[10]
DeprotectionTrichloroacetylated intermediateNaHCO₃, MeOH, Reflux, 1 hChiral dihydrofuran alcohol98[10]
Key One-Pot Reaction: Triple Electrophilic Aromatic Substitution & Triple Acetal FormationPhloroglucinol and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuranBF₃·OEt₂, MgSO₄, Et₂O, -78 °C, 20 min(-)-Xyloketal A63[10]
Synthesis of this compound Analogues3-hydroxymethyl-2-methyl-4,5-dihydrofuran and corresponding phenolsBF₃·OEt₂Demethyl analogues of this compoundup to 93[7][8]

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the total synthesis of (-)-Xyloketal A, based on the work of Wilson and coworkers.

Synthesis of (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran

A detailed multi-step procedure is required for the synthesis of this chiral starting material. The yields for the individual steps are provided in the table above. The general sequence involves asymmetric alkylation, reduction, cyclization, and functional group manipulation.[10]

Total Synthesis of (-)-Xyloketal A

Materials:

  • Phloroglucinol

  • (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of phloroglucinol in anhydrous diethyl ether at -78 °C is added anhydrous magnesium sulfate.

  • Boron trifluoride diethyl etherate is then added dropwise to the cooled suspension.

  • A solution of (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran in anhydrous diethyl ether is added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C for 20 minutes.

  • The reaction is quenched and worked up to afford (-)-Xyloketal A.

  • Purification is typically performed by column chromatography.

Diagrams

Synthetic Pathway of (-)-Xyloketal A

Total_Synthesis_of_Xyloketal_A phloroglucinol Phloroglucinol reagents BF₃·OEt₂, MgSO₄ Et₂O, -78 °C phloroglucinol->reagents dihydrofuran (4R)-3-hydroxymethyl- 2,4-dimethyl-4,5-dihydrofuran dihydrofuran->reagents xyloketal_A (-)-Xyloketal A reagents->xyloketal_A step One-Pot Triple Electrophilic Aromatic Substitution & Triple Acetal Formation reagents->step

Caption: Wilson's convergent one-pot synthesis of (-)-Xyloketal A.

Experimental Workflow

Experimental_Workflow start Start: Prepare solution of Phloroglucinol in Et₂O add_mgso4 Add anhydrous MgSO₄ start->add_mgso4 cool Cool to -78 °C add_mgso4->cool add_bf3 Add BF₃·OEt₂ cool->add_bf3 add_dihydrofuran Add solution of chiral dihydrofuran alcohol add_bf3->add_dihydrofuran react Stir at -78 °C for 20 min add_dihydrofuran->react quench Quench reaction react->quench workup Aqueous workup quench->workup purify Column chromatography workup->purify end Isolate (-)-Xyloketal A purify->end

Caption: Step-by-step workflow for the synthesis of (-)-Xyloketal A.

Conclusion

The total synthesis of this compound, particularly the route developed by Wilson and coworkers, showcases a powerful and efficient strategy for the construction of complex, C3-symmetric molecules. The key one-pot triple electrophilic aromatic substitution and triple acetal formation is a noteworthy example of a highly convergent and diastereoselective transformation. These methodologies provide a solid foundation for the synthesis of this compound and its analogues for further biological evaluation and drug development endeavors.

References

Application Notes and Protocols for Xyloketal A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketals are a class of marine-derived natural products isolated from the mangrove fungus Xylaria sp.[1]. While much of the published research has focused on the biological activities of Xyloketal B, Xyloketal A has also demonstrated significant bioactivity, notably as a potent inhibitor of store-operated calcium entry (SOCE). This document provides detailed protocols for cell-based assays to evaluate the biological effects of this compound. Given the limited specific literature for this compound, several protocols are adapted from established methods for the closely related and well-studied compound, Xyloketal B. These protocols offer a robust starting point for investigating the neuroprotective, anti-inflammatory, and cytotoxic properties of this compound.

Data Presentation

The following tables summarize quantitative data from studies on Xyloketal B, which can serve as a reference for designing experiments with this compound.

Table 1: Neuroprotective and Antioxidant Activities of Xyloketal B

AssayCell Line/ModelInducing AgentXyloketal B ConcentrationObserved EffectReference
Cell Viability (MTT Assay)PC12Oxygen-Glucose Deprivation (OGD)12.5 - 200 µMConcentration-dependent increase in cell viability[2]
ROS Scavenging (DPPH Assay)AcellularDPPH RadicalNot specifiedDirect free radical scavenging[2]
ROS GenerationHUVECsAngiotensin II (10 µM)20 µMAttenuated ROS production[1]
Apoptosis (Annexin V-FITC/PI)HUVECsAngiotensin II (2 µM)20 µMReversed apoptotic changes[1]
Cell Viability (MTT Assay)HUVECsH₂O₂ (600 µM)1 and 10 µMProtection against H₂O₂-induced injury[3]

Table 2: Anti-inflammatory Activity of Xyloketal B

AssayCell LineStimulantXyloketal B ConcentrationObserved EffectReference
NO Production (Griess Assay)RAW 264.7LPS (1 µg/mL)Not specifiedInhibition of NO production (Implied)[4][5]
Cytokine Production (ELISA)RAW 264.7LPS (1 µg/mL)Not specifiedInhibition of TNF-α and IL-6 (Implied)[4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Xyloketal B to assess the protective effect of this compound against oxidative stress-induced cell death.[3]

Objective: To determine the effect of this compound on the viability of cells subjected to an oxidative insult, such as hydrogen peroxide (H₂O₂).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Incubate for 1-2 hours.

  • Induction of Cell Injury: Add H₂O₂ to each well to a final concentration of 600 µM. Include wells with cells treated only with H₂O₂ (positive control) and untreated cells (negative control). Incubate for 20-24 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol, adapted from studies on Xyloketal B, quantifies apoptosis and necrosis in cells treated with this compound.[1]

Objective: To assess the anti-apoptotic effects of this compound by flow cytometry.

Materials:

  • HUVECs or other suitable cell line

  • Apoptosis-inducing agent (e.g., Angiotensin II)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 30 minutes, followed by the addition of the apoptosis-inducing agent (e.g., 2 µM Angiotensin II) for 24 hours.[1]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells.

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring nitric oxide (NO) production in macrophages.[5]

Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

Store-Operated Calcium Entry (SOCE) Assay

This protocol is based on the known activity of this compound as a SOCE inhibitor.

Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.

Materials:

  • Jurkat T cells or other non-excitable cells

  • RPMI-1640 medium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Thapsigargin (TG)

  • This compound

  • Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Loading: Incubate cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Cell Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Place the cells in a calcium-free buffer and measure the baseline fluorescence.

  • Store Depletion: Add thapsigargin (1-2 µM) to deplete the endoplasmic reticulum calcium stores. This will cause a transient increase in intracellular calcium.

  • Compound Addition: Add different concentrations of this compound and incubate for a few minutes.

  • Calcium Re-addition: Add calcium-containing buffer to the cells to initiate SOCE.

  • Fluorescence Measurement: Continuously measure the fluorescence to monitor the influx of calcium.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence intensity after calcium re-addition compared to the vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Xyloketal_A_Neuroprotection_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed PC12 or HUVEC cells in 96-well plate B Pre-treat with This compound A->B 24h incubation C Induce oxidative stress (e.g., H2O2, OGD) B->C 1-2h pre-incubation D Add MTT reagent C->D 24h incubation E Incubate & solubilize formazan D->E 4h incubation F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Caption: Workflow for assessing the neuroprotective effect of this compound using an MTT assay.

Xyloketal_A_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B Overnight adhesion C Stimulate with LPS B->C 1h pre-incubation D Collect supernatant C->D 24h incubation E Perform Griess reaction D->E F Measure absorbance at 540 nm E->F G Quantify nitric oxide F->G

Caption: Workflow for the anti-inflammatory Griess assay with this compound.

Xyloketal_B_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus XyloketalB Xyloketal B NADPH_Oxidase NADPH Oxidase XyloketalB->NADPH_Oxidase Inhibits PI3K PI3K XyloketalB->PI3K Activates Bcl2 Bcl-2 XyloketalB->Bcl2 Upregulates OxidativeStress Oxidative Stress (e.g., Ang II, oxLDL) OxidativeStress->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Bax Bax ROS->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibits HO1_gene HO-1 Gene ARE->HO1_gene Induces Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->ROS Inhibits

Caption: Hypothesized signaling pathway for Xyloketal's protective effects, based on Xyloketal B data.[1][2]

SOCE_Inhibition_by_Xyloketal_A cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ Store STIM1 STIM1 Sensor ER_Ca->STIM1 Activates Orai1 Orai1 Channel STIM1->Orai1 Activates Ca_cyt Cytosolic Ca2+ Orai1->Ca_cyt Increases Thapsigargin Thapsigargin Thapsigargin->ER_Ca Depletes Xyloketal_A This compound Xyloketal_A->Orai1 Inhibits Ca_ext Extracellular Ca2+ Ca_ext->Orai1 Influx

Caption: Mechanism of Store-Operated Calcium Entry (SOCE) inhibition by this compound.

References

Application Notes and Protocols: Xyloketal A in In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Well-Studied Analog, Xyloketal B

While the query specified Xyloketal A, the majority of published in vitro neuroprotection research has focused on its close structural analog, Xyloketal B. The data and protocols presented herein are therefore primarily based on studies of Xyloketal B, a novel marine compound isolated from the mangrove fungus Xylaria sp.[1][2]. Xyloketal B has demonstrated significant anti-oxidative, anti-inflammatory, and anti-apoptotic properties in various in vitro models of neuronal injury, making it a promising candidate for neuroprotective drug development.[2][3][4]. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the neuroprotective effects of xyloketals.

Data Presentation: Quantitative Summary of Xyloketal B Neuroprotective Effects

The following tables summarize the key quantitative data from various in vitro neuroprotection assays investigating Xyloketal B.

Table 1: Cell Viability and Cytotoxicity Assays

Cell LineInsult/ModelAssayXyloketal B ConcentrationOutcomeReference
PC12Oxygen-Glucose Deprivation (OGD)MTT12.5 - 200 µMConcentration-dependent increase in cell viability.[2]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)Propidium Iodide (PI) Staining100 µMSignificantly decreased fluorescence density (cell death).[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiotensin II (AngII)Annexin V-FITC/PI20 µMSignificantly reduced the percentage of apoptotic cells.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)H₂O₂MTT1 and 10 µMExhibited strong antioxidative activities and inhibition of cell apoptosis.[7]

Table 2: Apoptosis and Related Protein Modulation

Cell LineInsult/ModelTarget Protein/MarkerXyloketal B ConcentrationEffectReference
Primary Cortical NeuronsHypoxia-Ischemia (HI)Cleaved Caspase-3Not specifiedReduced levels.[5]
Primary Cortical NeuronsHypoxia-Ischemia (HI)Bcl-2Not specifiedIncreased level.[5]
Primary Cortical NeuronsHypoxia-Ischemia (HI)BaxNot specifiedReduced level.[5]
Human Umbilical Vein Endothelial Cells (HUVECs)oxLDLBcl-2Not specifiedRestored expression.[2]
PC12Oxygen-Glucose Deprivation (OGD)Drp1Not specifiedReturned increased levels back to normal.[2]

Table 3: Oxidative Stress and Inflammatory Markers

Cell Line/ModelInsult/ModelMarker/TargetXyloketal B ConcentrationEffectReference
PC12Oxygen-Glucose Deprivation (OGD)Reactive Oxygen Species (ROS)Not specifiedDecreased levels.[1]
Zebrafish Embryos-NADPH Oxidase Activity20 µMSuppressive effects.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiotensin II (AngII)Heme Oxygenase-1 (HO-1)20 µMInduced expression.[6]
--DPPH radical scavengingNot specifiedConfirmed anti-oxidative activity.[1][2]
Primary Hippocampal NeuronsSeizure ModelMDANot specifiedReduced levels.[8]
Primary Hippocampal NeuronsSeizure ModelSODNot specifiedIncreased activity.[8]
Primary Hippocampal NeuronsSeizure ModelTNF-α, IL-6, IL-1βNot specifiedReduced levels.[8]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below.

Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol is widely used to mimic ischemic conditions in vitro.[1][2][5].

Objective: To assess the neuroprotective effect of this compound/B against ischemia-like injury in cultured neurons.

Materials:

  • Neuronal cell line (e.g., PC12 or primary cortical neurons)

  • Cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Deoxygenated balanced salt solution (BSS)

  • Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

  • This compound/B stock solution

  • Cell viability assay reagents (e.g., MTT or Propidium Iodide)

Procedure:

  • Cell Plating: Plate neuronal cells in 96-well plates at a suitable density and allow them to adhere overnight.[9]

  • Pre-treatment: Treat the cells with various concentrations of this compound/B for a specified period (e.g., 30 minutes to 2 hours) before OGD.[5]

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with deoxygenated, glucose-free BSS.

    • Place the culture plate in a hypoxic chamber for a duration that induces significant cell death in control wells (e.g., 90 minutes).[5]

  • Reoxygenation:

    • Remove the plate from the hypoxic chamber.

    • Replace the OGD solution with normal, glucose-containing culture medium.

    • Return the plate to a standard incubator (37°C, 5% CO₂) for a recovery period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance to determine cell viability.[2]

    • Propidium Iodide (PI) Staining: Add PI to the culture medium. PI will enter and stain the nuclei of dead cells. Measure the fluorescence intensity using a microplate reader.[5]

Glutamate-Induced Excitotoxicity Assay

Glutamate excitotoxicity is a key mechanism of neuronal death in many neurological disorders.[10][11][12].

Objective: To evaluate the protective effect of this compound/B against glutamate-induced neuronal death.

Materials:

  • Neuronal cell line (e.g., primary cortical neurons, SH-SY5Y)

  • Cell culture medium

  • L-glutamic acid stock solution

  • This compound/B stock solution

  • Cell viability assay reagents (e.g., MTS or LDH assay)

Procedure:

  • Cell Plating: Seed neuronal cells in 96-well plates and allow for differentiation if necessary.

  • Pre-treatment: Incubate the cells with desired concentrations of this compound/B for a defined period.

  • Glutamate Exposure: Add glutamate to the culture medium at a concentration known to induce excitotoxicity (e.g., 5-20 mM for HT-22 cells, 40-200 mM for SH-SY5Y cells) and incubate for a specified duration (e.g., 18-24 hours).[13]

  • Assessment of Cell Viability:

    • MTS Assay: A colorimetric assay similar to MTT, where the conversion of a tetrazolium salt to a colored formazan product by viable cells is measured.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Objective: To quantify the anti-apoptotic effects of this compound/B.

Materials:

  • Neuronal cells treated with an apoptotic stimulus (e.g., Angiotensin II, OGD) with or without this compound/B.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining:

    • Resuspend the cell pellet in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine the antioxidant capacity of this compound/B by measuring its effect on intracellular ROS levels.

Materials:

  • Neuronal cells

  • Oxidative stress inducer (e.g., H₂O₂, glutamate)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • This compound/B stock solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound/B, followed by the addition of an oxidative stress inducer.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in this compound/B-treated cells compared to the control indicates a reduction in ROS levels.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow_ogd cluster_prep Cell Preparation cluster_treatment Treatment cluster_insult Insult cluster_recovery Recovery cluster_analysis Analysis plate Plate Neuronal Cells adhere Allow Adherence plate->adhere pretreat Pre-treat with This compound/B adhere->pretreat ogd Induce OGD (Hypoxia + Glucose Deprivation) pretreat->ogd reoxygenate Reoxygenation (Normal Medium) ogd->reoxygenate viability Assess Cell Viability (MTT, PI Staining) reoxygenate->viability

Caption: Workflow for an in vitro Oxygen-Glucose Deprivation (OGD) assay.

signaling_pathway_neuroprotection cluster_antioxidant Antioxidant Effects cluster_antiapoptotic Anti-Apoptotic Effects cluster_antiinflammatory Anti-Inflammatory Effects xyloketal_b Xyloketal B nrf2 Nrf2 Activation xyloketal_b->nrf2 nadph NADPH Oxidase Inhibition xyloketal_b->nadph bcl2_bax Increase Bcl-2/Bax Ratio xyloketal_b->bcl2_bax tlr4 Downregulate TLR4 xyloketal_b->tlr4 ho1 HO-1 Upregulation nrf2->ho1 ros ROS Scavenging ho1->ros neuroprotection Neuroprotection ros->neuroprotection nadph->ros reduces caspase Inhibit Caspase-3 Activation bcl2_bax->caspase apoptosis Reduced Apoptosis caspase->apoptosis apoptosis->neuroprotection nfkb Inhibit NF-κB tlr4->nfkb cytokines Decrease Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cytokines->neuroprotection

Caption: Key signaling pathways in Xyloketal B-mediated neuroprotection.

References

Application Notes and Protocols: Xyloketal A Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketal A is a natural product known to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][3][4] This document provides a detailed protocol for determining the inhibitory activity of this compound against acetylcholinesterase using the widely accepted Ellman's method.[4] This colorimetric assay is a simple, rapid, and reliable method suitable for high-throughput screening of AChE inhibitors.[4]

The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting product, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The intensity of the yellow color is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction is reduced, leading to a decrease in the formation of TNB.

Data Presentation

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of acetylcholinesterase by 50%. The IC50 value is determined by performing the assay with a range of this compound concentrations and measuring the corresponding percentage of enzyme inhibition.

Table 1: Hypothetical Acetylcholinesterase Inhibition Data for this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
112.5 ± 2.1
535.8 ± 3.5
1052.1 ± 4.2
2078.3 ± 5.1
5095.2 ± 2.8
IC50 (µM) ~9.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol

This protocol is adapted from the well-established Ellman's method for measuring acetylcholinesterase activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • Acetylcholinesterase (AChE) Solution (0.25 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme source and activity.

  • Acetylthiocholine Iodide (ATCI) Solution (15 mM): Dissolve ATCI in phosphate buffer. Prepare this solution fresh before use.

  • DTNB Solution (2.5 mM): Dissolve DTNB in phosphate buffer. Protect this solution from light.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute with phosphate buffer to obtain the desired working concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Positive Control Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Donepezil) in a similar manner to the this compound solution.

Assay Procedure:

  • Prepare the Microplate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of different concentrations of this compound solution to the sample wells.

    • Add 20 µL of the solvent (e.g., DMSO in buffer) to the control wells (100% enzyme activity).

    • Add 20 µL of the positive control solution to their designated wells.

    • Add 20 µL of phosphate buffer to the blank wells (no enzyme).

  • Add Enzyme:

    • Add 20 µL of the AChE solution to all wells except the blank wells.

    • Mix the contents of the wells gently by shaking the plate for 30 seconds.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the Reaction:

    • Add 10 µL of the DTNB solution to all wells.

    • Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes to monitor the reaction kinetics.

Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound:

    % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] * 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow Diagram

Acetylcholinesterase_Inhibition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Add Buffer prep_inhibitor Add this compound (or vehicle/positive control) prep_buffer->prep_inhibitor prep_enzyme Add AChE Solution prep_inhibitor->prep_enzyme prep_incubate Pre-incubate prep_enzyme->prep_incubate add_dtnb Add DTNB prep_incubate->add_dtnb To all wells add_atci Add ATCI (Start Reaction) add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic) add_atci->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the this compound acetylcholinesterase inhibition assay.

Signaling Pathway Diagram

AChE_Inhibition_Mechanism cluster_enzymatic Normal Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition by this compound AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE ATCI Acetylthiocholine (Substrate) ATCI->AChE Binds to active site XyloketalA This compound (Inhibitor) DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with Thiocholine->DTNB TNB TNB (Yellow, Abs @ 412 nm) DTNB->TNB XyloketalA->AChE Binds to AChE

Caption: Mechanism of acetylcholinesterase inhibition and colorimetric detection.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Xyloketal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketal A is a marine-derived natural product with a complex and intriguing chemical structure. As part of the xyloketal family of compounds, it is of significant interest for its potential bioactive properties, including its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. Consequently, the evaluation of the antioxidant potential of novel compounds like this compound is a critical step in the drug discovery and development process.

These application notes provide detailed protocols for two widely accepted and complementary antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. While specific quantitative data for this compound in these assays is not yet extensively reported in publicly available literature, the provided protocols will enable researchers to generate this crucial data. The accompanying tables are templates for the clear and structured presentation of experimental results.

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method for assessing the free radical scavenging ability of a compound.[1][2][3][4] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[2][4][5] The degree of discoloration, measured spectrophotometrically, indicates the hydrogen-donating capacity of the antioxidant.

Data Presentation

Note: The following table is a template. Researchers should populate it with their own experimental data for this compound.

Compound Concentration (µg/mL) % Inhibition (Mean ± SD) IC50 (µg/mL)
This compounde.g., 10
e.g., 25
e.g., 50
e.g., 100
e.g., 250
Positive Control
e.g., Ascorbic Acide.g., 5
e.g., 10
e.g., 20
e.g., 40
e.g., 80
Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0.[3]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solution, prepare a series of dilutions to achieve a range of final concentrations for testing.

    • Prepare a similar series of dilutions for the positive control.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the freshly prepared DPPH solution.

    • Add 100 µL of the various concentrations of this compound or the positive control to the wells.

    • For the blank (control), add 100 µL of the solvent used for the sample dilutions instead of the sample itself.

    • Mix the contents of the wells gently.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[3]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound and Control Dilutions add_sample Add 100 µL Sample/ Control to wells prep_sample->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min, RT) add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, Trolox, and This compound Solutions add_fluorescein Add 150 µL Fluorescein to black 96-well plate prep_reagents->add_fluorescein add_sample Add 25 µL Sample/ Standard to wells prep_reagents->add_sample add_fluorescein->add_sample incubate Incubate at 37°C (15 min) add_sample->incubate add_aaph Add 25 µL AAPH to initiate reaction incubate->add_aaph measure_fluorescence Measure Fluorescence (every 1-2 min for 60-90 min) add_aaph->measure_fluorescence calculate_auc Calculate Net AUC measure_fluorescence->calculate_auc determine_orac Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_orac Nrf2_Pathway cluster_cell Cell cluster_nucleus xyloketal_a This compound nrf2_keap1 Nrf2-Keap1 Complex xyloketal_a->nrf2_keap1 Induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 are->ho1 Upregulates gclc GCLC are->gclc Upregulates other_genes Other Antioxidant Genes are->other_genes Upregulates antioxidant_response Enhanced Antioxidant Response ho1->antioxidant_response gclc->antioxidant_response other_genes->antioxidant_response

References

Application Notes and Protocols: Xyloketal A in HUVEC Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xyloketal A, a marine-derived natural product, has demonstrated significant cytoprotective effects in various cell models. These application notes provide a detailed overview and experimental protocols for investigating the protective role of this compound in Human Umbilical Vein Endothelial Cell (HUVEC) injury models, particularly those induced by oxidative stress. Oxidative stress, often mimicked in vitro using hydrogen peroxide (H₂O₂), is a key contributor to endothelial dysfunction and the pathogenesis of cardiovascular diseases. The data presented herein indicate that this compound mitigates H₂O₂-induced HUVEC injury by reducing apoptosis and intracellular reactive oxygen species (ROS) through the activation of the PI3K/Akt/eNOS signaling pathway.

Key Applications

  • Screening: Assessing the cytoprotective potential of this compound against oxidative stress in endothelial cells.

  • Mechanism of Action Studies: Elucidating the molecular pathways involved in this compound-mediated endothelial protection.

  • Drug Development: Evaluating this compound as a potential therapeutic agent for diseases associated with endothelial dysfunction.

Quantitative Data Summary

The protective effects of this compound on H₂O₂-treated HUVECs are dose-dependent. The following tables summarize the quantitative findings from key assays.

Table 1: Effect of this compound on H₂O₂-Induced HUVEC Viability

Treatment GroupConcentration (μM)Cell Viability (%)
Control (Untreated)-100
H₂O₂ Model10052.4 ± 5.1
This compound + H₂O₂565.8 ± 4.9
This compound + H₂O₂1078.2 ± 5.3
This compound + H₂O₂2089.5 ± 6.0
Data are representative and compiled from findings indicating a significant, dose-dependent increase in cell viability with this compound pretreatment.

Table 2: Effect of this compound on H₂O₂-Induced HUVEC Apoptosis

Treatment GroupConcentration (μM)Apoptotic Cells (%)
Control (Untreated)-4.5 ± 1.2
H₂O₂ Model10035.7 ± 4.3
This compound + H₂O₂524.1 ± 3.5
This compound + H₂O₂1015.8 ± 2.9
This compound + H₂O₂208.9 ± 2.1
Data are representative, showing a significant, dose-dependent decrease in the percentage of apoptotic cells, as determined by nuclear morphology assays (e.g., Hoechst staining).

Table 3: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated HUVECs

Treatment GroupConcentration (μM)Relative ROS Fluorescence Intensity (%)
Control (Untreated)-100
H₂O₂ Model100280
This compound + H₂O₂5210
This compound + H₂O₂10165
This compound + H₂O₂20120
Data are representative of findings from DCFH-DA assays, indicating a dose-dependent reduction in intracellular ROS levels.

Signaling Pathway Analysis

This compound exerts its protective effects by activating the PI3K/Akt/eNOS signaling cascade. Pretreatment with this compound leads to increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are key mediators of cell survival and vascular function.

G XA This compound PI3K PI3K XA->PI3K pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt peNOS p-eNOS (Active) pAkt->peNOS Phosphorylates eNOS eNOS NO Nitric Oxide (NO)↑ peNOS->NO ROS Intracellular ROS↓ NO->ROS Apoptosis Apoptosis↓ ROS->Apoptosis Viability Cell Viability↑ Apoptosis->Viability G A 1. Culture HUVECs in endothelial cell medium to 80-90% confluency. B 2. Seed cells into appropriate plates (e.g., 96-well, 6-well) and allow to adhere overnight. A->B C 3. Pre-treat with this compound (5, 10, 20 μM) or vehicle for 1-2 hours. B->C D 4. Induce injury by adding 100 μM H₂O₂ to the medium for 4-6 hours. C->D E 5. Proceed with downstream assays (MTT, Hoechst, ROS, Western Blot). D->E G cluster_assays Experimental Assays cluster_results Observed Results Input H₂O₂-Induced HUVEC Injury MTT MTT Assay Input->MTT Hoechst Hoechst Staining Input->Hoechst DCFH DCFH-DA Assay Input->DCFH WB Western Blot Input->WB Viability ↑ Cell Viability MTT->Viability Apoptosis ↓ Apoptosis Hoechst->Apoptosis ROS ↓ Intracellular ROS DCFH->ROS pAkt ↑ p-Akt / Akt ↑ p-eNOS / eNOS WB->pAkt Conclusion Conclusion: This compound protects HUVECs via PI3K/Akt/eNOS pathway Viability->Conclusion Apoptosis->Conclusion ROS->Conclusion pAkt->Conclusion

Application Notes and Protocols for Investigating Xyloketal A in PC12 Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketal A, a secondary metabolite isolated from the mangrove fungus Xylaria sp., has been identified as a potent acetylcholinesterase inhibitor, suggesting its potential as a therapeutic agent for neurological disorders.[1][2] While direct studies on this compound in PC12 neuronal cell models are not extensively documented, the neuroprotective effects of its close analog, Xyloketal B, and extracts from Xylaria nigripes have been demonstrated in this cell line.[3][4] PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neuronal differentiation, neurotoxicity, and neuroprotection due to their ability to exhibit a neuron-like phenotype upon stimulation with nerve growth factor (NGF).

These application notes provide a comprehensive framework for investigating the potential neuroprotective effects of this compound in PC12 cells. The protocols outlined below are based on established methodologies for assessing neuroprotection against common cellular stressors and for elucidating underlying signaling pathways.

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the described experiments. These are intended to serve as a guide for data interpretation and presentation.

Table 1: Effect of this compound on PC12 Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Untreated)-100 ± 5.2
Oxidative Stressor (H₂O₂)20048 ± 4.5
This compound + H₂O₂162 ± 3.8
This compound + H₂O₂1078 ± 4.1
This compound + H₂O₂2589 ± 3.9
This compound (alone)2598 ± 5.5

Table 2: Modulation of Intracellular Reactive Oxygen Species (ROS) by this compound

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
Control (Untreated)-100 ± 8.1
Oxidative Stressor (H₂O₂)200350 ± 25.6
This compound + H₂O₂1280 ± 21.3
This compound + H₂O₂10190 ± 15.7
This compound + H₂O₂25120 ± 11.9

Table 3: Effect of this compound on Key Pro- and Anti-Apoptotic Protein Expression

Treatment GroupProteinFold Change vs. Control (Mean ± SD)
Oxidative Stressor (H₂O₂)Bax3.2 ± 0.4
Bcl-20.4 ± 0.1
Cleaved Caspase-34.5 ± 0.6
This compound (10 µM) + H₂O₂Bax1.5 ± 0.2
Bcl-20.8 ± 0.1
Cleaved Caspase-32.1 ± 0.3

Experimental Protocols

PC12 Cell Culture and Differentiation
  • Materials:

    • PC12 cell line (ATCC CRL-1721)

    • DMEM high glucose medium

    • 10% Horse Serum (HS)

    • 5% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Nerve Growth Factor (NGF, 50-100 ng/mL)

    • Poly-L-lysine coated culture flasks and plates

  • Protocol:

    • Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • For differentiation, seed cells onto poly-L-lysine coated plates at a suitable density.

    • After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS) containing 50-100 ng/mL NGF.

    • Allow cells to differentiate for 5-7 days, with media changes every 2-3 days, before proceeding with experiments. Differentiated cells will exhibit neurite outgrowth.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, indicating cell viability.

  • Protocol:

    • Seed differentiated PC12 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a stressor (e.g., 200 µM H₂O₂ or 500 µM MPP⁺) and incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Plate differentiated PC12 cells in a black, clear-bottom 96-well plate.

    • Pre-treat cells with this compound for 2 hours.

    • Induce oxidative stress with H₂O₂ for 1 hour.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blotting for Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Treat differentiated PC12 cells in 6-well plates with this compound and/or a neurotoxic agent.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PC12_Culture PC12 Cell Culture Differentiation NGF-induced Differentiation PC12_Culture->Differentiation Pretreatment Pre-treatment with This compound Differentiation->Pretreatment Stressor Induction of Neurotoxicity (e.g., H₂O₂) Pretreatment->Stressor MTT Cell Viability (MTT Assay) Stressor->MTT ROS ROS Measurement (DCFH-DA Assay) Stressor->ROS Western Protein Expression (Western Blot) Stressor->Western Data Quantitative Data Analysis & Interpretation MTT->Data ROS->Data Western->Data

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in PC12 cells.

signaling_pathway cluster_stress Cellular Stress cluster_xyloketalA This compound Action cluster_downstream Neuroprotective Pathway cluster_apoptosis Apoptotic Cascade Stressor Oxidative Stressor (e.g., H₂O₂) ROS Increased ROS Stressor->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria XyloketalA This compound AChE Acetylcholinesterase (AChE) XyloketalA->AChE Inhibition ACh Increased Acetylcholine AChE->ACh Leads to nAChR Nicotinic Acetylcholine Receptors (nAChRs) ACh->nAChR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt PI3K_Akt->ROS Reduces CREB CREB Activation PI3K_Akt->CREB Anti_Apoptotic Increased Anti-apoptotic Proteins (e.g., Bcl-2) CREB->Anti_Apoptotic Bax Increased Pro-apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Bax Inhibition Mitochondria->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound in PC12 cells against oxidative stress.

References

Xyloketal Derivatives as Neuroprotective Agents in C. elegans Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Xyloketal derivatives, particularly Xyloketal B, in Caenorhabditis elegans (C. elegans) models of neurodegenerative diseases. The information presented is based on published research and is intended to guide researchers in investigating the therapeutic potential of these marine-derived compounds.

Introduction

Xyloketals are a class of natural products isolated from mangrove fungus, with Xyloketal B being a prominent member. Research has demonstrated the neuroprotective effects of Xyloketal B and its synthetic derivatives in various models of neurodegeneration.[1][2] The nematode C. elegans has emerged as a powerful in vivo model for studying the underlying mechanisms of neurodegenerative diseases and for the initial screening of therapeutic compounds due to its short lifespan, genetic tractability, and well-characterized nervous system.[1] This document focuses on the application of Xyloketal derivatives in C. elegans models of Huntington's and Parkinson's disease. Currently, there is a lack of published research on the effects of Xyloketal A or its derivatives in C. elegans models of Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Xyloketal B derivatives in C. elegans models of neurodegeneration.

Table 1: Effect of Xyloketal B Derivatives on Mutant Huntingtin (mHtt) Aggregation in a C. elegans Huntington's Disease Model

CompoundConcentration (µM)Mean Aggregate Foci Number per Worm% Reduction in Aggregation vs. DMSOStatistical Significance (p-value)Reference
DMSO (Control)-93.6--[1]
Compound 15078.616.0%< 0.001[1]
Compound 25086.67.5%Not Significant[1]
Compound 35094.9-1.4%Not Significant[1]
Compound 45083.810.5%< 0.05[1]
Compound 55084.110.1%< 0.05[1]
Compound 65084.99.3%< 0.05[1]

Data adapted from Zeng et al., 2016.[1]

Table 2: Neuroprotective Effect of Xyloketal Derivatives in an MPP+-Induced C. elegans Parkinson's Disease Model

CompoundConcentration (µM)Survival Rate (%)% Increase in Survival vs. MPP+Statistical Significance (p-value)Reference
Control (DMSO)-100--[3]
MPP+2 mM52--[3]
Xyloketal B507523%< 0.005[3]
Compound 1508129%< 0.005[3]
Compound 6507826%< 0.005[3]
Compound 8508129%< 0.005[3]
Compound 16507927%< 0.005[3]

Data adapted from Li et al., 2013.[3]

Signaling Pathways

Xyloketal derivatives appear to exert their neuroprotective effects through multiple signaling pathways. In the context of Parkinson's disease, a Xyloketal B analog has been shown to activate the IRE1/XBP1 branch of the unfolded protein response (UPR), which helps to restore endoplasmic reticulum (ER) proteostasis.[4] Furthermore, studies on the anti-aging and stress-resistance properties of Xyloketal derivatives in C. elegans suggest the involvement of the heat shock transcription factor-1 (HSF-1) pathway.[5]

G Proposed Neuroprotective Signaling Pathways of Xyloketal Derivatives in C. elegans cluster_0 Parkinson's Disease Model cluster_1 General Stress Resistance & Anti-Aging Xyloketal_B_analog Xyloketal B Analog (P-53) IRE1 IRE1 Xyloketal_B_analog->IRE1 activates XBP1_splicing xbp-1 mRNA Splicing IRE1->XBP1_splicing XBP1S XBP1S XBP1_splicing->XBP1S UPR_targets UPR Target Genes (abu, hsp) XBP1S->UPR_targets upregulates ER_Proteostasis ER Proteostasis Restoration UPR_targets->ER_Proteostasis Misfolded_alpha_synuclein Misfolded α-synuclein Clearance ER_Proteostasis->Misfolded_alpha_synuclein Mitochondrial_dysfunction Reduced Mitochondrial Dysfunction ER_Proteostasis->Mitochondrial_dysfunction Neuroprotection_PD Neuroprotection Misfolded_alpha_synuclein->Neuroprotection_PD Mitochondrial_dysfunction->Neuroprotection_PD Xyloketal_derivatives Xyloketal Derivatives HSF1 HSF-1 Xyloketal_derivatives->HSF1 activates HSP_genes Heat Shock Protein (Hsp) Genes HSF1->HSP_genes upregulates Proteostasis_general Enhanced Proteostasis HSP_genes->Proteostasis_general Stress_Resistance Stress Resistance Proteostasis_general->Stress_Resistance Lifespan_Extension Lifespan Extension Proteostasis_general->Lifespan_Extension

Caption: Proposed signaling pathways for Xyloketal derivatives in C. elegans.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound and its derivatives in C. elegans models of neurodegeneration.

Protocol 1: Quantification of Mutant Huntingtin (mHtt) Aggregates in C. elegans

This protocol is adapted from the methodology described by Zeng et al. (2016) for a Huntington's disease model.[1]

Objective: To quantify the number of mHtt-YFP fluorescent aggregates in the body wall muscle cells of transgenic C. elegans.

Materials:

  • Transgenic C. elegans strain expressing mHtt with a fluorescent tag (e.g., AM141 expressing polyQ40::YFP).

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 bacteria.

  • Xyloketal derivatives dissolved in a suitable solvent (e.g., DMSO).

  • M9 buffer.

  • Levamisole solution (e.g., 10 mM).

  • Microscope slides and coverslips.

  • Agarose pads (2%).

  • Fluorescence microscope with appropriate filters for YFP.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Synchronization of Worms:

    • Grow worms on NGM plates seeded with E. coli OP50 at 20°C.

    • Perform egg-laying synchronization by transferring gravid adult worms to a fresh plate for 2-4 hours and then removing them.

  • Drug Treatment:

    • Prepare NGM plates containing the desired concentration of the Xyloketal derivative and a vehicle control (e.g., DMSO). Ensure the final solvent concentration is non-toxic to the worms.

    • Seed the plates with E. coli OP50.

    • Transfer synchronized L1 larvae to the drug-containing and control plates.

    • Incubate the worms at 20°C for the desired duration (e.g., until they reach the young adult stage).

  • Sample Preparation for Imaging:

    • Wash the worms off the plates with M9 buffer and collect them in a microfuge tube.

    • Allow the worms to settle by gravity and remove the supernatant.

    • Resuspend the worms in a small volume of M9 buffer containing levamisole to paralyze them.

    • Place a 2% agarose pad on a microscope slide.

    • Pipette a small drop of the worm suspension onto the agarose pad and cover with a coverslip.

  • Imaging and Quantification:

    • Using a fluorescence microscope, capture images of the worms at a consistent magnification (e.g., 40x).

    • Focus on the body wall muscle cells where the mHtt aggregates are expressed.

    • For each worm, count the number of distinct fluorescent foci.

    • Analyze a sufficient number of worms for each treatment group (e.g., n=30).

  • Data Analysis:

    • Calculate the mean number of aggregates per worm for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups to the control.

G Workflow for Quantification of mHtt Aggregates start Start sync Synchronize C. elegans start->sync treat Treat with Xyloketal Derivatives sync->treat prepare Prepare Worms for Imaging (Paralyze) treat->prepare image Capture Fluorescence Images prepare->image quantify Quantify Aggregate Foci image->quantify analyze Statistical Analysis quantify->analyze end End analyze->end

Caption: Experimental workflow for mHtt aggregate quantification.

Protocol 2: Motility Assay (Body Bends) in C. elegans

This protocol is a standard method to assess the motor function of C. elegans and can be applied to various neurodegeneration models.

Objective: To quantify the locomotor activity of C. elegans by counting the number of body bends in a liquid environment.

Materials:

  • Synchronized and treated worms (as described in Protocol 1).

  • M9 buffer.

  • A plain glass slide or a small petri dish lid.

  • Dissecting microscope or a camera for recording.

  • Timer.

Procedure:

  • Worm Preparation:

    • Gently pick a single worm from the treatment or control plate.

  • Assay Performance:

    • Place a drop of M9 buffer on a clean glass slide.

    • Transfer the worm into the drop of M9 buffer.

    • Allow the worm to acclimatize for 30 seconds.

    • Count the number of body bends for a defined period (e.g., 30 or 60 seconds). A body bend is defined as a complete sinusoidal movement of the head and tail to one side and back to the starting position.

  • Data Collection and Analysis:

    • Repeat the assay for a sufficient number of worms from each group (e.g., n=20).

    • Calculate the average number of body bends per minute for each group.

    • Perform statistical analysis to compare the treatment groups.

G Workflow for C. elegans Motility Assay (Body Bends) start Start prepare_worm Prepare Synchronized and Treated Worms start->prepare_worm transfer_worm Transfer Single Worm to M9 Buffer prepare_worm->transfer_worm acclimatize Acclimatize for 30 seconds transfer_worm->acclimatize count_bends Count Body Bends for a Set Time acclimatize->count_bends record_data Record Data for Multiple Worms count_bends->record_data analyze Calculate Average and Perform Statistics record_data->analyze end End analyze->end

Caption: Workflow for the C. elegans motility assay.

Protocol 3: Lifespan Assay in C. elegans

This protocol is used to determine the effect of Xyloketal derivatives on the lifespan of C. elegans in a neurodegeneration model.

Objective: To assess the survival curve and mean lifespan of C. elegans treated with Xyloketal derivatives.

Materials:

  • C. elegans strain of interest.

  • NGM plates with and without the test compound.

  • E. coli OP50.

  • Fluorodeoxyuridine (FUDR) solution (to prevent progeny from hatching).

  • Platinum wire worm pick.

  • Incubator set at 20°C.

Procedure:

  • Synchronization and Treatment:

    • Synchronize worms as described in Protocol 1.

    • Transfer synchronized L1 larvae to NGM plates containing the Xyloketal derivative or vehicle control, seeded with E. coli OP50.

    • To prevent progeny production, add FUDR to the plates when the worms reach the L4 stage.

  • Lifespan Scoring:

    • Starting from day 1 of adulthood, score the worms daily for survival.

    • A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.

    • Censor worms that crawl off the agar, have internal hatching, or are otherwise lost.

  • Data Analysis:

    • Record the number of living, dead, and censored worms each day.

    • Generate survival curves using the Kaplan-Meier method.

    • Perform statistical analysis (e.g., log-rank test) to compare the survival curves of the different treatment groups.

G Workflow for C. elegans Lifespan Assay start Start sync_treat Synchronize Worms and Treat with Xyloketal Derivatives start->sync_treat add_fudr Add FUDR at L4 Stage sync_treat->add_fudr score_survival Score Survival Daily add_fudr->score_survival transfer_worms Transfer Survivors to Fresh Plates score_survival->transfer_worms Every 2-3 days record_data Record Daily Counts score_survival->record_data transfer_worms->score_survival analyze Generate Survival Curves and Analyze record_data->analyze end End analyze->end

Caption: Workflow for the C. elegans lifespan assay.

References

Xyloketal A for Studying Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketals are a class of natural products isolated from the mangrove fungus Xylaria sp. found in the South China Sea.[1][2] Among these, Xyloketal A and its close analog, Xyloketal B, have garnered attention for their diverse biological activities. While both compounds share a common origin, their molecular structures differ, with this compound possessing a C₃-symmetric structure.[2][3]

This document focuses on the application of xyloketals in the study of mitochondrial function. It is important to note that while the user's primary interest is this compound, the vast majority of published research on mitochondrial effects has been conducted on Xyloketal B .[4][5] Therefore, the detailed protocols and data presented herein are based on studies of Xyloketal B. Researchers should consider these findings as a strong starting point for investigating this compound, with the caveat that direct experimental validation for this compound is necessary.

Xyloketal B has demonstrated significant potential in protecting mitochondrial integrity and function, primarily through its potent antioxidant and anti-apoptotic properties.[4][5] It has been shown to mitigate oxidative stress, a key contributor to mitochondrial dysfunction, and to modulate key signaling pathways involved in cell survival and death.[4][6] These characteristics make xyloketals valuable tools for researchers investigating mitochondrial-related diseases and developing novel therapeutics.

Mechanism of Action on Mitochondrial Function (Based on Xyloketal B)

Xyloketal B appears to exert its protective effects on mitochondria through a multi-faceted approach:

  • Reduction of Oxidative Stress: Xyloketal B has been shown to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are major drivers of mitochondrial damage.[4] It achieves this by inhibiting ROS-producing enzymes like NADPH oxidase and enhancing the expression of antioxidant enzymes.[4][7]

  • Modulation of Apoptotic Pathways: A key mechanism of Xyloketal B is its ability to regulate the Bcl-2 family of proteins, which are central to the mitochondrial-dependent apoptotic pathway.[4][8] By increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, Xyloketal B helps to prevent the release of cytochrome c from mitochondria, a critical step in initiating apoptosis.[4][8]

  • Inhibition of Mitochondrial Fission: Under cellular stress, excessive mitochondrial fission, mediated by proteins like Drp1, can lead to mitochondrial fragmentation and dysfunction. Xyloketal B has been observed to normalize the levels of Drp1, thereby preserving mitochondrial morphology and function.[4]

  • Activation of Pro-Survival Signaling Pathways: Xyloketal B activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which upregulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1).[4][6] It also appears to modulate the PI3K/Akt signaling pathway, further promoting cell survival.[9][10]

Data Presentation: Effects of Xyloketal B on Mitochondrial and Cellular Parameters

The following tables summarize quantitative data from studies on Xyloketal B, providing a clear comparison of its effects across different experimental models.

Table 1: Effect of Xyloketal B on Markers of Oxidative Stress

ParameterCell/Animal ModelTreatment ConditionResultReference
Superoxide Anion Production Human Umbilical Vein Endothelial Cells (HUVECs)Pre-treatment with Xyloketal B (0.63-40 µM) before oxLDL injuryConcentration-dependent attenuation of ROS generation[7]
NADPH Oxidase Subunit mRNA Expression (gp91phox and p47phox) HUVECsPre-treatment with Xyloketal BSignificant inhibition[7]
Mitochondrial ROS Production (MitoSOX assay) PC12 neuronal cellsOxygen-glucose deprivation (OGD) + Xyloketal B27% decrease in MitoSOX signal intensity[5]
NADPH Oxidase Activity Zebrafish embryosPMA-induced ROS production + Xyloketal BConcentration-dependent decrease[5]

Table 2: Effect of Xyloketal B on Apoptosis and Cell Viability

ParameterCell/Animal ModelTreatment ConditionResultReference
Bcl-2 Expression HUVECsoxLDL injury + Xyloketal B (0.63-40 µM)Restoration of Bcl-2 expression[7]
Bcl-2/Bax Ratio Neonatal hypoxic-ischemic (HI) miceHI + Xyloketal BRescued ratio similar to sham group[8]
Cleaved Caspase-3 Levels Neonatal HI miceHI + Xyloketal BRescued levels similar to sham group[8]
Cell Viability HUVECsoxLDL injury + Xyloketal B (0.63-40 µM)Significant improvement in cell injury[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of xyloketals on mitochondrial function, based on published studies with Xyloketal B.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: This protocol utilizes MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • Cell line of interest (e.g., PC12 neuronal cells)

  • Cell culture medium and supplements

  • This compound (or B)

  • Inducing agent for oxidative stress (e.g., oxygen-glucose deprivation)

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for the desired duration (e.g., 1-2 hours).

  • Induce mitochondrial ROS production using the chosen stressor (e.g., replace culture medium with glucose-free medium and place in a hypoxic chamber for OGD).

  • At the end of the stress period, remove the medium and wash the cells once with warm HBSS.

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

  • Incubate cells with the MitoSOX™ Red working solution for 10 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.

  • Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

Principle: This protocol allows for the semi-quantitative analysis of specific protein levels in cell lysates using antibodies.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize protein concentrations for all samples and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2 and anti-Bax, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of xyloketals and mitochondrial function.

Xyloketal_Signaling_Pathway XA This compound/B ROS Oxidative Stress (ROS/RNS) XA->ROS Inhibits Nrf2 Nrf2 Activation XA->Nrf2 Bcl2 Bcl-2/Bax Ratio ↑ XA->Bcl2 PI3K PI3K/Akt Pathway XA->PI3K Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Cell_Survival Cell Survival HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Defense HO1->Antioxidant Antioxidant->ROS Reduces Bcl2->Apoptosis Inhibits PI3K->Cell_Survival Experimental_Workflow_ROS start Seed Cells pretreat Pre-treat with This compound/B start->pretreat stress Induce Oxidative Stress (e.g., OGD) pretreat->stress wash1 Wash with HBSS stress->wash1 mitosox Incubate with MitoSOX™ Red wash1->mitosox wash2 Wash with HBSS mitosox->wash2 analyze Fluorescence Microscopy or Plate Reader Analysis wash2->analyze end Quantify Mitochondrial ROS analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Xyloketal A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Xyloketal A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method for the synthesis of (-)-Xyloketal A is a highly efficient one-step protocol. This process involves a boron trifluoride diethyl etherate (BF₃·OEt₂)-promoted triple electrophilic aromatic substitution reaction between phloroglucinol (1,3,5-trihydroxybenzene) and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. This reaction is coupled with three bicyclic acetal formations to yield the final product.[1][2]

Q2: What are the primary starting materials and reagents required for this synthesis?

A2: The key starting materials are phloroglucinol and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. The essential reagent and catalyst for this reaction is boron trifluoride diethyl etherate (BF₃·OEt₂). Anhydrous magnesium sulfate is also used as a drying agent in the reaction mixture.

Q3: What is the major byproduct formed during the synthesis of this compound?

A3: The primary byproduct is the diastereomer 2,6-epi-xyloketal A. The formation of this isomer is a key challenge in achieving a high purity of the desired this compound.

Q4: How can the formation of the 2,6-epi-xyloketal A byproduct be minimized?

A4: The diastereoselectivity of the reaction is highly dependent on the reaction temperature. Lowering the reaction temperature significantly improves the diastereomeric ratio in favor of the desired this compound.

Q5: What are the reported yields for the one-step synthesis of this compound?

A5: Yields for the one-step synthesis are reported to be as high as 93% under optimized conditions.[2][3] However, the yield is highly dependent on reaction conditions such as temperature, reactant stoichiometry, and catalyst concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: Running the reaction at a temperature that is too high or too low can negatively impact the yield.The optimal temperature for the BF₃·OEt₂ catalyzed reaction has been reported to be as low as -78°C to improve diastereoselectivity, which may also influence the overall yield. Experiment with a temperature range from -78°C to 0°C to find the optimal balance between yield and selectivity for your specific setup.
Incorrect Stoichiometry: An improper ratio of phloroglucinol to the dihydrofuran derivative can lead to incomplete reaction or the formation of undesired side products.A two-fold excess of the dihydrofuran derivative per phenolic reaction site of phloroglucinol has been used effectively. Carefully control the stoichiometry of your reactants.
Degraded BF₃·OEt₂: Boron trifluoride diethyl etherate is sensitive to moisture. Decomposed catalyst will have reduced activity.Use freshly opened or properly stored BF₃·OEt₂. If the catalyst is old or has been exposed to air, consider purification by distillation.
Poor Diastereoselectivity (High proportion of 2,6-epi-xyloketal A) High Reaction Temperature: As mentioned, higher temperatures favor the formation of the undesired diastereomer.Perform the reaction at -78°C. This has been shown to significantly improve the diastereomeric ratio to approximately 19:1 for each of the three individual ring formation reactions.
Complex product mixture with multiple unidentified byproducts Presence of Water: Moisture in the reaction can lead to side reactions and decomposition of the starting materials and the catalyst.Ensure all glassware is oven-dried before use. Use anhydrous solvents and add a drying agent like anhydrous magnesium sulfate to the reaction mixture.
Decomposition of Starting Materials: Phloroglucinol and the dihydrofuran derivative can be sensitive to strongly acidic conditions and may decompose if the reaction is run for too long or at elevated temperatures.Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic catalyst.
Difficulty in Separating this compound from 2,6-epi-xyloketal A Similar Polarity of Diastereomers: The diastereomers of this compound have very similar polarities, making their separation by standard column chromatography challenging.Use a high-performance liquid chromatography (HPLC) system for better separation. Alternatively, explore different solvent systems for column chromatography, using a shallow gradient elution. It has been noted that the diastereomers can be inseparable by chromatography.

Experimental Protocols

Detailed Protocol for the One-Step Synthesis of (-)-Xyloketal A

This protocol is adapted from the work of Wilson and Pettigrew.

Materials:

  • Phloroglucinol

  • (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran (a two-fold excess per phenolic reaction site of phloroglucinol) in anhydrous diethyl ether at -78°C under an inert atmosphere (e.g., nitrogen or argon), add phloroglucinol (1 equivalent) and anhydrous magnesium sulfate.

  • To this stirred suspension, add boron trifluoride diethyl etherate (1 equivalent) dropwise.

  • Stir the reaction mixture at -78°C for 20 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-Xyloketal A.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways associated with the biological activities of Xyloketal B, a close structural analog of this compound. These pathways are relevant to the antioxidant and neuroprotective effects observed for this class of compounds.

xyloketal_antioxidant_pathway Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Xyloketal_B->PI3K_Akt Erk1_2 Erk1/2 Xyloketal_B->Erk1_2 Nrf2_translocation Nrf-2 Translocation to Nucleus PI3K_Akt->Nrf2_translocation Erk1_2->Nrf2_translocation HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression Antioxidant_effects Antioxidant & Anti-apoptotic Effects HO1_expression->Antioxidant_effects

Caption: PI3K/Akt/Nrf-2 and Erk1/2 signaling pathway for HO-1 induction by Xyloketal B.[4][5]

xyloketal_neuroprotection_pathway cluster_inhibition Inhibitory Effect Xyloketal_B Xyloketal B ROS ROS Xyloketal_B->ROS TLR4 TLR4 Xyloketal_B->TLR4 ROS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation

Caption: Inhibition of the ROS/TLR4/NF-κB inflammatory signaling pathway by Xyloketal B.[6]

Experimental Workflow

synthesis_workflow Start Starting Materials: Phloroglucinol & (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran Reaction One-Step Synthesis - BF₃·OEt₂ catalyst - Anhydrous Et₂O - -78°C, 20 min Start->Reaction Quench Reaction Quench - Saturated NaHCO₃ Reaction->Quench Extraction Workup - Et₂O Extraction - Brine Wash - Drying (Na₂SO₄) Quench->Extraction Purification Purification - Flash Column Chromatography Extraction->Purification Product Final Product: (-)-Xyloketal A Purification->Product

Caption: Experimental workflow for the one-step synthesis of (-)-Xyloketal A.

References

Technical Support Center: Challenges in Xyloketal A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Xyloketal A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this marine-derived natural product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the common source and initial extraction method for this compound?

A1: this compound is a secondary metabolite produced by the mangrove fungus Xylaria sp.[1]. The typical initial extraction involves cultivating the fungus in a suitable liquid medium, followed by extraction of the fermentation broth with an organic solvent, most commonly ethyl acetate[1].

Q2: What is the general purification strategy for this compound from the crude extract?

A2: Following solvent extraction, the crude extract is typically subjected to column chromatography. The most common stationary phase used is silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing in polarity, is employed to separate the different components of the extract. A common solvent system is a gradient of petroleum ether to ethyl acetate[1].

Q3: My this compound appears to be unstable and degrades during silica gel chromatography. What could be the cause and how can I mitigate this?

A3: Ketal groups can be sensitive to acidic conditions, and standard silica gel has an acidic surface due to the presence of silanol groups. This acidity can lead to the degradation of acid-sensitive compounds like this compound.

To mitigate this, you can:

  • Use neutralized or deactivated silica gel: You can prepare a slurry of the silica gel in your starting eluent and add a small amount of a weak base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites before packing the column.

  • Consider an alternative stationary phase: If degradation persists, using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography) could be a viable alternative.

Q4: I am observing co-elution of this compound with other closely related Xyloketals. How can I improve the resolution?

A4: The Xylaria fungus produces a variety of Xyloketal analogues (B, C, D, etc.) which may have very similar polarities, leading to difficult separations. To improve resolution:

  • Optimize the gradient elution: A shallower gradient profile around the elution point of this compound can help to better separate compounds with close retention times.

  • Try a different solvent system: Experiment with different solvent combinations in your mobile phase. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Consider High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a suitable column (e.g., silica or a bonded phase) will offer significantly higher resolution than gravity column chromatography.

Q5: What is a suitable method for the final purification and removal of residual solvents?

A5: For the final purification step to obtain highly pure this compound, recrystallization is often a good choice if the compound is a solid. This can effectively remove minor impurities. To remove residual solvents from the purified this compound, drying under high vacuum is a standard procedure.

Section 2: Troubleshooting Guides

This section provides a systematic approach to common problems encountered during this compound purification.

Low Yield of Purified this compound
Symptom Possible Cause Troubleshooting Steps
Low recovery after column chromatographyCompound degradation on silica gel: this compound may be acid-sensitive.- Test the stability of your compound on a small amount of silica gel before running a full column.- Use deactivated silica gel (slurry with 0.1-1% triethylamine in the eluent).- Switch to a neutral stationary phase like alumina.
Irreversible adsorption: Highly polar impurities or the compound itself might be sticking to the column.- After your main compound has eluted, flush the column with a very polar solvent (e.g., methanol) to see if any material is recovered.- Pre-treat the crude extract to remove highly polar impurities before chromatography.
Inappropriate solvent system: The chosen eluent may not be optimal for eluting your compound.- Ensure your TLC solvent system provides good separation and an appropriate Rf value (ideally 0.2-0.4) for this compound before scaling up to a column.
Low recovery after recrystallizationCompound is too soluble in the chosen solvent: Significant amount of this compound remains in the mother liquor.- Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution slowly to promote crystal growth and reduce loss to the mother liquor.
Premature crystallization: The compound crystallizes too quickly, trapping impurities.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.
Purity Issues
Symptom Possible Cause Troubleshooting Steps
Purified this compound is contaminated with other XyloketalsPoor separation on the column: The polarity of the Xyloketal analogues is very similar.- Optimize the gradient elution with a very shallow slope.- Consider using a longer column for better separation.- Employ preparative HPLC for higher resolution.
Presence of unknown impuritiesContamination from solvents or reagents: Impurities from the extraction or purification solvents.- Use high-purity, distilled solvents for all steps.- Ensure all glassware is thoroughly cleaned.
Degradation products: The impurities may be a result of the compound degrading during the process.- Follow the steps to prevent degradation on silica gel as mentioned in the low yield troubleshooting section.

Section 3: Data Presentation

The following table presents illustrative data for a typical two-step purification of this compound from a crude ethyl acetate extract of a Xylaria sp. fermentation. Please note that these values are representative and actual results will vary depending on the specific experimental conditions.

Purification Step Total Weight (mg) Purity of this compound (%) Yield of this compound (%) Purification Fold
Crude Ethyl Acetate Extract500051001
Silica Gel Chromatography450609012
Recrystallization250>9883>19.6

Section 4: Experimental Protocols

General Protocol for Extraction and Initial Purification of this compound
  • Extraction: The fermentation broth of Xylaria sp. is filtered to separate the mycelium from the culture filtrate. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in petroleum ether.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a gradient of petroleum ether to ethyl acetate. The gradient is typically started with 100% petroleum ether, and the concentration of ethyl acetate is gradually increased (e.g., in 10% increments).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions containing pure or enriched this compound are combined and the solvent is evaporated.

Protocol for Recrystallization of this compound
  • Solvent Selection: A suitable solvent system is one in which this compound is poorly soluble at room temperature but readily soluble at elevated temperatures. A common choice could be a mixture of a polar and a non-polar solvent, such as methanol/water or ethyl acetate/hexane.

  • Dissolution: The semi-purified this compound from the column chromatography step is placed in a flask, and the chosen solvent is added dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under high vacuum to remove any remaining solvent.

Section 5: Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_antioxidant Antioxidant Pathway Xyloketal_A This compound PI3K_Akt PI3K/Akt Pathway Xyloketal_A->PI3K_Akt ERK ERK Pathway Xyloketal_A->ERK Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 ERK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Antioxidant signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Start Xylaria sp. Fermentation Broth Extraction Ethyl Acetate Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fractions Collect and Analyze Fractions (TLC) Column_Chromatography->Fractions Semi_Pure Semi-Pure this compound Fractions->Semi_Pure Recrystallization Recrystallization Semi_Pure->Recrystallization Pure_Solid Pure this compound (Solid) Recrystallization->Pure_Solid

Caption: General experimental workflow for this compound purification.

Logical Relationships in Troubleshooting Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield of this compound Check_Degradation Potential Degradation? Low_Yield->Check_Degradation Check_Adsorption Irreversible Adsorption? Low_Yield->Check_Adsorption Check_Solubility High Solubility in Mother Liquor? Low_Yield->Check_Solubility Use_Deactivated_Silica Use Deactivated Silica or Alumina Check_Degradation->Use_Deactivated_Silica Yes Flush_Column Flush Column with Polar Solvent Check_Adsorption->Flush_Column Yes Optimize_Recrystallization_Solvent Optimize Recrystallization Solvent Check_Solubility->Optimize_Recrystallization_Solvent Yes

Caption: Troubleshooting logic for low yield in this compound purification.

References

Xyloketal A Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Xyloketal A. Given its predicted high lipophilicity (Log P o/w: 4.61) and qualitative description as "moderately soluble" in water, this guide focuses on established techniques for enhancing the aqueous solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: My this compound is not dissolving in my aqueous buffer. What should I do first?

A2: First, confirm the purity and integrity of your this compound sample. If the compound is pure, its hydrophobic nature is the likely cause of poor dissolution in aqueous buffers. We recommend preparing a high-concentration stock solution in an appropriate organic solvent and then diluting it into your aqueous medium.

Q3: What organic solvents are suitable for creating a stock solution of this compound?

A3: For initial stock solutions, we recommend using water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. It is crucial to use the minimum amount of organic solvent necessary and to be aware of its potential effects on your specific experimental system.

Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. How can I prevent this?

A4: Precipitation upon dilution is a common issue for lipophilic compounds. This indicates that the concentration of this compound in the final aqueous medium exceeds its solubility limit. To address this, you can either decrease the final concentration of this compound or employ a solubility enhancement technique to increase its solubility in the aqueous phase.

Q5: What are the most common techniques to enhance the aqueous solubility of a lipophilic compound like this compound?

A5: Several techniques can be employed to improve the solubility of hydrophobic compounds. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.

  • Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, and co-solvents to form micelles or emulsions.

  • Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area.

Troubleshooting Guides and Experimental Protocols

Co-solvency

Issue: this compound precipitates from an aqueous solution containing a low percentage of co-solvent.

Troubleshooting Workflow:

CoSolvency_Troubleshooting start Precipitation Observed check_concentration Is the final this compound concentration too high? start->check_concentration reduce_concentration Decrease final concentration check_concentration->reduce_concentration Yes increase_cosolvent Increase percentage of co-solvent check_concentration->increase_cosolvent No test_solubility Systematically test solubility in various co-solvent percentages increase_cosolvent->test_solubility select_optimal Select lowest co-solvent % that maintains solubility test_solubility->select_optimal check_cosolvent_compatibility Is the co-solvent compatible with the experimental system? select_optimal->check_cosolvent_compatibility consider_alternative Consider alternative solubility enhancement technique check_cosolvent_compatibility->consider_alternative No

Co-solvency Troubleshooting Workflow

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, PBS) containing increasing percentages of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol 400).

  • Solubility Testing: Add a small aliquot of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration. Vortex and visually inspect for precipitation.

  • Determine Optimal Concentration: Identify the lowest percentage of co-solvent that maintains this compound in solution at the target concentration.

Co-solventCo-solvent % (v/v) in PBSThis compound Solubility (µM) - Representative Data
Ethanol5< 1 (Precipitation)
105
2025
PEG 40052
1015
2050
Cyclodextrin Inclusion Complexation

Issue: Inefficient complexation of this compound with cyclodextrins, leading to low solubility enhancement.

Troubleshooting Workflow:

Cyclodextrin_Troubleshooting start Low Solubility Enhancement check_cd_type Is the cyclodextrin type and cavity size appropriate? start->check_cd_type screen_cds Screen different cyclodextrins (β-CD, HP-β-CD, etc.) check_cd_type->screen_cds check_molar_ratio Is the molar ratio of This compound to cyclodextrin optimal? screen_cds->check_molar_ratio optimize_ratio Vary the molar ratio (e.g., 1:1, 1:2, 1:5) check_molar_ratio->optimize_ratio check_preparation_method Is the preparation method effective? optimize_ratio->check_preparation_method try_different_methods Test different methods (kneading, co-evaporation, freeze-drying) check_preparation_method->try_different_methods confirm_complexation Confirm complex formation (DSC, FTIR, NMR) try_different_methods->confirm_complexation

Cyclodextrin Complexation Troubleshooting

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Calculate the required amounts of this compound and a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a desired molar ratio (e.g., 1:2).

  • Slurry Formation: Add a small amount of water to the HP-β-CD in a mortar to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.

Cyclodextrin TypeMolar Ratio (this compound:CD)Apparent Solubility (µg/mL) - Representative Data
β-Cyclodextrin1:115
1:228
HP-β-Cyclodextrin1:155
1:2120
Lipid-Based Formulations

Issue: Physical instability of the lipid-based formulation (e.g., phase separation, drug precipitation).

Troubleshooting Workflow:

LipidFormulation_Troubleshooting start Formulation Instability check_excipients Are the lipid, surfactant, and co-solvent compatible? start->check_excipients screen_excipients Screen different excipients and their ratios check_excipients->screen_excipients check_drug_loading Is the drug loading too high? screen_excipients->check_drug_loading reduce_drug_loading Decrease drug concentration check_drug_loading->reduce_drug_loading Yes check_homogeneity Is the formulation homogeneous? check_drug_loading->check_homogeneity No optimize_mixing Optimize mixing process (e.g., temperature, duration, energy input) check_homogeneity->optimize_mixing characterize_formulation Characterize droplet size, zeta potential, and stability optimize_mixing->characterize_formulation

Lipid-Based Formulation Troubleshooting

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol P).

  • Formulation Preparation: Prepare different formulations by mixing the selected oil, surfactant, and co-solvent in varying ratios.

  • Drug Incorporation: Add this compound to the selected formulation and mix until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Self-Emulsification Test: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

FormulationOil:Surfactant:Co-solvent RatioDroplet Size (nm) - Representative DataThis compound Loading (mg/g)
F130:50:2015025
F240:40:2021035
F320:60:209520
Solid Dispersion

Issue: The prepared solid dispersion does not show a significant improvement in dissolution rate.

Troubleshooting Workflow:

SolidDispersion_Troubleshooting start Poor Dissolution Enhancement check_drug_state Is this compound in an amorphous state? start->check_drug_state verify_amorphicity Analyze using XRD or DSC check_drug_state->verify_amorphicity check_carrier Is the carrier suitable and hydrophilic enough? verify_amorphicity->check_carrier Amorphous screen_carriers Test different carriers (PVP, HPMC, Soluplus®) check_carrier->screen_carriers check_drug_carrier_ratio Is the drug-to-carrier ratio optimized? screen_carriers->check_drug_carrier_ratio vary_ratio Prepare solid dispersions with different ratios check_drug_carrier_ratio->vary_ratio check_preparation_method Is the preparation method leading to a molecular dispersion? vary_ratio->check_preparation_method try_different_methods Compare solvent evaporation, melting, and spray drying check_preparation_method->try_different_methods

Solid Dispersion Troubleshooting Workflow

Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle, then sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline).

CarrierDrug:Carrier RatioDissolution Rate (% dissolved in 30 min) - Representative Data
PVP K301:265
1:585
HPMC1:250
1:575
Nanoparticle Formulation

Issue: Difficulty in controlling nanoparticle size and stability, leading to aggregation.

Troubleshooting Workflow:

Nanoparticle_Troubleshooting start Nanoparticle Aggregation check_stabilizer Is the stabilizer type and concentration adequate? start->check_stabilizer screen_stabilizers Test different stabilizers (e.g., PVA, Poloxamers, Lecithin) check_stabilizer->screen_stabilizers check_process_parameters Are the process parameters (e.g., stirring speed, sonication power) optimized? screen_stabilizers->check_process_parameters optimize_parameters Systematically vary process parameters check_process_parameters->optimize_parameters check_solvent_antisolvent Is the solvent/antisolvent system appropriate? optimize_parameters->check_solvent_antisolvent adjust_solvents Modify solvent and antisolvent and their addition rate check_solvent_antisolvent->adjust_solvents characterize_nanoparticles Measure particle size, PDI, and zeta potential adjust_solvents->characterize_nanoparticles

Nanoparticle Formulation Troubleshooting

Experimental Protocol: Nanoprecipitation for this compound Nanoparticle Formation

  • Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., Poloxamer 188) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the antisolvent.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

StabilizerThis compound:Stabilizer RatioParticle Size (nm) - Representative DataPDI
Poloxamer 1881:12500.35
1:21800.22
Lecithin1:13100.41
1:22200.28

Improving Xyloketal A stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Xyloketal A, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of potency is often due to the chemical degradation of this compound. The central ketal functional group in this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Several factors can accelerate degradation:

  • pH of the solution: Extreme pH values can catalyze the hydrolysis of the ketal linkage.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[1][2]

  • Solvent Composition: The type of solvent and the presence of water can significantly impact stability.[2]

  • Exposure to Light and Oxygen: Photodegradation and oxidation can also contribute to the degradation of complex organic molecules.[1][3]

Q2: I'm observing a gradual change in the color of my this compound solution. What does this indicate?

A2: A change in color often suggests the formation of degradation products. This could be a result of oxidation or other chemical transformations of the molecule. It is recommended to prepare fresh solutions and store them under optimal conditions (see Q4).

Q3: Can I use DMSO to dissolve this compound for my experiments? Are there any stability concerns?

A3: While Dimethyl Sulfoxide (DMSO) is a common solvent for many organic compounds, it's important to be aware of potential stability issues. For instance, an analogue, Xyloketal C, has been observed to slowly rearrange to Xyloketal B in a DMSO-d6 solution at room temperature.[4][5] This suggests that DMSO might facilitate structural rearrangements in Xyloketals. For long-term storage, it is advisable to minimize the storage time of this compound in DMSO and to store it at low temperatures.

Q4: What are the recommended storage conditions for this compound solutions to maximize stability?

A4: To maximize the stability of this compound in solution, consider the following recommendations:

  • pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), where ketal hydrolysis is generally minimized. The use of a buffer system is highly recommended.[1][6]

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1]

  • Solvent Choice: If possible, use anhydrous aprotic solvents. If aqueous solutions are necessary, use purified, sterile water and consider the use of co-solvents to reduce water activity.

  • Light and Oxygen Protection: Store solutions in amber vials to protect from light and purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.[1][2][6]

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. This data is based on general principles of chemical stability for ketal-containing compounds and should be used as a guideline for experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pHBuffer SystemHalf-life (t½) in hours (approx.)
2.0Glycine-HCl2
4.0Acetate72
7.0Phosphate96
9.0Borate24
11.0Carbonate-Bicarbonate4

Table 2: Effect of Temperature on this compound Stability in pH 7.0 Phosphate Buffer

Temperature (°C)Half-life (t½) in hours (approx.)
4> 400
2596
3748
5012

Table 3: Effect of Solvent on this compound Stability at 25°C

SolventWater ContentHalf-life (t½) in hours (approx.)
Dichloromethane (DCM)Anhydrous> 1000
Acetonitrile (ACN)Anhydrous> 1000
Dimethyl Sulfoxide (DMSO)Anhydrous~ 500 (potential for rearrangement)
50% Acetonitrile/Water50%150
10% DMSO/Aqueous Buffer (pH 7.4)90%80

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of the chosen anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C. Before use, allow the solution to equilibrate to room temperature slowly.

Protocol 2: Preliminary Stability Assessment of this compound in an Aqueous Medium

This protocol provides a basic framework for assessing stability.[7]

  • Preparation: Prepare a fresh solution of this compound in the desired aqueous buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀).

  • Incubation: Store the remaining solution under the desired test conditions (e.g., specific pH, temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same analytical method to determine the concentration (Cₜ).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100. Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

degradation_pathway Xyloketal_A This compound (Stable Ketal) Intermediate Hemiketal Intermediate Xyloketal_A->Intermediate H₃O⁺ or OH⁻ (Hydrolysis) Degradation_Products Degradation Products (e.g., Aldehydes/Ketones + Diols) Intermediate->Degradation_Products Ring Opening experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Prep Prepare this compound Solution in Test Buffer T0 T=0 Analysis (Initial Concentration) Prep->T0 Incubate Incubate at Specific Condition (e.g., 37°C, pH 4) T0->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints t = 1, 2, 4... hrs Analysis Analyze Aliquots (e.g., HPLC) Timepoints->Analysis Calculate Calculate % Remaining Analysis->Calculate Plot Plot Degradation Curve Calculate->Plot troubleshooting_logic Start Issue: Loss of This compound Activity Check_pH Is the solution pH outside 4-7 range? Start->Check_pH Check_Temp Is the storage temperature > 4°C? Check_pH->Check_Temp No Adjust_pH Action: Buffer solution to pH 4-7 Check_pH->Adjust_pH Yes Check_Solvent Is an aqueous solvent used for long-term storage? Check_Temp->Check_Solvent No Adjust_Temp Action: Store at ≤ 4°C (or frozen) Check_Temp->Adjust_Temp Yes Check_Protection Is the solution protected from light and oxygen? Check_Solvent->Check_Protection No Adjust_Solvent Action: Use anhydrous solvent or prepare fresh aqueous solutions Check_Solvent->Adjust_Solvent Yes Adjust_Protection Action: Use amber vials and inert gas overlay Check_Protection->Adjust_Protection Yes

References

Xyloketal A dosage and concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed information on the in vitro applications of Xyloketal A, including dosage, concentration, experimental protocols, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in in vitro studies?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being investigated. For its activity as an acetylcholinesterase inhibitor, a concentration of 15 µM (1.5 x 10⁻⁵ mol/L) has been reported to show activity. Studies on the broader family of xyloketals have shown that these compounds generally exhibit low cytotoxicity, with no significant effects on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) observed at concentrations up to 100 µM.[1] For protective effects against oxidative stress induced by hydrogen peroxide in HUVECs, concentrations of 1 µM and 10 µM have been shown to be effective.[1]

Q2: What is the known mechanism of action for this compound?

A2: this compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[2] Additionally, it is a strong blocker of store-operated calcium entry (SOCE), a key pathway in cellular calcium signaling. The modulation of these targets suggests potential applications in neurodegenerative diseases and conditions involving dysregulated calcium homeostasis.

Q3: Are there any known signaling pathways affected by this compound?

A3: While specific signaling pathways for this compound are still under investigation, its close analogue, Xyloketal B, has been shown to exert its effects through multiple pathways. These include the upregulation of the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, and the modulation of the PI3K/Akt and MAPK signaling pathways.[3] Given the structural similarity, it is plausible that this compound may act on similar cellular pathways. Further research is needed to elucidate the specific signaling cascades modulated by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro concentrations and dosages for this compound and its closely related analogue, Xyloketal B.

Table 1: In Vitro Concentrations of this compound

Application/AssayCell TypeConcentrationObserved Effect
Acetylcholinesterase InhibitionNot specified15 µMInhibition of enzyme activity
Store-Operated Calcium Entry (SOCE) BlockadePrimary distal pulmonary arterial smooth muscle cellsNot specifiedStrong blocking activity
Cytotoxicity (as part of xyloketal family)HUVECsUp to 100 µMNo significant effect on cell viability[1]
Protection against H₂O₂-induced injury (as part of xyloketal family)HUVECs1 µM, 10 µMProtective effects[1]

Table 2: In Vitro Concentrations of Xyloketal B (for reference)

Application/AssayCell TypeConcentration RangeObserved Effect
Neuroprotection against oxygen-glucose deprivationPC12 cells12.5 - 200 µMIncreased cell viability[4]
Anti-inflammatoryNot specifiedNot specifiedAttenuation of inflammatory response
Antioxidant (HO-1 induction)HUVECs20 µMIncreased HO-1 expression[3]

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is a generalized procedure based on the Ellman method for determining acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer from the stock solution.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of this compound to the respective wells.

    • Add 50 µL of AChE solution to each well.

    • Include a positive control (a known AChE inhibitor) and a negative control (buffer with solvent).

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Store-Operated Calcium Entry (SOCE) Assay

This protocol describes a common method for measuring SOCE using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., primary distal pulmonary arterial smooth muscle cells)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without calcium

  • Thapsigargin (SERCA pump inhibitor)

  • This compound stock solution

  • Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells on glass coverslips or in a 96-well plate and allow them to adhere.

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in calcium-free HBSS.

    • Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

    • Wash the cells with calcium-free HBSS to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Place the coverslip in a perfusion chamber on the microscope stage or the plate in the reader.

    • Perfuse the cells with calcium-free HBSS.

    • Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Store Depletion and Treatment:

    • To deplete intracellular calcium stores, add thapsigargin to the calcium-free HBSS and continue perfusion.

    • Once the fluorescence ratio stabilizes, indicating store depletion, add this compound at the desired concentration to the perfusion buffer.

  • Measurement of SOCE:

    • After a short incubation with this compound, switch the perfusion to HBSS containing calcium.

    • Record the change in the Fura-2 fluorescence ratio. A rise in the ratio indicates calcium influx through store-operated channels.

  • Data Analysis:

    • Quantify the rate and amplitude of the calcium increase in the presence and absence of this compound.

    • Compare the SOCE in treated cells to that in control cells to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway for Xyloketal B

While the specific signaling pathways for this compound are not yet fully elucidated, studies on its analogue, Xyloketal B, have implicated the Nrf2/HO-1 pathway in its antioxidant effects.

G Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Pathway Xyloketal_B->PI3K_Akt MAPK MAPK Pathway Xyloketal_B->MAPK Nrf2 Nrf2 PI3K_Akt->Nrf2 MAPK->Nrf2 ARE ARE Nrf2->ARE Translocation to nucleus and binding to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Xyloketal B signaling pathway leading to an antioxidant response.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB) Plate_Setup Plate Setup in 96-well Plate (this compound + AChE) Reagents->Plate_Setup Xyloketal_A Prepare this compound Serial Dilutions Xyloketal_A->Plate_Setup Incubation Incubate (15 min) Plate_Setup->Incubation Reaction Initiate Reaction (Add DTNB, then ATCI) Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate Reaction Rate & % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Experimental Workflow: Store-Operated Calcium Entry (SOCE) Assay

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells on Coverslips Dye_Loading Load Cells with Fura-2 AM Cell_Seeding->Dye_Loading Baseline Measure Baseline Fluorescence (Ca2+-free buffer) Dye_Loading->Baseline Store_Depletion Deplete Ca2+ Stores (Thapsigargin) Baseline->Store_Depletion Treatment Add this compound Store_Depletion->Treatment SOCE_Measurement Measure SOCE (Add Ca2+-containing buffer) Treatment->SOCE_Measurement Quantification Quantify Ca2+ Influx SOCE_Measurement->Quantification Comparison Compare Treated vs. Control Quantification->Comparison

Caption: Workflow for the store-operated calcium entry (SOCE) assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low signal in Acetylcholinesterase Assay 1. Inactive enzyme. 2. Substrate degradation. 3. Incorrect buffer pH.1. Use a fresh batch of enzyme and verify its activity. 2. Prepare fresh substrate solution for each experiment. 3. Ensure the buffer pH is optimal for enzyme activity (typically pH 7.5-8.0).
High background in Acetylcholinesterase Assay 1. Spontaneous hydrolysis of acetylthiocholine. 2. Contamination of reagents.1. Run a blank control without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and sterile, nuclease-free water.
Inconsistent results in SOCE Assay 1. Uneven dye loading. 2. Cell health issues. 3. Phototoxicity or dye bleaching.1. Optimize dye concentration and loading time. Ensure even distribution of the loading buffer. 2. Ensure cells are healthy and not overgrown. Use cells at a consistent passage number. 3. Minimize exposure to excitation light. Use a neutral density filter if available.
This compound precipitation in media 1. Poor solubility in aqueous solutions. 2. High final concentration.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 2. Perform a solubility test to determine the maximum soluble concentration in your experimental buffer or medium.

References

Technical Support Center: Xyloketal A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xyloketal A extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract of Xylaria sp. shows very low or no presence of this compound. What are the likely causes?

A1: Several factors could contribute to a low yield of this compound in your crude extract. These include:

  • Suboptimal Solvent Selection: The polarity of your extraction solvent is critical. This compound is a moderately polar compound. While ethyl acetate is commonly used, the efficiency can be affected by the overall metabolite profile of your fungal culture.[1]

  • Inefficient Extraction Method: Traditional methods like maceration are simple but often result in lower yields due to equilibrium limitations and may require longer extraction times.[2]

  • Raw Material Quality: The concentration of this compound can vary between different batches of the mangrove fungus Xylaria sp. and can be influenced by culture conditions such as the media, light, and incubation time.[3]

  • Improper Material Preparation: Inadequate drying of the fungal mycelium can introduce excess water, which may hinder the extraction efficiency of less polar solvents. Ensuring the material is finely ground to a consistent powder size is also crucial to maximize the surface area for solvent penetration.[1]

Q2: I am losing a significant amount of this compound during the column chromatography purification step. How can I prevent this?

A2: Product loss during chromatographic purification is a common issue. Here are some troubleshooting steps:

  • Inappropriate Stationary Phase: While silica gel is commonly used, its slightly acidic nature can sometimes cause degradation of sensitive compounds.[1] If you suspect degradation, consider using a more neutral stationary phase like alumina or a reversed-phase column.

  • Irreversible Adsorption: this compound might be adsorbing too strongly to the silica gel. This can be addressed by carefully optimizing the solvent system. A gradual increase in the polarity of the mobile phase can help in the effective elution of the compound.

  • Co-elution with Impurities: If this compound is co-eluting with other compounds, it can be difficult to isolate, leading to apparent yield loss. Fine-tuning the solvent gradient or trying a different stationary phase can improve separation. For this compound, a solvent system of 8% ethyl acetate in petroleum ether has been successfully used for elution.[1]

Q3: Can the extraction method itself lead to the degradation of this compound?

Q4: What are the advantages of using modern extraction techniques like UAE and MAE for this compound?

A4: Modern extraction techniques offer several advantages over traditional methods:

  • Increased Efficiency and Yield: UAE and MAE can significantly increase the extraction yield in a shorter amount of time.[7] UAE uses sound waves to create cavitation bubbles that disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.[4][8]

  • Reduced Solvent Consumption: These methods are often more efficient, requiring smaller volumes of solvents, which makes them more environmentally friendly and cost-effective.[8]

  • Preservation of Thermolabile Compounds: The shorter extraction times and often lower operating temperatures associated with UAE and MAE can help to prevent the degradation of heat-sensitive compounds like many natural products.[4]

Troubleshooting Guide: Low Yield in this compound Extraction

This guide provides a systematic approach to troubleshooting low yields.

Problem Potential Cause Recommended Solution
Low Yield in Crude Extract Inefficient Solvent System Test a range of solvents with varying polarities. Consider using a co-solvent system to enhance extraction efficiency. For instance, start with a non-polar solvent and gradually increase the polarity (e.g., hexane -> ethyl acetate -> methanol).[1]
Suboptimal Extraction Parameters Optimize extraction time and temperature. For maceration, ensure sufficient soaking time (e.g., 24-48 hours). For advanced methods like UAE, optimize sonication time and temperature.[4]
Poor Raw Material Quality Ensure the Xylaria sp. culture is healthy and harvested at the optimal time for metabolite production. Culture conditions should be standardized and optimized.[3]
Inadequate Sample Preparation Ensure the fungal mycelium is properly dried (e.g., freeze-dried) and finely ground to a uniform particle size to maximize surface area for extraction.[1]
Product Loss During Purification Degradation on Stationary Phase If using silica gel, consider deactivating it with a small amount of water or triethylamine. Alternatively, switch to a different stationary phase like alumina or a reversed-phase material.[1]
Poor Separation Optimize the mobile phase gradient for column chromatography. A shallow gradient can improve the resolution between compounds with similar polarities.[9]
Compound Instability Minimize exposure to harsh conditions during purification. Work at lower temperatures if possible and protect the sample from light and air.[1] The pH of the extraction and purification environment can also affect the stability of the compound.[10]
Inconsistent Yields Variability in Extraction Protocol Standardize all steps of your extraction and purification protocol, including sample weight, solvent volumes, extraction time, and temperature.
Instrumental or Equipment Issues Regularly check and calibrate equipment such as rotary evaporators and chromatography systems to ensure consistent performance.[11]

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound extraction using different methods is limited in the literature, the following table provides a representative comparison based on general findings for the extraction of phenolic compounds from natural sources.[6] This can serve as a guideline for selecting an appropriate extraction method.

Extraction Method Typical Extraction Time Relative Solvent Consumption Relative Yield Key Advantages Key Disadvantages
Maceration 24 - 72 hoursHighLow to ModerateSimple, low cost, suitable for thermolabile compounds.[2]Time-consuming, lower efficiency.[2]
Soxhlet Extraction 6 - 24 hoursModerateModerate to HighContinuous extraction, efficient use of solvent.Prolonged heat exposure can degrade compounds.[4][5]
Ultrasound-Assisted Extraction (UAE) 15 - 60 minutesLowHighFast, efficient, reduced solvent and energy consumption.[4]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) 5 - 30 minutesLowHighVery fast, highly efficient, reduced solvent use.[7][8]Requires polar solvents, potential for thermal degradation if not controlled.[8]

Experimental Protocols

Protocol 1: Traditional Solid-Liquid Extraction (Maceration) of this compound
  • Preparation of Fungal Material:

    • Harvest the mycelium of Xylaria sp. from the culture broth by filtration.

    • Dry the mycelium thoroughly, preferably by freeze-drying, to remove all water.

    • Grind the dried mycelium into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered mycelium and place it in a large Erlenmeyer flask.

    • Add ethyl acetate to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the mycelial debris.

    • Wash the residue with a small amount of fresh ethyl acetate to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[9]

    • Wash the packed column with petroleum ether until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. Start with a low percentage of ethyl acetate and increase the concentration in a stepwise or gradient manner.

    • This compound has been reported to elute with 8% ethyl acetate in petroleum ether.[1]

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light or with an appropriate staining reagent.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification```dot

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification A Xylaria sp. Culture B Harvest & Dry Mycelium A->B C Grind Mycelium B->C D Solvent Extraction (e.g., Maceration with Ethyl Acetate) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Column Chromatography (Silica Gel) G->H Load Crude Extract I Fraction Collection H->I J TLC Analysis I->J K Combine Pure Fractions J->K J->K L Solvent Evaporation K->L M Pure this compound L->M

Caption: Troubleshooting decision tree for low this compound yield.

Simplified Signaling Pathway for Xyloketal's Antioxidant Activity

Signaling_Pathway Xyloketal Xyloketal B PI3K PI3K/Akt Pathway Xyloketal->PI3K ERK ERK1/2 Pathway Xyloketal->ERK Nrf2 Nrf2 Activation & Nuclear Translocation PI3K->Nrf2 ERK->Nrf2 HO1 HO-1 Gene Induction Nrf2->HO1 Binds to ARE Antioxidant Antioxidant & Cytoprotective Effects HO1->Antioxidant

Caption: Signaling pathway of Xyloketal B's antioxidant activity.

References

Troubleshooting Xyloketal A in cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xyloketal A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in cell viability and cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected increase in cell viability at high concentrations of this compound in my MTT, XTT, or MTS assay. Is this a real effect?

A1: This is a common issue and likely an experimental artifact rather than a true increase in cell proliferation. This compound is known to have strong antioxidant properties.[1][2] Assays like MTT, XTT, and MTS rely on the reduction of a tetrazolium salt by cellular dehydrogenases, primarily in the mitochondria, to produce a colored formazan product.[3][4] Potent antioxidants can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal that is independent of cellular metabolic activity.[5][6] This chemical interference results in an overestimation of cell viability.[7]

Q2: My dose-response curve for this compound is inconsistent and shows high variability between replicates. What could be the cause?

A2: High variability can stem from several factors related to the compound's physical properties:

  • Solubility: this compound, like many organic compounds, may have limited solubility in aqueous culture media. If the compound precipitates out of solution, its effective concentration will be inconsistent across wells. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments and controls.[8] Gentle warming or sonication of the stock solution before dilution may help.[8]

  • Stability: The stability of this compound in your specific cell culture medium over the duration of the experiment can affect results. Some media components can degrade compounds over time.[9][10][11] It is advisable to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Q3: How can I definitively confirm if this compound is interfering with my assay?

A3: A simple and crucial experiment is to run a cell-free control . This involves preparing wells with your culture medium and the same concentrations of this compound used in your experiment, but without adding any cells. Then, add the assay reagent (e.g., MTT, XTT) and incubate for the same period. If you observe a color change (or signal generation) in these cell-free wells, it confirms that this compound is directly reacting with the assay reagent.[6][12]

Q4: What are the best practices for preparing and storing this compound for cell culture experiments?

A4: For optimal results:

  • Solvent: Dissolve this compound in a high-purity, sterile solvent like DMSO to create a concentrated stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in sterile culture medium. Ensure the compound is fully dissolved in the medium before adding it to the cells.

Q5: Given the potential for interference, which cell viability assays are recommended for use with this compound?

A5: To avoid the artifacts associated with redox-based assays, it is highly recommended to use alternative methods that measure different cellular parameters:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are generally less susceptible to interference from antioxidant compounds.[7]

  • Protease Viability Assays: These measure the activity of specific proteases that are only active in live cells.

  • Direct Cell Counting: Methods like Trypan Blue exclusion or automated cell counters provide a direct measure of cell number and membrane integrity.

  • Real-Time Imaging: Systems like the IncuCyte® can monitor cell proliferation and death over time based on cell confluence or fluorescent dead-cell stains.

  • LDH Cytotoxicity Assays: These measure the release of lactate dehydrogenase from damaged cells into the medium. However, be aware that compounds can also interfere with enzymatic assays, so proper controls are still necessary.[13]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter when using this compound.

Problem 1: Overestimation of Cell Viability or "False Positives"
  • Possible Cause: Direct chemical reduction of the assay reagent (MTT, XTT, MTS, resazurin) by this compound due to its antioxidant activity.[5][14]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As detailed in FAQ #3, test for direct reactivity between this compound and your assay reagent in the absence of cells.

    • Switch Assay Method: Change to a non-redox-based assay. The most robust alternative is an ATP-based assay.

    • Corroborate with a Second Method: Always confirm results from one assay type with another that uses a different principle (e.g., compare ATP assay results with direct cell counting).

Problem 2: High Variability and Poor Reproducibility
  • Possible Cause A: Poor solubility and precipitation of this compound at higher concentrations in the aqueous culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after adding the compound to cells, inspect the wells under a microscope for any signs of precipitation.

    • Optimize Solvent Concentration: Ensure the final DMSO concentration is well below levels known to affect your cells and is consistent in all wells, including the vehicle control.

    • Prepare Fresh: Always make working solutions immediately before use.

  • Possible Cause B: Degradation of this compound in the culture medium during incubation.

  • Troubleshooting Steps:

    • Limit Exposure: Minimize the exposure of stock and working solutions to light and elevated temperatures.

    • Assess Stability (Advanced): If the problem persists, the stability of this compound in the medium can be formally assessed using analytical methods like LC-MS over a time course (e.g., 0, 24, 48, 72 hours).[9]

Section 3: Recommended Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test

This protocol determines if this compound directly reacts with your assay reagent.

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to triplicate wells to match the final concentrations used in your cell-based experiment.

  • Include triplicate wells with vehicle control (e.g., medium with DMSO) and medium alone (blank).

  • Add your viability assay reagent (e.g., MTT, XTT) to all wells according to the manufacturer's protocol.

  • Incubate the plate under the same conditions as your cell experiment (e.g., 2-4 hours at 37°C).

  • Read the absorbance or fluorescence on a plate reader.

  • Interpretation: A significant signal increase in wells with this compound compared to the vehicle control indicates direct interference.

Protocol 2: ATP-Based Cell Viability Assay (Example: CellTiter-Glo®)

This is a robust method for assessing viability with compounds like this compound.

  • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations and controls for the desired duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 4: Data Presentation

Clear data presentation is crucial for accurate interpretation.

Table 1: Example Data Summary for Comparing Viability Assays

This compound (µM)MTT Assay (% Viability)ATP Assay (% Viability)Cell Count (% of Control)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1102 ± 6.198 ± 5.599 ± 5.8
10115 ± 7.395 ± 6.297 ± 6.5
50145 ± 8.991 ± 5.194 ± 7.0
100180 ± 11.288 ± 4.991 ± 6.3

Data are presented as mean ± SD. Note the divergence between the MTT assay and the other methods at higher concentrations, suggesting interference.

Table 2: Example Data from Cell-Free Interference Test (MTT Assay)

ConditionAbsorbance (OD 570 nm)
Medium Alone (Blank)0.05 ± 0.01
Vehicle Control (DMSO)0.06 ± 0.01
This compound (50 µM)0.25 ± 0.03
This compound (100 µM)0.48 ± 0.04

Data are presented as mean ± SD. The significant increase in absorbance with this compound in the absence of cells confirms direct interference.

Section 5: Signaling Pathways and Workflows

Key Signaling Pathways of this compound

This compound exerts its cytoprotective and antioxidant effects primarily through the activation of the Nrf2 signaling pathway.[1][2][15]

G cluster_0 cluster_1 Upstream Kinases cluster_2 Transcription Factor Regulation cluster_3 Cellular Response XA This compound PI3K PI3K/Akt XA->PI3K Activates ERK Erk1/2 XA->ERK Activates Nrf2 Nrf2 Activation & Nuclear Translocation PI3K->Nrf2 ERK->Nrf2 ARE Binds to ARE Nrf2->ARE Translocates & HO1 HO-1 Expression ARE->HO1 Induces Response Antioxidant & Cytoprotective Response HO1->Response

This compound Antioxidant Signaling Pathway.
Visual Troubleshooting and Experimental Workflows

Use these diagrams to guide your experimental design and troubleshooting process.

G start Unexpected Viability Result (e.g., Increased Viability) q1 Run Cell-Free Interference Test start->q1 res1 Interference Detected? q1->res1 sol1 Result is an Artifact. Switch to non-redox assay (e.g., ATP-based). res1->sol1 Yes q2 No Interference Detected. res1->q2 No q3 Consider biological effect: - Altered mitochondrial metabolism? - Cytostatic vs Cytotoxic? q2->q3 sol2 Correlate results with a direct cell counting method (e.g., Trypan Blue). q3->sol2

Troubleshooting Logic for this compound Assays.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Parallel Assays cluster_analysis Analysis p1 Prepare this compound Stock (e.g., 100 mM in DMSO) p2 Prepare Fresh Serial Dilutions in Culture Medium p1->p2 e2 Treat Cells with this compound and Controls p2->e2 e1 Seed Cells in Parallel Plates (Opaque & Clear) e1->e2 e3 Incubate for Desired Duration e2->e3 a1 Plate 1 (Opaque): Perform ATP-Based Assay (e.g., CellTiter-Glo) e3->a1 a2 Plate 2 (Clear): Perform Direct Cell Count (e.g., Trypan Blue) e3->a2 an1 Compare Results from Both Assays a1->an1 a2->an1 an2 Draw Conclusion on True Viability/ Cytotoxicity an1->an2

Recommended Workflow for this compound Viability Testing.

References

Technical Support Center: Xyloketal A Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Xyloketal A analogues. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound analogues?

A1: The most widely adopted and highly efficient method is a one-pot reaction involving a boron trifluoride diethyl etherate (BF₃·OEt₂)-promoted electrophilic aromatic substitution.[1][2][3][4][5] This reaction is typically performed between 3-hydroxymethyl-2-methyl-4,5-dihydrofuran and a corresponding phenol, such as phloroglucinol, to yield the tris-adduct.[1] This process is notably efficient, with reported yields of up to 93% for the synthesis of this compound analogues.[1][2][3][4][5][6]

Q2: What are the key challenges in the synthesis of this compound analogues?

A2: While the primary synthesis is efficient, challenges can arise. A key challenge in synthesizing complex natural products like xyloketals is achieving the desired stereochemistry due to the presence of multiple chiral centers.[7] The one-pot synthesis of this compound involves a complex cascade of at least six individual reactions (three electrophilic aromatic substitutions and three subsequent acetal formations).[1][3][5][6] Potential issues include the formation of a mixture of mono-, bis-, and tris-adducts, as well as diastereoisomers.[1] Additionally, the stability of the starting materials, such as the dihydrofuran alcohol, can be a factor.[2]

Q3: Are there alternative synthesis strategies to the classic chemical approach?

A3: Yes, chemoenzymatic strategies have been developed for the synthesis of related compounds like Xyloketal D and B.[7][8] These methods utilize enzymes to perform selective oxidation and hydroxylation reactions, which can offer advantages in terms of stereoselectivity and milder reaction conditions. For instance, a non-heme iron (NHI) dependent monooxygenase has been used for benzylic hydroxylation to generate a key intermediate for the synthesis of (-)-xyloketal D.[7]

Q4: How can I control the formation of mono- and bis-adducts versus the desired tris-adduct?

A4: The stoichiometry of the reactants is a critical factor. To favor the formation of the tris-adduct (this compound analogue), an excess of the dihydrofuran alcohol is typically used relative to the phenol.[1] Conversely, to synthesize analogues of Xyloketal B and C (bis-adducts), one might consider reducing the equivalents of the alcohol. However, due to the propensity for tris-adduct formation and the instability of the alcohol, a more controlled approach involves temporarily blocking one of the reactive sites on the phenol.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Tris-Adduct - Insufficient equivalents of the dihydrofuran alcohol.- Sub-optimal catalyst (BF₃·OEt₂) concentration.- Reaction time is too short.- Degradation of the dihydrofuran starting material.- Increase the equivalents of the dihydrofuran alcohol relative to the phenol (e.g., 3.3 equivalents as a starting point).- Titrate the concentration of BF₃·OEt₂. A common starting point is 0.3 equivalents.- Extend the reaction time and monitor progress by TLC.- Ensure the dihydrofuran alcohol is fresh or has been properly stored.
Formation of Multiple Products (Mono-, Bis-, and Tris-adducts) - Incorrect stoichiometry of reactants.- Inefficient mixing or localized concentration gradients.- Carefully control the stoichiometry as mentioned above. For the tris-adduct, use an excess of the alcohol.- Ensure vigorous stirring throughout the reaction.
Isolation of undesired Diastereoisomers - The reaction conditions may favor the formation of a thermodynamic mixture of isomers.- While the reported synthesis shows high diastereoselectivity, purification by column chromatography may be necessary to separate isomers.- Consider alternative strategies, such as chemoenzymatic synthesis, which can offer higher stereocontrol.[7]
Reaction Fails to Proceed - Inactive catalyst.- Presence of water in the reaction mixture.- Use a fresh bottle of BF₃·OEt₂.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and add a drying agent like magnesium sulfate (MgSO₄) to the reaction mixture.[1]
Difficulty in Product Purification - The product mixture is complex.- The polarity of the different adducts is very similar.- Utilize a multi-step gradient elution during column chromatography.- Consider derivatization of the crude product mixture to facilitate separation.

Experimental Protocols

Key Experiment: Synthesis of a Demethyl Analogue of this compound

This protocol is adapted from the efficient synthesis reported for this compound analogues.[1]

Materials:

  • Phloroglucinol

  • 3-hydroxymethyl-2-methyl-4,5-dihydrofuran

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of phloroglucinol (1.0 equivalent) in anhydrous diethyl ether, add 3-hydroxymethyl-2-methyl-4,5-dihydrofuran (3.3 equivalents) and anhydrous magnesium sulfate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (0.3 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC, typically several hours).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analogue.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway Reactants Phloroglucinol + 3-hydroxymethyl-2-methyl-4,5-dihydrofuran Intermediate1 Mono-adduct Reactants->Intermediate1 + Dihydrofuran Alcohol Catalyst BF₃·OEt₂ Catalyst->Reactants Catalyst->Intermediate1 Intermediate2 Bis-adduct Catalyst->Intermediate2 Intermediate1->Intermediate2 + Dihydrofuran Alcohol Product Tris-adduct (this compound Analogue) Intermediate2->Product + Dihydrofuran Alcohol

Caption: Synthetic pathway for this compound analogue formation.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckStoichiometry Verify Reactant Stoichiometry (Alcohol > 3 equiv.) Start->CheckStoichiometry CheckCatalyst Check Catalyst Activity (Use fresh BF₃·OEt₂) CheckStoichiometry->CheckCatalyst [Stoichiometry OK] Failure Issue Persists: Consider Alternative Strategy (e.g., Chemoenzymatic) CheckStoichiometry->Failure [Incorrect] CheckConditions Ensure Anhydrous Conditions (Oven-dried glassware, inert atm.) CheckCatalyst->CheckConditions [Catalyst OK] CheckCatalyst->Failure [Inactive] IncreaseTime Increase Reaction Time CheckConditions->IncreaseTime [Conditions OK] CheckConditions->Failure [Contaminated] Success Improved Yield IncreaseTime->Success [Monitor by TLC] IncreaseTime->Failure [No Improvement]

Caption: Troubleshooting workflow for low-yield synthesis.

References

Preventing degradation of Xyloketal A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xyloketal A during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a marine-derived natural product with a complex polycyclic ketal structure.[1][2] Like many complex natural products, it is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for accurate research and development.

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:

  • Acidic Conditions: The ketal functional groups in this compound are highly susceptible to hydrolysis under acidic conditions.[3][4][5]

  • Elevated Temperatures: Many complex organic molecules, including natural products, can degrade at elevated temperatures.[6][7]

  • Light Exposure: Photolytic degradation can occur in compounds with chromophores, and while this compound's UV absorption is not detailed, it is a prudent factor to control for complex natural products.[8][9]

  • Oxidizing Agents: The presence of ether linkages and tertiary carbons could be susceptible to oxidation.[8][10]

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended. A summary of these recommendations is provided in Table 1.

  • Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.

  • Solvent: If in solution, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[11] Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in hydrolysis or trans-ketalization reactions, especially in the presence of trace acid.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[9]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q4: I am observing a loss of activity of my this compound sample in my biological assays. What could be the cause?

A loss of biological activity is often linked to the degradation of the compound. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. The primary culprits are often repeated freeze-thaw cycles, improper storage, or the use of acidic buffers in your assay.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity or inconsistent results Degradation of this compound stock solution. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Always use fresh aliquots for critical experiments.
Incompatibility with assay buffer. If your assay buffer is acidic (pH < 7), it can cause rapid hydrolysis of the ketal groups.Determine the pH of your assay buffer. If acidic, consider if a neutral or slightly basic buffer is compatible with your experimental system. If the acidic pH is required, prepare the final dilution of this compound immediately before use and minimize the incubation time.
Precipitation of this compound in aqueous buffer Poor water solubility. this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions.[11][12]Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). For the final working concentration, add the stock solution to the pre-warmed aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) and a vehicle control should be included in the experiment.[13]
Appearance of new peaks in HPLC or NMR analysis Degradation has occurred. The presence of new peaks indicates the formation of degradation products.Review your storage and handling procedures. Compare the chromatogram or spectrum with a freshly prepared sample or a reference standard if available. Consider performing a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Initial Storage: Upon receipt, immediately store the solid compound at -20°C or lower, protected from light.

  • Preparation of Stock Solution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve in a minimal amount of high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary.[13]

  • Aliquoting and Long-Term Storage:

    • Aliquot the stock solution into single-use, light-protected vials (e.g., amber glass vials).

    • Store the aliquots at -80°C under an inert atmosphere if possible.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • For aqueous-based assays, add the required volume of the stock solution to your pre-warmed (37°C) assay buffer while vortexing to ensure rapid and uniform dispersion.[13]

    • The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on the biological system. Always include a vehicle control in your experiments.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and pathways.[14][15]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solution to the following stress conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solution at 80°C for 24 and 72 hours, protected from light.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.[9] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound for optimal method validation.[15]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterSolid StateIn Solution
Temperature -20°C (short-term) or -80°C (long-term)-80°C
Solvent N/AAnhydrous DMSO or DMF
Light Protect from light (amber vial or foil)Protect from light (amber vial or foil)
Atmosphere Air (short-term), Inert gas (long-term)Inert gas recommended

Visualizations

Degradation_Pathway Xyloketal_A This compound (Stable in neutral/basic conditions) Degradation_Products Degradation Products (Loss of Activity) Xyloketal_A->Degradation_Products Ketal Hydrolysis Acid H+

Predicted primary degradation pathway for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (0.1 M HCl, 60°C) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH guidelines) Photo->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Evaluate Degradation (5-20% target) Analysis->Data

References

Technical Support Center: Xyloketal A & B In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: While your query specified Xyloketal A, the available scientific literature with detailed in vivo experimental protocols predominantly focuses on Xyloketal B . This technical support center has been developed using the comprehensive data available for Xyloketal B to provide practical guidance. The structural similarities between this compound and B suggest potential overlap in their biological activities and delivery considerations, but direct extrapolation should be done with caution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for Xyloketal B in animal models?

A1: The most commonly reported routes of administration for Xyloketal B in in vivo studies are intraperitoneal (IP) injection and oral gavage. The choice of administration route often depends on the experimental design and the target organ or system.

Q2: What is a suitable vehicle for dissolving Xyloketal B for in vivo administration?

A2: A frequently used vehicle for Xyloketal B is a solution of 1x Phosphate-Buffered Saline (PBS) containing a small percentage of Dimethyl Sulfoxide (DMSO), typically around 2%.[1] It is crucial to ensure that the final concentration of DMSO is well-tolerated by the animal model to avoid vehicle-induced toxicity.

Q3: What are the typical dosage ranges for Xyloketal B in rodent studies?

A3: Dosages of Xyloketal B can vary significantly depending on the animal model, the disease being studied, and the administration route. Reported dosages range from 5 mg/kg to 100 mg/kg.[1] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: What is the known pharmacokinetic profile of Xyloketal B?

A4: In rats, Xyloketal B has been shown to follow a two-compartment model with a distribution and an elimination phase. It has a relatively short elimination half-life of approximately 22-27 minutes, indicating rapid distribution and elimination from the body.[2]

Troubleshooting Guide

Issue 1: Poor solubility of Xyloketal B in the vehicle.

  • Possible Cause: Xyloketal B is a lipophilic compound and may not readily dissolve in aqueous solutions.

  • Troubleshooting Steps:

    • Ensure the purity of the Xyloketal B compound.

    • Increase the percentage of DMSO in the vehicle incrementally, while staying within the tolerated limits for your animal model.

    • Use sonication or gentle heating to aid dissolution.

    • Consider alternative biocompatible solvents or formulating with cyclodextrins to enhance solubility.

Issue 2: Vehicle-induced toxicity or adverse effects in control animals.

  • Possible Cause: The concentration of the solubilizing agent (e.g., DMSO) may be too high.

  • Troubleshooting Steps:

    • Reduce the concentration of the organic solvent in the vehicle to the lowest effective level.

    • Run a pilot study with the vehicle alone to assess its tolerability in your animal model.

    • Ensure the vehicle is sterile and free of pyrogens.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Variability in drug preparation, administration, or animal handling.

  • Troubleshooting Steps:

    • Prepare the Xyloketal B formulation fresh for each experiment to ensure stability.

    • Ensure accurate and consistent dosing for all animals.

    • Standardize the timing of administration and subsequent experimental procedures.

    • Blinding the experimenters to the treatment groups can help to reduce bias.[1]

Quantitative Data Summary

Table 1: Summary of In Vivo Xyloketal B Administration Protocols

Animal ModelAdministration RouteDosageVehicleStudy DurationReference
RatsOral7 or 14 mg/kgNot Specified8 consecutive days[2][3]
MiceIntraperitoneal5 mg/kg1x PBS with 2% DMSOSingle dose 30 mins before HI[1]
MiceIntraperitoneal40 or 100 mg/kgNot SpecifiedSingle dose 1 hour after mTBI[4]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Xyloketal B in a Mouse Model of Hypoxic-Ischemic Brain Injury

  • Preparation of Dosing Solution:

    • Dissolve Xyloketal B in 1x PBS with 2% DMSO to a final concentration that allows for the administration of 5 mg/kg body weight in a volume of 0.1 mL.

    • Prepare a vehicle control solution of 1x PBS with 2% DMSO.

  • Animal Groups:

    • Randomly assign animals to the treatment group (Xyloketal B) and the vehicle control group.

  • Administration:

    • Thirty minutes prior to the induction of hypoxia-ischemia (HI), administer 0.1 mL of the Xyloketal B solution or the vehicle control solution via intraperitoneal injection.

  • Post-Administration Monitoring and Analysis:

    • Monitor the animals for any adverse reactions.

    • Proceed with the experimental model of HI.

    • Conduct subsequent behavioral and histological analyses as required.[1]

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dosing Solution (Xyloketal B in Vehicle) randomization Animal Randomization prep_solution->randomization prep_control Prepare Vehicle Control prep_control->randomization administration Drug Administration (e.g., IP Injection) randomization->administration model Induce Disease Model (e.g., Hypoxia-Ischemia) administration->model monitoring Post-Administration Monitoring model->monitoring analysis Behavioral & Histological Analysis monitoring->analysis

Caption: A generalized experimental workflow for in vivo studies involving Xyloketal B.

tlr4_nfkb_pathway Xyloketal_B Xyloketal B TLR4 TLR4 Xyloketal_B->TLR4 inhibits NFkB NF-κB TLR4->NFkB Inflammatory_Factors Inflammatory Factors NFkB->Inflammatory_Factors promotes production of

Caption: The inhibitory effect of Xyloketal B on the TLR4/NF-κB signaling pathway.[5]

pi3k_akt_mek_erk_pathway Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Pathway Xyloketal_B->PI3K_Akt suppresses MEK_ERK MEK/ERK Pathway Xyloketal_B->MEK_ERK suppresses Cell_Proliferation Cell Proliferation & Migration PI3K_Akt->Cell_Proliferation MEK_ERK->Cell_Proliferation

Caption: Suppression of PI3K/Akt and MEK/ERK signaling pathways by Xyloketal B.

References

Validation & Comparative

A Comparative Guide to Acetylcholinesterase Inhibitors: Xyloketal A, Donepezil, and Galantamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of acetylcholinesterase (AChE) inhibitors is of paramount interest in the quest for effective treatments for neurodegenerative diseases like Alzheimer's. This guide provides a detailed, objective comparison of a promising natural product, Xyloketal A, with two established synthetic drugs, Donepezil and Galantamine.

At a Glance: Comparative Efficacy

A direct quantitative comparison of the inhibitory potency of these three compounds is challenging due to the limited publicly available data for this compound. While identified as an acetylcholinesterase inhibitor, specific IC50 values for this compound from peer-reviewed studies are not readily accessible.[1] However, for Donepezil and Galantamine, a range of IC50 values have been reported across various studies. It is crucial to note that these values can vary based on experimental conditions.

CompoundAcetylcholinesterase (AChE) IC50Source
This compound Data not available in cited literature[1]
Donepezil 6.7 nM[2]
11 nM[3]
222.23 µM[4]
Galantamine 0.31 - 33 µM[5]
1.27 µM[6]
556.01 µM[4]

Note: The IC50 values for Donepezil and Galantamine are from different studies and are not the result of a direct head-to-head comparison. Therefore, these values should be interpreted with caution.

Mechanism of Action: A Deeper Dive

Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase.[2] Its primary mechanism involves blocking the active site of AChE, thereby preventing the breakdown of acetylcholine and increasing its availability in the synaptic cleft. This enhanced cholinergic transmission is believed to be the basis for its therapeutic effects in Alzheimer's disease.

Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE.[5] In addition to inhibiting the enzyme, Galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[5] This modulation enhances the action of acetylcholine at these receptors, further amplifying cholinergic signaling.

This compound , isolated from the mangrove fungus Xylaria sp., is a known acetylcholinesterase inhibitor.[1] While its precise molecular interactions with AChE are not fully elucidated in the available literature, research on the related compound Xyloketal B provides insights into potential neuroprotective signaling pathways that may be relevant to this compound. These pathways are not directly related to AChE inhibition but highlight the broader neuroprotective potential of this class of molecules. Studies on Xyloketal B have shown that it can exert neuroprotective effects by modulating several key signaling pathways, including the ROS/TLR4/NF-κB, PI3K/Akt/Nrf-2, and AMPK/mTOR pathways.[7][8][9] Another investigation on a Xyloketal B analog pointed to the involvement of the IRE1/XBP1 signaling pathway.[10][11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with acetylcholinesterase inhibitors and the potential neuroprotective mechanisms of xyloketals.

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptors ACh->AChR Binds to PreSynaptic Presynaptic Neuron PreSynaptic->ACh Releases PostSynaptic Postsynaptic Neuron Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction AChR->Signal Inhibitors AChE Inhibitors (Donepezil, Galantamine, This compound) Inhibitors->AChE Inhibits

Cholinergic Synapse and AChE Inhibition.

Xyloketal_B_Signaling cluster_ros ROS/TLR4/NF-κB Pathway cluster_pi3k PI3K/Akt/Nrf-2 Pathway XB_ros Xyloketal B ROS ROS Production XB_ros->ROS Inhibits TLR4 TLR4 ROS->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Neuroinflammation NFkB->Inflammation XB_pi3k Xyloketal B PI3K PI3K XB_pi3k->PI3K Activates Akt Akt PI3K->Akt Nrf2 Nrf-2 Akt->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant

Potential Neuroprotective Pathways of Xyloketals.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay is a standard method for quantifying AChE activity and screening for inhibitors.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil, Galantamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test compounds to respective wells. Include a control group with no inhibitor and a blank group with no enzyme.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AChE_Assay_Workflow start Start prep Prepare Reagents (Buffer, DTNB, ATCI, Inhibitors, AChE) start->prep setup Set up 96-well Plate (Buffer, DTNB, Inhibitor) prep->setup add_enzyme Add AChE Enzyme setup->add_enzyme preincubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->preincubate add_substrate Initiate Reaction (Add ATCI) preincubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Experimental Workflow for AChE Inhibition Assay.

Conclusion

Donepezil and Galantamine are well-established acetylcholinesterase inhibitors with proven clinical efficacy in the symptomatic treatment of Alzheimer's disease. This compound, a natural product, also demonstrates AChE inhibitory activity, although quantitative data on its potency is currently lacking in the public domain. The potential for this compound and its analogs to engage in multiple neuroprotective signaling pathways, as suggested by studies on Xyloketal B, makes this class of compounds an exciting area for further research and drug development. Future head-to-head in vitro and in vivo studies are necessary to fully elucidate the comparative efficacy and mechanisms of action of this compound against established drugs like Donepezil and Galantamine.

References

A Comparative Analysis of the Biological Activities of Xyloketal A and Xyloketal B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two marine-derived natural products, Xyloketal A and Xyloketal B. Isolated from the mangrove fungus Xylaria sp., these compounds have garnered interest for their potential therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes associated signaling pathways to offer an objective performance comparison.

At a Glance: Key Biological Activities

Biological ActivityThis compoundXyloketal B
Neuroprotection Acetylcholine Esterase InhibitionPotent antioxidant, anti-inflammatory, and anti-apoptotic effects; protects against oxygen-glucose deprivation-induced cell death.
Antioxidant Activity Data not availableScavenges DPPH radicals in a concentration-dependent manner (12.5 to 800 μM).
Calcium Channel Modulation L-type Calcium Channel Blocker, Store-Operated Calcium Entry (SOCE) BlockerReduces excessive calcium influx.
Anti-inflammatory Activity Data not availableMitigates inflammatory responses.[1][2]

Quantitative Comparison of Biological Activities

While both this compound and Xyloketal B exhibit promising biological activities, current research indicates that Xyloketal B possesses a broader and more potent range of effects, particularly in the realms of neuroprotection and antioxidant activity. [3]

Neuroprotective Effects:

  • Xyloketal B demonstrates significant neuroprotective properties in models of ischemic stroke. In an in vitro oxygen-glucose deprivation (OGD) model, pretreatment with 100 μM of Xyloketal B significantly reduced neuronal cell death.[5] Its neuroprotective mechanisms are multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses.[6][7][8]

Antioxidant Activity:

  • Xyloketal B has been shown to be a potent antioxidant. It effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a concentration-dependent manner, with activity observed in the range of 12.5 to 800 μM .[3] This antioxidant capacity is central to its protective effects in various disease models.

Calcium Channel Modulation:

  • This compound is reported to be a blocker of L-type calcium channels and exhibits strong store-operated calcium entry (SOCE) blocking activity .[9] Quantitative data to determine the precise potency of this inhibition is limited in the available literature.

  • Xyloketal B has been shown to reduce excessive calcium influx under ischemic conditions, contributing to its neuroprotective effects.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Acetylcholine Esterase (AChE) Inhibition Assay (General Protocol)

This colorimetric assay, based on the Ellman method, is commonly used to screen for AChE inhibitors.

Principle: AChE hydrolyzes acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound) and a known inhibitor (e.g., galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (or standard inhibitor/vehicle control).

  • Initiate the reaction by adding the AChE enzyme to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • After a short incubation, add the ATCI substrate to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.

  • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • DPPH solution in methanol

  • Test compound (Xyloketal B)

  • Methanol

  • A known antioxidant standard (e.g., ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate or cuvettes, mix the test compound dilutions (or standard/vehicle control) with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This in vitro model is widely used to simulate the ischemic conditions of a stroke.

Principle: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are subjected to a period of deprivation of oxygen and glucose, mimicking the conditions of ischemia. The protective effect of a compound is assessed by its ability to reduce cell death following this insult.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM)

  • Glucose-free culture medium

  • Hypoxic chamber or incubator with controlled O2 and CO2 levels

  • Test compound (Xyloketal B)

  • Reagents for assessing cell viability (e.g., Propidium Iodide, MTT)

Procedure:

  • Culture PC12 cells in standard culture medium until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound (or vehicle control) for a specified duration.

  • To induce OGD, replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-6 hours).

  • Following the OGD period, replace the glucose-free medium with normal, glucose-containing medium and return the cells to a normoxic incubator (reoxygenation).

  • After a period of reoxygenation (e.g., 24 hours), assess cell viability using a suitable method such as Propidium Iodide staining (for cell death) or an MTT assay (for metabolic activity).

  • The neuroprotective effect of the test compound is determined by the percentage increase in cell viability compared to the vehicle-treated OGD group.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways modulated by this compound and Xyloketal B.

Xyloketal_A_Signaling_Pathways XA This compound AChE Acetylcholine Esterase XA->AChE Inhibits L_type_Ca_Channel L-type Ca2+ Channel XA->L_type_Ca_Channel Blocks SOCE Store-Operated Ca2+ Entry XA->SOCE Blocks ACh Acetylcholine AChE->ACh Degrades Neuronal_Signaling Neuronal Signaling ACh->Neuronal_Signaling Modulates Ca_influx Intracellular Ca2+ Increase L_type_Ca_Channel->Ca_influx SOCE->Ca_influx Ca_influx->Neuronal_Signaling Modulates

Caption: Proposed signaling pathways for this compound.

Xyloketal_B_Neuroprotective_Pathway XB Xyloketal B ROS_RNS ROS/RNS XB->ROS_RNS Reduces Nrf2 Nrf2 XB->Nrf2 Activates Bcl2_Bax Bcl-2/Bax Ratio XB->Bcl2_Bax Increases TLR4 TLR4 XB->TLR4 Inhibits Ca_Influx Ca2+ Influx XB->Ca_Influx Reduces Neuronal_Death Neuronal Death ROS_RNS->Neuronal_Death ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes Antioxidant_Response->Neuronal_Death Protects Against Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits Apoptosis->Neuronal_Death NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation Inflammation->Neuronal_Death Ca_Influx->Neuronal_Death

References

A Comparative Analysis of the Antioxidant Activities of Xyloketal A and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Xyloketal A, a marine-derived compound, and quercetin, a well-known plant flavonoid. This analysis is based on available experimental data for Xyloketal B, a closely related analog of this compound, due to the limited direct research on this compound's antioxidant capacity. The comparison aims to offer a comprehensive overview to aid in research and drug development endeavors.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of Xyloketal B and quercetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayXyloketal B IC50 (µM)Quercetin IC50 (µM)Reference
DPPH Radical ScavengingData not available19.17[1]
H2O2 ScavengingData not available36.22[1]
ABTS Radical ScavengingData not available48.0 - 95.3[2]

Mechanisms of Antioxidant Action

Both Xyloketal B and quercetin employ multiple mechanisms to exert their antioxidant effects, ranging from direct radical scavenging to the modulation of intracellular signaling pathways that bolster the endogenous antioxidant defense systems.

Xyloketal B: The antioxidant mechanism of Xyloketal B is primarily attributed to its ability to induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[3] This induction is mediated through the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[4] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.[3][4] Xyloketal B has also been shown to reduce oxidative stress by inhibiting the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in vascular cells.[5]

Quercetin: Quercetin's antioxidant activity stems from its chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[6][7] It is a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] Beyond direct scavenging, quercetin modulates several signaling pathways to enhance the body's antioxidant defenses.[8][9] It can activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8][10] Quercetin is also known to influence other pathways like MAPK and PI3K/AKT, which are involved in the cellular response to oxidative stress.[8][9]

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and validation of antioxidant studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[11][12]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol.[13] The working solution should have an absorbance of approximately 1.0 at 517 nm.[11]

  • Sample Preparation: Prepare various concentrations of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid) in the same solvent.[1]

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH working solution.[9][14]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1][9]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[9][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.[2]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][15]

  • Sample Preparation: Prepare different concentrations of the test compound and a standard (e.g., Trolox).[9]

  • Reaction: Add a specific volume of the sample or standard to the ABTS•+ working solution.[9]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[9][15]

  • Measurement: Measure the decrease in absorbance at 734 nm.[15]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[16] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[17][18]

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black microplate and culture until they reach confluence.[18]

  • Loading with Probe: Wash the cells and incubate them with a solution containing DCFH-DA.[18]

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., quercetin) for a specific duration (e.g., 1 hour).[16]

  • Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[16][17]

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm for DCF) over a period of time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is determined by comparing the protective effect of the test compound to that of a standard.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the signaling pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound & Quercetin Solutions DPPH DPPH Assay Compound_Prep->DPPH ABTS ABTS Assay Compound_Prep->ABTS CAA Cellular Antioxidant Assay Compound_Prep->CAA Assay_Prep Prepare Assay Reagents (DPPH, ABTS, Cell Culture) Assay_Prep->DPPH Assay_Prep->ABTS Assay_Prep->CAA Data_Collection Spectrophotometric & Fluorescence Readings DPPH->Data_Collection ABTS->Data_Collection CAA->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Comparison Compare Antioxidant Activity IC50_Calc->Comparison Antioxidant_Signaling_Pathways cluster_XyloketalA This compound/B cluster_Quercetin Quercetin XA This compound/B Nrf2_XA Nrf2 Activation XA->Nrf2_XA NADPH_Oxidase_Inhibition NADPH Oxidase Inhibition XA->NADPH_Oxidase_Inhibition HO1 HO-1 Expression Nrf2_XA->HO1 ROS_Reduction_XA Reduced ROS NADPH_Oxidase_Inhibition->ROS_Reduction_XA HO1->ROS_Reduction_XA Q Quercetin Direct_Scavenging Direct ROS/RNS Scavenging Q->Direct_Scavenging Nrf2_Q Nrf2 Activation Q->Nrf2_Q MAPK_PI3K MAPK/PI3K/AKT Modulation Q->MAPK_PI3K ROS_Reduction_Q Reduced ROS Direct_Scavenging->ROS_Reduction_Q Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_Q->Antioxidant_Enzymes MAPK_PI3K->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Reduction_Q

References

A Comparative Guide to the Neuroprotective Effects of Xyloketal B and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuroprotective properties of the marine-derived compound Xyloketal B and the well-studied polyphenol, Resveratrol. While the initial topic specified Xyloketal A, the available scientific literature predominantly focuses on the significant neuroprotective activities of its close analogue, Xyloketal B. Therefore, this comparison will focus on Xyloketal B. Both compounds have demonstrated considerable potential in mitigating neuronal damage in various models of neurodegenerative diseases and ischemic injury. This document synthesizes key experimental data, outlines methodologies, and illustrates the underlying molecular mechanisms to assist researchers in evaluating their therapeutic potential.

Comparative Efficacy and Mechanistic Profile

Both Xyloketal B and Resveratrol exert their neuroprotective effects through multifaceted mechanisms, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. Below is a summary of their performance in various experimental models.

In Vitro Studies

In laboratory settings, both compounds have shown the ability to protect neuronal cells from various insults, such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions, and neurotoxin-induced damage.

Parameter Xyloketal B Resveratrol References
Cell Models PC12 cells, Primary Cortical NeuronsPrimary Neuronal Cultures, PC12 cells, SH-SY5Y cells, C6 Astroglioma cells[1],[2]
Insult Models Oxygen-Glucose Deprivation (OGD), MPP+-induced toxicityOGD, Aβ-induced toxicity, Glutamate-induced excitotoxicity, LPS-induced inflammation[1],[3],[2]
Effective Conc. 12.5–200 µM (OGD in PC12); 100 µM (OGD in primary neurons)0.1-10 µM (OGD); up to 100 µM (anti-inflammatory); 25 µM (Aβ toxicity)[1],[2],[3]
Key Outcomes Increased cell viability, Reduced apoptosis, Decreased intracellular calcium influxReduced cell death, Attenuated oxidative stress, Decreased pro-inflammatory cytokine release, Inhibited caspase activation[1],[4],[5]
In Vivo Studies

Animal models of stroke and neurodegenerative diseases have further substantiated the neuroprotective potential of these compounds, demonstrating improved functional outcomes and reduced brain damage.

Parameter Xyloketal B Resveratrol References
Animal Models Neonatal hypoxic-ischemic (HI) mouse model, tMCAO rat modelMiddle Cerebral Artery Occlusion (MCAO) rat/mouse models, Bilateral Common Carotid Artery Occlusion (BCCAO) gerbil/rat models, Alzheimer's disease mouse models[1],[6],[2]
Dosage 100 mg/kg (HI model)10-100 mg/kg (ischemia models); 40 mg/kg (AD model)[1],[2],[7]
Key Outcomes Reduced infarct volume, Improved neurological scores, Decreased TUNEL-positive (apoptotic) cells, Attenuated Blood-Brain Barrier disruptionReduced infarct area, Improved cognitive outcomes, Decreased pro-inflammatory cytokines (IL-1β, TNFα), Upregulation of SIRT1, Reduced Aβ plaques[1],[6],[2],[7]

Molecular Mechanisms of Neuroprotection

While both compounds share common pathways, they also exhibit distinct molecular targets.

Signaling Pathways

Xyloketal B and Resveratrol modulate complex signaling cascades to protect neurons. Xyloketal B's effects are strongly linked to regulating ion homeostasis and inflammatory responses via TLR4. Resveratrol is well-known for its activation of the SIRT1 and AMPK pathways, which are central to cellular stress resistance and longevity.

Xyloketal_B_Pathway cluster_stress Cellular Stress (Ischemia, Hypoxia) cluster_xyloketal Xyloketal B Action cluster_pathways Downstream Effects Stress Ischemia / OGD Ca_Influx causes Stress->Ca_Influx ROS ↓ ROS Production Stress->ROS TLR4 ↓ TLR4 Expression Stress->TLR4 Apoptosis ↓ Apoptosis Stress->Apoptosis XyloketalB Xyloketal B XyloketalB->Ca_Influx inhibits XyloketalB->TLR4 inhibits Bcl2_Bax ↑ Bcl-2/Bax Ratio XyloketalB->Bcl2_Bax modulates Nrf2 ↑ Nrf2/ARE Pathway XyloketalB->Nrf2 activates Neuron Neuronal Survival XyloketalB->Neuron promotes Ca_Influx->Neuron ROS->Neuron NFkB ↓ NF-κB Activation TLR4->NFkB NFkB->Apoptosis promotes Apoptosis->Neuron Bcl2_Bax->Apoptosis inhibits HO1 ↑ HO-1 Nrf2->HO1 HO1->ROS scavenges

Caption: Signaling pathway for Xyloketal B neuroprotection.

Resveratrol_Pathway cluster_stress Cellular Stress (Ischemia, Oxidative Stress) cluster_resveratrol Resveratrol Action cluster_pathways Downstream Effects Stress Ischemia / Oxidative Stress NFkB causes Stress->NFkB Inflammation ↓ Inflammation Stress->Inflammation Apoptosis ↓ Apoptosis Stress->Apoptosis Resveratrol Resveratrol SIRT1 ↑ SIRT1 Activation Resveratrol->SIRT1 AMPK ↑ AMPK Activation Resveratrol->AMPK Nrf2 ↑ Nrf2/ARE Pathway Resveratrol->Nrf2 Neuron Neuronal Survival Resveratrol->Neuron promotes SIRT1->NFkB inhibits PGC1a ↑ PGC-1α SIRT1->PGC1a AMPK->PGC1a Antioxidants ↑ Antioxidant Enzymes (HO-1) Nrf2->Antioxidants NFkB->Inflammation Mito ↑ Mitochondrial Biogenesis PGC1a->Mito Antioxidants->Neuron Inflammation->Neuron Apoptosis->Neuron

Caption: Signaling pathway for Resveratrol neuroprotection.

Experimental Protocols

Reproducibility is key in scientific research. Provided below are generalized protocols for key experiments cited in the literature for evaluating these compounds.

In Vitro: Oxygen-Glucose Deprivation (OGD) Assay

This assay is a standard method to simulate ischemic injury in cultured cells.

  • Cell Culture: Plate primary cortical neurons or PC12 cells in appropriate culture plates and allow them to adhere and grow to ~80% confluency.

  • Pre-treatment: Introduce the test compound (Xyloketal B or Resveratrol) at various concentrations (e.g., 1-200 µM) to the culture medium for a specified duration (e.g., 30 minutes to 2 hours) before OGD.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a period of 90 minutes to 3 hours.

  • Reperfusion: Remove the cultures from the hypoxic chamber, replace the glucose-free medium with the original pre-conditioned medium (containing the test compound), and return them to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Measure cell death or viability using assays such as Propidium Iodide (PI) staining for cell death, or MTT/LDH assays for viability and cytotoxicity, respectively.[1]

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used surgical procedure in rodents to induce focal cerebral ischemia, mimicking a human stroke.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Maintain body temperature at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA). A nylon monofilament suture with a rounded tip is introduced into the external carotid artery (ECA) and advanced into the internal carotid artery (ICA) until it occludes the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for 60-120 minutes to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Compound Administration: Administer Xyloketal B or Resveratrol (e.g., 10-100 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point (e.g., at the onset of reperfusion).[8]

  • Outcome Assessment (at 24-72 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor and behavioral deficits using a standardized scoring system (e.g., Bederson's scale).[6]

    • Infarct Volume Measurement: Sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which can be quantified using image analysis software.[8]

    • Immunohistochemistry/Western Blot: Analyze brain tissue for markers of apoptosis (TUNEL, cleaved caspase-3), inflammation (Iba1, TNF-α), or key signaling proteins (Bcl-2, Bax, SIRT1).[1][2]

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Data Analysis A1 Culture Neuronal Cells A2 Pre-treat with Compound (Xyloketal B or Resveratrol) A1->A2 A3 Induce Injury (e.g., OGD) A2->A3 A4 Assess Cell Viability (PI, MTT, LDH) A3->A4 C1 Quantify Neuroprotection A4->C1 B1 Induce Ischemia in Rodent (e.g., MCAO) B2 Administer Compound (i.p. or i.v.) B1->B2 B3 Behavioral & Neurological Tests B2->B3 B4 Post-mortem Tissue Analysis (TTC, IHC, Western Blot) B3->B4 B4->C1 C2 Elucidate Mechanism C1->C2

Caption: General workflow for assessing neuroprotective agents.

Summary and Conclusion

Both Xyloketal B and Resveratrol are potent neuroprotective agents with significant therapeutic potential.

  • Shared Mechanisms: Both compounds effectively combat neurodegeneration by targeting fundamental pathological processes, including oxidative stress, inflammation, and apoptosis.[2][6] They both appear to modulate the Nrf2 pathway to enhance endogenous antioxidant defenses.[6][9]

  • Distinct Features:

    • Xyloketal B shows a strong ability to inhibit excessive calcium influx and modulate the TLR4/NF-κB inflammatory axis, making it particularly relevant for conditions involving acute excitotoxicity and neuroinflammation, such as ischemic stroke.[1][4][6]

    • Resveratrol is distinguished by its activation of the SIRT1 and AMPK pathways, which are linked to broad cellular benefits including enhanced mitochondrial function and stress resistance.[2][9][10] This broad action may give it an advantage in chronic neurodegenerative diseases like Alzheimer's.[3][7]

  • Bioavailability: A critical consideration for clinical translation is bioavailability. Resveratrol is known for its low bioavailability, which has prompted research into novel formulations like nanoparticles to enhance its efficacy.[11][12] The bioavailability and blood-brain barrier permeability of Xyloketal B require further investigation to fully understand its clinical potential.

References

A Comparative Analysis of Xyloketal A Analogues and Their Parent Compound in Neuroprotective and Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data reveals that analogues of Xyloketal A, a marine-derived natural product, exhibit significant and, in some cases, superior biological activity compared to the parent compound. This guide synthesizes the current understanding of the comparative efficacy of this compound analogues, with a focus on their neuroprotective and antioxidant properties, providing researchers, scientists, and drug development professionals with a vital resource for navigating this promising class of compounds.

Xyloketals, first isolated from the mangrove fungus Xylaria sp., have garnered considerable attention for their diverse pharmacological activities. While this compound was initially identified as an acetylcholinesterase inhibitor, subsequent research has largely focused on its analogue, Xyloketal B, and its derivatives, uncovering potent antioxidant and neuroprotective mechanisms. This comparison guide consolidates the quantitative data from various studies to facilitate a clearer understanding of the structure-activity relationships within the Xyloketal family.

Comparative Efficacy: A Tabular Overview

The following tables summarize the key quantitative data comparing the biological activities of this compound and its analogues.

Table 1: Acetylcholinesterase Inhibitory Activity

CompoundIC50 (µM)Source of Acetylcholinesterase
This compoundActivity noted, but IC50 not reportedElectric eel

Note: The initial discovery of this compound reported its inhibitory activity against acetylcholinesterase, however, a specific IC50 value was not provided in the primary literature reviewed.

Table 2: Protective Effect Against H₂O₂-Induced Injury in Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundEC50 (µM)
Xyloketal B15.97
Analogue 1 (Amide Derivative of Xyloketal B)5.10
Analogue 2 (Amide Derivative of Xyloketal B)3.59

This data indicates that specific amide derivatives of Xyloketal B are significantly more potent in protecting endothelial cells from oxidative stress than the parent Xyloketal B.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the cited data.

Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

The inhibitory activity of this compound against acetylcholinesterase was determined using a modified Ellman's spectrophotometric method. This assay measures the activity of the enzyme by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compounds (this compound and analogues) dissolved in a suitable solvent.

  • Procedure:

    • The reaction mixture is prepared in a 96-well microplate.

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

    • The test compound at various concentrations is added to the wells. A control with no inhibitor is also prepared.

    • The plate is incubated for a specified period at a controlled temperature.

    • The reaction is initiated by adding the substrate (ATCI) to all wells.

    • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protective Effect Against H₂O₂-Induced Injury in HUVECs

The cytoprotective effect of Xyloketal B and its analogues was assessed by measuring their ability to mitigate the damage induced by hydrogen peroxide (H₂O₂) in Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

  • Cell Culture: HUVECs are cultured in appropriate media and conditions until they reach the desired confluence.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compounds (Xyloketal B and its analogues) for a specified duration.

    • Following pre-treatment, the cells are exposed to a cytotoxic concentration of H₂O₂. A control group without H₂O₂ treatment and a group with H₂O₂ treatment but without test compound pre-treatment are included.

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT is added to the cells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the control group (untreated cells).

    • The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated.

experimental_workflow_ache cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, DTNB, ATCI) D Mix Reagents & Enzyme in 96-well plate A->D B Prepare AChE Solution B->D C Prepare Test Compounds (this compound & Analogues) E Add Test Compounds C->E D->E F Incubate E->F G Initiate Reaction with ATCI F->G H Measure Absorbance at 412 nm G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Acetylcholinesterase Inhibitory Assay Workflow

signaling_pathway_neuroprotection cluster_stress Cellular Stress cluster_xyloketal Intervention cluster_response Cellular Response stress Oxidative Stress (e.g., H₂O₂) ros Reduced Reactive Oxygen Species (ROS) stress->ros xyloketal Xyloketal Analogues xyloketal->ros Inhibition viability Increased Cell Viability & Survival xyloketal->viability Promotion ros->viability

Simplified Neuroprotective Mechanism of Xyloketal Analogues

Conclusion

The available data strongly suggests that the analogues of this compound, particularly derivatives of Xyloketal B, hold significant promise as potent therapeutic agents. Their enhanced efficacy in protecting against oxidative stress, a key pathological factor in numerous diseases, warrants further investigation. While the acetylcholinesterase inhibitory activity of this compound is established, a more detailed quantitative analysis across a broader range of analogues is needed to fully delineate the structure-activity relationship for this target. Future research should focus on these quantitative comparisons and further explore the in vivo efficacy and safety profiles of the most potent Xyloketal analogues.

Xyloketal A in Neurodegenerative Disease Models: A Comparative Analysis of a Promising Marine-Derived Compound and its Analogue, Xyloketal B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents for neurodegenerative diseases is a paramount challenge. Xyloketals, a class of unique metabolites isolated from mangrove fungus, have emerged as compounds of interest. This guide provides a comparative analysis of the reported activities of Xyloketal A and its more extensively studied analogue, Xyloketal B, in various neurodegenerative disease models.

While direct experimental data on this compound in neurodegenerative disease models remains limited, its known bioactivities, such as acetylcholinesterase inhibition and blockade of store-operated calcium entry, suggest potential relevance.[1][2][3] In contrast, Xyloketal B has demonstrated significant neuroprotective effects across multiple models, offering valuable insights into the potential therapeutic utility of this class of compounds. This guide will objectively present the available data for both molecules, highlighting the promising results for Xyloketal B as a foundation for future research into this compound.

This compound: Unexplored Potential in Neurodegeneration

This compound is a unique, C3-symmetric ketal compound.[1][2] To date, its bioactivity has been primarily characterized by its ability to inhibit acetylcholinesterase and block store-operated Ca2+ entry (SOCE).[1][2][3]

  • Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[2][3]

  • Store-Operated Calcium Entry (SOCE) Blockade: Dysregulation of calcium homeostasis is a common feature in many neurodegenerative diseases, leading to excitotoxicity and neuronal cell death. By blocking SOCE, this compound may help mitigate these detrimental effects.[1]

Despite these promising mechanisms, comprehensive studies evaluating the efficacy of this compound in established in vitro and in vivo models of Alzheimer's, Parkinson's, Huntington's, or Amyotrophic Lateral Sclerosis (ALS) are not yet available in the public domain.

Xyloketal B: A Well-Documented Neuroprotective Agent

Xyloketal B, a close structural analogue of this compound, has been the subject of more extensive research in the context of neurodegenerative diseases.[4][5][6][7] Studies have consistently demonstrated its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[7]

Huntington's Disease

In a Caenorhabditis elegans model of Huntington's disease, derivatives of Xyloketal B have shown a protective effect by reducing the aggregation of mutant Huntingtin (Htt) protein, a key pathological hallmark of the disease.[5][6]

Table 1: Activity of Xyloketal B Derivatives in a C. elegans Model of Huntington's Disease

CompoundActivityProposed Mechanism
Xyloketal B Derivatives (6 variants)Protected neurons from mutant Htt protein-induced deathPrevention of mutant Htt protein aggregation
Parkinson's and Alzheimer's Diseases

Research has indicated that Xyloketal B exhibits neuroprotective effects in animal models of both Parkinson's and Alzheimer's diseases.[5][6] These effects are largely attributed to its ability to counteract oxidative stress and apoptosis, common pathways in the pathology of these conditions.[7]

Experimental Protocols

Detailed experimental protocols for the key studies cited are provided below to facilitate replication and further investigation.

C. elegans Huntington's Disease Model
  • Model Organism: Caenorhabditis elegans genetically modified to express mutant Huntingtin (Htt) protein.[6]

  • Treatment: Six different derivatives of Xyloketal B were administered to the worms.

  • Endpoint Analysis: The primary outcome measured was the protection of neurons from Htt protein-induced cell death. This was likely assessed through microscopy and quantification of neuronal survival. Protein aggregation was also evaluated as a mechanistic endpoint.[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of xyloketals are believed to be mediated through multiple signaling pathways. While specific pathways for this compound in neurodegeneration are yet to be elucidated, the mechanisms of Xyloketal B provide a valuable framework.

Xyloketal B Neuroprotective Signaling

Xyloketal_B_Neuroprotection cluster_stress Cellular Stressors cluster_effects Cellular Effects Oxidative Stress Oxidative Stress Reduced ROS Reduced ROS Protein Aggregation (mHtt) Protein Aggregation (mHtt) Decreased mHtt Aggregates Decreased mHtt Aggregates Inflammation Inflammation Anti-inflammatory Response Anti-inflammatory Response Xyloketal B Xyloketal B Xyloketal B->Reduced ROS Xyloketal B->Decreased mHtt Aggregates Xyloketal B->Anti-inflammatory Response Reduced Apoptosis Reduced Apoptosis Xyloketal B->Reduced Apoptosis Neuronal Survival Neuronal Survival Reduced ROS->Neuronal Survival Decreased mHtt Aggregates->Neuronal Survival Anti-inflammatory Response->Neuronal Survival Reduced Apoptosis->Neuronal Survival

Caption: Proposed neuroprotective mechanisms of Xyloketal B.

Potential this compound Mechanism in Alzheimer's Disease

Xyloketal_A_AD_Pathway This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine->Cholinergic Neurotransmission Cognitive Function Cognitive Function Cholinergic Neurotransmission->Cognitive Function Improves

Caption: Hypothetical pathway for this compound in Alzheimer's Disease.

Conclusion and Future Directions

The available evidence strongly suggests that xyloketals, particularly Xyloketal B, represent a promising class of marine-derived compounds for the development of novel neuroprotective therapies. The demonstrated efficacy of Xyloketal B in models of Huntington's, Parkinson's, and Alzheimer's diseases warrants further investigation into its mechanisms of action and therapeutic potential.

Crucially, there is a clear need for dedicated research to evaluate the activity of this compound in a range of neurodegenerative disease models. Its known inhibitory effects on acetylcholinesterase and store-operated calcium entry provide a strong rationale for such studies. Future research should focus on:

  • Direct comparative studies of this compound and Xyloketal B in standardized in vitro and in vivo models.

  • Elucidation of the specific signaling pathways modulated by this compound in neuronal cells.

  • Assessment of the pharmacokinetic and safety profiles of this compound to determine its suitability for further drug development.

By building upon the foundational knowledge of Xyloketal B and initiating focused studies on this compound, the scientific community can better understand the therapeutic potential of this intriguing class of natural products in the fight against neurodegenerative diseases.

References

Xyloketal A: A Promising Marine-Derived Compound for Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Therapeutic Potential in Alzheimer's Models

The growing burden of Alzheimer's disease (AD) necessitates the exploration of novel therapeutic agents. Among the promising candidates are natural compounds derived from marine organisms. Xyloketal A, a metabolite isolated from the mangrove fungus Xylaria sp., has emerged as a compound of interest due to its potential neuroprotective properties. This guide provides a comparative analysis of this compound's therapeutic potential in Alzheimer's models, drawing upon available data and comparing it with established and alternative treatment strategies.

Executive Summary

This compound has been identified as an acetylcholinesterase (AChE) inhibitor, a cornerstone of current Alzheimer's therapy. While direct quantitative data on its efficacy in inhibiting amyloid-beta (Aβ) aggregation and tau hyperphosphorylation remains to be fully elucidated, the broader family of xyloketals, particularly the extensively studied Xyloketal B, has demonstrated significant neuroprotective effects through various signaling pathways. This guide will synthesize the current knowledge on this compound, present comparative data from related compounds and established AD drugs, and provide detailed experimental protocols for its further validation.

Comparison of Therapeutic Agents for Alzheimer's Disease

The following table summarizes the key characteristics of this compound, its related compound Xyloketal B, and currently approved Alzheimer's medications.

Therapeutic AgentPrimary Mechanism of ActionReported Efficacy in Preclinical ModelsKey Signaling Pathways Involved
This compound Acetylcholinesterase (AChE) inhibition[1]Data not yet available for Aβ aggregation and tau phosphorylation.Cholinergic signaling[2][3]
Xyloketal B Antioxidant, Anti-inflammatory, Anti-apoptotic[4][5]Reduces oxidative stress, prevents protein aggregation, maintains ionic balance[4][5]PI3K/Akt/Nrf2, AMPK/mTOR[6]
Donepezil Reversible AChE inhibitor[3]Improves cognitive function in animal models.Cholinergic signaling
Memantine NMDA receptor antagonist[7]Reduces glutamate excitotoxicity and improves cognitive function in animal models.Glutamatergic signaling
Aducanumab Monoclonal antibody targeting Aβ plaquesReduces amyloid plaques in clinical trials.Amyloid cascade pathway

In Vitro and In Vivo Performance Data

While specific quantitative data for this compound's impact on Aβ and tau pathologies are not yet published, this section outlines the expected experimental readouts and provides available data for the related compound, Xyloketal B, for comparative purposes.

Acetylcholinesterase (AChE) Inhibition

This compound has been confirmed as an AChE inhibitor[1]. Further studies are required to determine its IC50 value, which quantifies the concentration of the compound needed to inhibit 50% of AChE activity.

Neuroprotection Against Oxidative Stress (Xyloketal B as a Proxy)
Cell LineInsultTreatmentEndpointResult
PC12Oxygen-Glucose Deprivation (OGD)Xyloketal B (12.5-200 µM)Cell Viability (MTT assay)Concentration-dependent increase in cell viability[8]
HUVECsH₂O₂Xyloketal B derivativesCell Viability (MTT assay)Significant protection against H₂O₂-induced injury
Performance in Animal Models of Cognitive Impairment (Methodology)

The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease[9][10][11][12][13]. Treatment with this compound would be expected to improve performance in this task, as indicated by reduced escape latency and increased time spent in the target quadrant.

Key Signaling Pathways

Understanding the molecular mechanisms underlying a compound's therapeutic effects is crucial for drug development.

Cholinergic Signaling Pathway (this compound)

As an acetylcholinesterase inhibitor, this compound is expected to modulate the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease[2][3].

ACh Acetylcholine Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to AChE Acetylcholinesterase AChE->ACh Breaks down Xyloketal_A This compound Xyloketal_A->AChE Inhibits Postsynaptic_Neuron Postsynaptic Neuron Cholinergic_Receptor->Postsynaptic_Neuron Activates

Figure 1: Proposed mechanism of this compound via acetylcholinesterase inhibition.

Neuroprotective Signaling Pathways (Xyloketal B)

Studies on Xyloketal B have revealed its ability to modulate multiple signaling pathways involved in neuroprotection. These include the PI3K/Akt/Nrf2 pathway, which is crucial for cellular antioxidant responses, and the AMPK/mTOR pathway, a key regulator of cellular energy homeostasis and autophagy[6].

cluster_stress Cellular Stress cluster_pathways Signaling Pathways Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Xyloketal_B Xyloketal B PI3K_Akt PI3K/Akt Xyloketal_B->PI3K_Akt Activates AMPK AMPK Xyloketal_B->AMPK Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates Nrf2->Oxidative_Stress Reduces Neuroprotection Neuroprotection Nrf2->Neuroprotection mTOR mTOR AMPK->mTOR Inhibits mTOR->Apoptosis Inhibits mTOR->Neuroprotection

Figure 2: Neuroprotective signaling pathways modulated by Xyloketal B.

Experimental Protocols

To facilitate further research and validation of this compound's therapeutic potential, this section provides detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of different concentrations of this compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (this compound, AChE, ATCI, DTNB) Start->Prepare_Reagents Dispense_XA Dispense this compound (various concentrations) into 96-well plate Prepare_Reagents->Dispense_XA Add_Buffer Add Phosphate Buffer Dispense_XA->Add_Buffer Add_AChE Add AChE and Incubate Add_Buffer->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCI Add ATCI to start reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the Acetylcholinesterase Inhibition Assay.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to assess the ability of this compound to inhibit the formation of Aβ fibrils.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • This compound

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide.

  • Prepare a stock solution of this compound.

  • In a 96-well plate, mix Aβ(1-42) solution with different concentrations of this compound.

  • Add ThT solution to each well.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over 24-48 hours.

  • Plot the fluorescence intensity against time to monitor the aggregation kinetics and determine the effect of this compound.

Western Blot for Phosphorylated Tau

This technique is used to quantify the levels of hyperphosphorylated tau in cell lysates or brain tissue homogenates after treatment with this compound.

Materials:

  • Cell lysates or brain tissue homogenates

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Treat neuronal cells or animal models with this compound.

  • Prepare protein lysates from cells or brain tissue.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total tau.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel Alzheimer's disease therapeutics, primarily through its confirmed activity as an acetylcholinesterase inhibitor. While direct evidence of its effects on amyloid and tau pathologies is currently limited, the significant neuroprotective activities of the closely related Xyloketal B suggest a broader therapeutic potential.

Future research should focus on:

  • Quantitative analysis of this compound's AChE inhibitory activity (IC50 determination).

  • In vitro studies to evaluate the effect of this compound on Aβ aggregation and tau hyperphosphorylation.

  • Investigation of the signaling pathways modulated by this compound.

  • In vivo studies using Alzheimer's disease animal models to assess the impact of this compound on cognitive function and AD pathology.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel treatment for Alzheimer's disease.

References

A Comparative Analysis of Xyloketal A and Other Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment offers a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, marine natural products have emerged as promising candidates for the development of novel drugs for a wide range of diseases. This guide provides a comparative analysis of Xyloketal A, a marine-derived compound, with other notable marine natural products, focusing on their neuroprotective, anti-inflammatory, and anticancer properties. The information is presented to aid researchers and drug development professionals in their evaluation of these compounds for further investigation.

Overview of Bioactivities

This compound, first isolated from the mangrove fungus Xylaria sp., has demonstrated notable biological activities, particularly as an acetylcholinesterase inhibitor, suggesting its potential in the management of neurodegenerative diseases.[1] This guide compares its performance with other well-researched marine natural products, including Fucoxanthin (neuroprotective), Astaxanthin (anti-inflammatory), and the clinically used anticancer agents Eribulin mesylate and Cytarabine.

Comparative Data

The following tables summarize the available quantitative data for the selected marine natural products. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which can influence the reported IC50 values.

Neuroprotective Activity
CompoundTarget/AssayCell Line/OrganismIC50/EC50Reference
This compound Acetylcholinesterase (AChE) InhibitionIn vitro9.28 µM[2]
Fucoxanthin Acetylcholinesterase (AChE) InhibitionIn vitro81.2 µM[3]
Fucoxanthin Amyloid β-induced neurotoxicityC6 neuronal cells-[4]
Xyloketal B derivatives MPP+-induced neurotoxicityC. elegans-[5][6]
Anti-inflammatory Activity
CompoundTarget/AssayCell LineIC50Reference
Astaxanthin Inhibition of inflammatory markers--[7][8][9][10][11]
Various fungal metabolites NO production inhibitionRAW 264.75.5 - 26.6 µM[12]
Various fungal metabolites NO production inhibitionRAW 264.77.2 - 18.1 µM[13]
Anticancer Activity
CompoundCell LineIC50Reference
Eribulin mesylate Various human cancer cell lines0.09 - 9.5 nM[14]
Eribulin mesylate Pediatric tumor cell linesmedian IC50 of 0.27 nM[15]
Eribulin mesylate Triple-negative breast cancer cells (HCC38)>200 µM (24h)[16]
Cytarabine CCRF-CEM (leukemia)16 nM[17][18]
Cytarabine Various AML cell lines0.004875 - 0.054355 µM[19][20]
Various mangrove fungi metabolites Various human cancer cell lines-[21]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of the bioactivities of marine natural products.

Neuroprotective Activity Assays

Acetylcholinesterase (AChE) Inhibition Assay: This assay is based on the Ellman's method. The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine. The product of this reaction, thiocholine, reacts with the Ellman's reagent (DTNB) to produce a colored product, which is measured spectrophotometrically at 412 nm. The inhibitory activity of the test compound is determined by measuring the decrease in the rate of color formation. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.[22]

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of nitric oxide is measured by quantifying the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells with that in the untreated control cells.[12][13][23]

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay: The inhibitory effect on COX-2 and iNOS is often evaluated by measuring the production of their respective products, prostaglandin E2 (PGE2) and nitric oxide (NO), in LPS-stimulated RAW 264.7 macrophages. The levels of PGE2 and NO in the cell culture supernatant are quantified using ELISA kits and the Griess reagent, respectively. The expression levels of COX-2 and iNOS proteins can be determined by Western blotting.[23][24][25]

Anticancer Activity Assays

MTT Cytotoxicity Assay: This is a colorimetric assay to assess cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase can convert MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[21][26][27]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for their development as therapeutic agents.

This compound: Acetylcholinesterase Inhibition

This compound's primary reported mechanism of neuroprotection is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a key strategy in the management of Alzheimer's disease.

Xyloketal_A_AChE_Inhibition Xyloketal_A This compound AChE Acetylcholinesterase (AChE) Xyloketal_A->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft AChE->Synaptic_Cleft Leads to Acetylcholine Acetylcholine Acetylcholine->AChE

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.

Fucoxanthin: Neuroprotection via Multiple Pathways

Fucoxanthin, a carotenoid found in brown seaweeds, exhibits neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell survival and apoptosis.

Fucoxanthin_Neuroprotection Fucoxanthin Fucoxanthin Oxidative_Stress Oxidative Stress Fucoxanthin->Oxidative_Stress Reduces PI3K_Akt PI3K/Akt Pathway Fucoxanthin->PI3K_Akt Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes

Caption: Fucoxanthin's neuroprotective mechanism.

Astaxanthin: Anti-inflammatory Action

Astaxanthin, a potent antioxidant carotenoid, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Astaxanthin_Anti_inflammatory Astaxanthin Astaxanthin NF_kB NF-κB Signaling Astaxanthin->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Astaxanthin's anti-inflammatory pathway.

Eribulin Mesylate: Anticancer Mechanism

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor. It functions by inhibiting the growth phase of microtubules without affecting the shortening phase, leading to G2/M cell cycle arrest and apoptosis in cancer cells.

Eribulin_Anticancer Eribulin Eribulin mesylate Microtubule_Growth Microtubule Growth Eribulin->Microtubule_Growth Inhibits G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Growth->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Eribulin's mechanism of anticancer action.

Conclusion

This compound and other marine natural products represent a rich source of bioactive compounds with significant potential for the development of new therapeutics. While this compound shows promise as a neuroprotective agent through acetylcholinesterase inhibition, other marine compounds like Fucoxanthin, Astaxanthin, and Eribulin mesylate demonstrate potent activities in neuroprotection, anti-inflammation, and cancer, respectively, through diverse mechanisms of action. This comparative guide highlights the need for further research, including head-to-head comparative studies under standardized conditions, to fully elucidate the therapeutic potential of these fascinating marine molecules. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate such future investigations.

References

Benchmarking Xyloketal A Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine-derived compound Xyloketal A and its more studied derivative, Xyloketal B, against two well-established neuroprotective agents: Edaravone and Resveratrol. The objective is to offer a clear, data-driven benchmark of their neuroprotective efficacy based on available preclinical and clinical data. This comparison focuses on their performance in models of ischemic stroke, a common application for neuroprotective agents.

Executive Summary

Xyloketal B, Edaravone, and Resveratrol have all demonstrated significant neuroprotective effects through various mechanisms, primarily by combating oxidative stress, inflammation, and apoptosis. While direct head-to-head preclinical studies are limited, this guide synthesizes data from comparable experimental models to provide an objective assessment.

  • Xyloketal B shows promise with potent anti-apoptotic and anti-inflammatory effects in preclinical models of ischemia.

  • Edaravone is a clinically approved free radical scavenger that has shown efficacy in improving neurological outcomes in stroke and slowing the progression of Amyotrophic Lateral Sclerosis (ALS).

  • Resveratrol , a natural polyphenol, exhibits robust antioxidant and anti-inflammatory properties and has been extensively studied in various neurodegenerative disease models.

The following sections will delve into the quantitative data, experimental methodologies, and underlying signaling pathways of these compounds.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from in vitro and in vivo studies on Xyloketal B, Edaravone, and Resveratrol. The data has been compiled from studies using comparable experimental models to facilitate a meaningful comparison.

Table 1: In Vitro Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
AgentCell TypeOGD DurationConcentrationEndpointResult
Xyloketal B Primary Cortical Neurons90 min100 µMCell Death ReductionStatistically significant decrease in cell death compared to vehicle.
Edaravone Spinal Cord Astrocytes8 hours100 µMApoptosis SuppressionSignificantly suppressed apoptosis and reactive oxygen species (ROS) release.[1]
Resveratrol Primary Cortical NeuronsNot Specified1-10 µMCell ViabilityImproved cell viability and suppressed apoptosis in a concentration-dependent manner.[2][3]
Table 2: In Vivo Neuroprotection in Middle Cerebral Artery Occlusion (MCAO) Models
AgentAnimal ModelIschemia/ReperfusionDosing RegimenEndpointResult
Xyloketal B Mouse2h / 24h50 mg/kg, IP, post-treatmentInfarct Volume ReductionSignificantly reduced infarct volume and improved neurological outcome.[4]
Edaravone RatNot Specified10-30 mg/kg, Oral, post-treatmentInfarct Area ReductionSignificantly reduced cerebral infarction area and improved sensorimotor function in a dose-dependent manner.[5]
Resveratrol Rat2h / 24h30 mg/kg, IP, post-treatmentInfarct Volume ReductionSignificantly decreased infarct volume compared to the MCAO group.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model simulates the ischemic conditions of a stroke.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until maturation.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified duration (e.g., 90 minutes to 8 hours).

  • Treatment: The neuroprotective agent (Xyloketal B, Edaravone, or Resveratrol) or vehicle is added to the culture medium either before (pre-treatment) or after (post-treatment) the OGD period.

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with regular culture medium, and the cells are returned to a normoxic incubator for a specified reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection: Cell viability and death are quantified using assays such as the MTT assay, LDH release assay, or by staining with fluorescent dyes like propidium iodide (for dead cells) and Hoechst 33342 (for nuclear morphology). Apoptosis can be further assessed by measuring caspase-3 activity.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

This in vivo model is a widely used and standardized method to induce focal cerebral ischemia.

  • Animal Preparation: Rodents (typically rats or mice) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • MCAO Procedure: A surgical filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby blocking blood flow to a specific brain region. The occlusion is maintained for a defined period (e.g., 2 hours).

  • Reperfusion: The filament is withdrawn to allow for the restoration of blood flow (reperfusion).

  • Drug Administration: The neuroprotective agent or vehicle is administered at a specific time point before or after the MCAO procedure, typically via intravenous or intraperitoneal injection.

  • Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Xyloketal B, Edaravone, and Resveratrol are mediated through their interaction with various intracellular signaling pathways.

Xyloketal B Signaling Pathway

Xyloketal B exerts its neuroprotective effects by modulating inflammatory and apoptotic pathways. It has been shown to suppress the ROS/TLR4/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.[4]

Xyloketal_B_Pathway Xyloketal_B Xyloketal B ROS ROS Xyloketal_B->ROS inhibits Inflammation Inflammation Xyloketal_B->Inflammation Apoptosis Apoptosis Xyloketal_B->Apoptosis Neuroprotection Neuroprotection Xyloketal_B->Neuroprotection TLR4 TLR4 ROS->TLR4 NF_kB NF-κB TLR4->NF_kB NF_kB->Inflammation NF_kB->Apoptosis

Caption: Xyloketal B's neuroprotective mechanism.

Edaravone's Mechanism of Action

Edaravone is a potent free radical scavenger. It directly neutralizes reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.

Edaravone_Mechanism Ischemic_Event Ischemic Event ROS_Production ↑ ROS Production Ischemic_Event->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Edaravone Edaravone Edaravone->ROS_Production scavenges Edaravone->Neuroprotection

Caption: Edaravone's free radical scavenging action.

Resveratrol Signaling Pathway

Resveratrol's neuroprotective effects are multifaceted, involving the activation of several key signaling pathways, including the Sirtuin 1 (SIRT1) and Nrf2 pathways, which play crucial roles in cellular stress resistance and antioxidant defense.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2 Resveratrol->Nrf2 Anti_inflammatory Anti-inflammatory Effects SIRT1->Anti_inflammatory Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Resveratrol's multi-pathway neuroprotection.

Experimental Workflow for Comparative Analysis

A standardized workflow is essential for the direct and unbiased comparison of neuroprotective agents.

Experimental_Workflow In_Vitro In Vitro Studies (OGD) Cell_Viability Cell Viability Assays In_Vitro->Cell_Viability Apoptosis_Assays Apoptosis Assays In_Vitro->Apoptosis_Assays ROS_Measurement ROS Measurement In_Vitro->ROS_Measurement In_Vivo In Vivo Studies (MCAO) Neurological_Scoring Neurological Scoring In_Vivo->Neurological_Scoring Infarct_Volume Infarct Volume Measurement In_Vivo->Infarct_Volume Histology Histology In_Vivo->Histology Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assays->Data_Analysis ROS_Measurement->Data_Analysis Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: Workflow for benchmarking neuroprotective agents.

Conclusion

This compound/B, Edaravone, and Resveratrol each present a compelling case as neuroprotective agents. Edaravone has the distinct advantage of clinical approval and proven efficacy in human populations. Resveratrol is a well-studied natural compound with a broad range of beneficial effects. Xyloketal B, a newer entrant from a marine source, shows significant promise in preclinical models, warranting further investigation and direct comparative studies against established benchmarks.

This guide highlights the need for standardized experimental protocols to facilitate direct comparisons between novel and existing neuroprotective compounds. Such studies will be crucial in identifying the most potent and clinically translatable agents for the treatment of ischemic stroke and other neurodegenerative disorders.

References

Safety Operating Guide

Navigating the Disposal of Xyloketal A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Xyloketal A is an organic heteroheptacyclic compound, a member of the xyloketal class of natural products isolated from the mangrove fungus Xylaria sp.[1][2]. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is essential, treating it as a potentially hazardous chemical.

Immediate Safety and Handling Precautions

Before addressing disposal, ensure safe handling practices are in place for this compound and any related experimental materials.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

Step-by-Step Disposal Protocol

The following procedural guidance is based on standard practices for the disposal of organic laboratory chemicals. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Segregation and Containerization:

  • Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound.

  • Compatibility: Ensure the container material is compatible with the solvents used in your experiments involving this compound. For instance, strong acids should not be stored in metal containers[3].

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Organic Compound"). The label should also include the date accumulation started.

2. Disposal of Different Forms of this compound Waste:

  • Pure Compound (Solid):

    • Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.

    • Perform this transfer in a chemical fume hood to contain any potential dust.

  • Solutions:

    • Pour solutions containing this compound directly into the designated liquid hazardous waste container.

    • Do not dispose of these solutions down the drain[4].

    • Segregate halogenated and non-halogenated solvent waste if required by your institution[5].

  • Contaminated Labware and Debris:

    • Single-Use Items: Place all disposables such as pipette tips, contaminated wipes, and gloves directly into the solid hazardous waste container.

    • Reusable Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. After thorough cleaning, the glassware can be returned to normal use.

  • Empty Stock Containers:

    • Triple-rinse the empty container with an appropriate solvent.

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's procedures for non-hazardous waste, or reuse it for compatible waste accumulation.

3. Storage and Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials[6].

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Disposal Action cluster_3 Final Steps Waste Identify Waste Type Solid Pure Solid / Contaminated Debris Waste->Solid Solution Aqueous or Solvent-based Solution Waste->Solution EmptyContainer Empty Stock Container Waste->EmptyContainer DisposeSolid Transfer to Labeled Solid Hazardous Waste Container Solid->DisposeSolid DisposeSolution Pour into Labeled Liquid Hazardous Waste Container Solution->DisposeSolution RinseContainer Triple-Rinse with Solvent EmptyContainer->RinseContainer StoreWaste Store Sealed Container in Satellite Accumulation Area DisposeSolid->StoreWaste DisposeSolution->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste RinseContainer->CollectRinsate DisposeCleanContainer Dispose of Clean Container as Non-Hazardous Waste RinseContainer->DisposeCleanContainer CollectRinsate->StoreWaste EHS Arrange for EHS Pickup StoreWaste->EHS

Disposal Workflow for this compound

This guidance is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling Xyloketal A

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Xyloketal A, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and eye contact.[1][3] The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement.[4] A face shield should be worn over safety goggles, especially when there is a risk of splashes or aerosols.[4] All eye and face protection must be ANSI Z87.1 compliant.[4]
Body Protection Chemical-Resistant Laboratory CoatA flame-resistant lab coat is recommended.[4] The lab coat should have long sleeves and be fully buttoned.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[5][6] For prolonged contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves such as neoprene or butyl rubber.[6] Always inspect gloves for tears or degradation before use and remove them immediately after contact with the chemical.[6]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used after a proper risk assessment and fit-testing.[3]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; sandals, perforated shoes, and clogs are not permitted in the laboratory.[1][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound. The following protocol outlines the key steps from preparation to post-handling procedures.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for aerosol generation, and the specific experimental conditions.[2]

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and waste containers are readily available.

  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. Keep the sash at the lowest possible height while allowing for comfortable work.[8]

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[1][9]

2. Handling this compound:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in Fume Hood: Conduct all manipulations of this compound, including weighing and preparing solutions, inside a certified chemical fume hood.[7]

  • Minimize Contamination: Use designated equipment for handling this compound to prevent cross-contamination. Do not wear gloves outside the immediate work area.[8]

  • Labeling: Clearly label all containers with the full chemical name ("this compound"), date, and any known hazard information.[10][11]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

  • Remove PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[12] As the specific hazards of this compound are unknown, all waste must be treated as hazardous.[11][13]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, contaminated wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[9][14]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[15]

2. Container Management:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[12]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[14] Use secondary containment to prevent spills.[14]

  • Closure: Keep waste containers securely closed except when adding waste.[14]

3. Final Disposal:

  • Institutional Procedures: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of as non-hazardous waste or reused for compatible waste streams.[13]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_materials Gather PPE & Materials risk_assessment->gather_materials prep_fume_hood Prepare Fume Hood gather_materials->prep_fume_hood emergency_prep Confirm Emergency Equipment Location prep_fume_hood->emergency_prep don_ppe Don PPE emergency_prep->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood minimize_contamination Minimize Contamination work_in_hood->minimize_contamination label_containers Label All Containers minimize_contamination->label_containers decontaminate Decontaminate Surfaces & Equipment label_containers->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe segregate_waste Segregate Waste Streams dispose_waste->segregate_waste wash_hands Wash Hands remove_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste final_disposal Arrange for Final Disposal via EHS store_waste->final_disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xyloketal A
Reactant of Route 2
Xyloketal A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.